molecular formula C52H74N4O17 B1259664 Mycalolide b

Mycalolide b

Cat. No.: B1259664
M. Wt: 1027.2 g/mol
InChI Key: ZYDMLFOHENLMIN-GTNGWFEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycalolide B is a novel marine natural product isolated from sponges of the Mycale genus. It functions as a highly potent actin filament (F-actin) depolymerizing agent, binding to actin in a 1:1 molar ratio with a dissociation constant (Kd) of 13-20 nM . Its mechanism of action is distinct from other actin-targeting compounds like cytochalasin D; this compound not only severs F-actin but also sequesters globular actin (G-actin), thereby preventing repolymerization . This activity leads to the complete disruption of the actin cytoskeleton in living cells, which can be observed as a rapid change from a spread to a rounded cell morphology . Furthermore, unlike cytochalasins, this compound effectively inhibits actin-activated myosin Mg²⁺-ATPase activity, making it a unique pharmacological tool for dissecting actomyosin-dependent processes . In research settings, this compound is invaluable for studying a wide range of cellular functions dependent on actin dynamics. Its application has been shown to induce binucleation in cells by inhibiting the completion of cytokinesis, highlighting the critical role of actin polymerization in cell division . Researchers also utilize this compound to investigate cell motility, morphology, and the transcriptional regulation of serum response genes, as the depolymerization of F-actin alters the nuclear-to-cytoplasmic G-actin pool . Due to its potent cytotoxicity, it is a compound of interest in oncology research for exploring novel cancer therapeutics and understanding the link between actin dynamics and DNA damage responses . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C52H74N4O17

Molecular Weight

1027.2 g/mol

IUPAC Name

[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate

InChI

InChI=1S/C52H74N4O17/c1-30(19-20-42(73-52(62)45(66-11)28-63-8)34(5)48(71-35(6)58)31(2)21-22-56(7)29-57)43(65-10)24-44-33(4)41(64-9)17-14-18-46-53-38(26-68-46)50-55-39(27-70-50)51-54-37(25-69-51)49(67-12)32(3)40(60)16-13-15-36(59)23-47(61)72-44/h13-14,16,18,21-22,25-27,29-34,36,41-45,48-49,59H,15,17,19-20,23-24,28H2,1-12H3/b16-13+,18-14+,22-21+/t30-,31+,32-,33+,34-,36-,41-,42+,43-,44-,45+,48+,49-/m0/s1

InChI Key

ZYDMLFOHENLMIN-GTNGWFEESA-N

Isomeric SMILES

C[C@@H]1[C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)[C@@H](COC)OC)OC)O)C)OC)OC

Canonical SMILES

CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(COC)OC)OC)O)C)OC)OC

Synonyms

mycalolide B
mycalolide-B

Origin of Product

United States

Foundational & Exploratory

Mycalolide B: A Technical Guide to its Discovery, Isolation, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycalolide B is a potent, macrocyclic lactone originally isolated from marine sponges of the genus Mycale. This complex natural product has garnered significant attention within the scientific community for its profound and specific effects on the eukaryotic actin cytoskeleton. As a powerful actin-depolymerizing agent, this compound serves as an invaluable tool for investigating the intricate roles of actin in a multitude of cellular processes. Its potent cytotoxic activity against a range of cancer cell lines has also positioned it as a promising lead compound in the field of oncology drug development. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, its mechanism of action, and detailed experimental protocols for its study.

Discovery and Isolation from Marine Sponges

This compound was first identified as a bioactive metabolite from marine sponges belonging to the genus Mycale.[1][2][3][4] The isolation of this and other related mycalolides is a multi-step process that involves initial extraction from the sponge tissue followed by a series of chromatographic purification steps. Bioassay-guided fractionation is often employed to track the cytotoxic or actin-disrupting activity throughout the purification process.

Source Organisms

This compound has been successfully isolated from several species of marine sponges, including Mycale sp. and Mycale aff. nullarosette. These sponges are found in various marine environments, and the production of this compound may be influenced by symbiotic microorganisms.

Quantitative Data on Isolation

The yield of this compound from its natural source is typically low, highlighting the need for efficient isolation techniques and underscoring the interest in its total synthesis. The following table summarizes representative yields of mycalolides from Mycale aff. nullarosette.

Starting MaterialCompoundYield (mg)
232 g (frozen weight) of Mycale aff. nullarosetteThis compound23.9
232 g (frozen weight) of Mycale aff. nullarosetteMycalolide A11.5
232 g (frozen weight) of Mycale aff. nullarosette38-hydroxythis compound12.6

Biological Activity and Mechanism of Action

This compound exerts its potent biological effects primarily through its interaction with the actin cytoskeleton. It is a highly effective actin-depolymerizing agent with a distinct mechanism of action compared to other well-known actin toxins like the cytochalasins and latrunculins.

Interaction with Actin

This compound disrupts the equilibrium between monomeric (G-actin) and filamentous (F-actin) actin by severing existing actin filaments and sequestering G-actin monomers in a 1:1 molar ratio.[1][5] This dual action leads to a rapid and profound collapse of the cellular actin network. Unlike cytochalasin D, this compound does not accelerate actin nucleation.[1]

Inhibition of Actomyosin ATPase

A key functional consequence of this compound's interaction with actin is the inhibition of actin-activated myosin Mg(2+)-ATPase activity.[1][2] This inhibition disrupts the force-generating machinery of the cell, impacting processes such as muscle contraction, cell motility, and cytokinesis.

Cytotoxicity against Cancer Cell Lines

This compound exhibits potent cytotoxic and growth-suppressive effects against a variety of cancer cell lines. This activity is a direct consequence of its ability to disrupt the actin cytoskeleton, which is crucial for cancer cell proliferation, migration, and invasion. The following table summarizes the reported cytotoxic activities of this compound against several cancer cell lines.

Cell LineCancer TypeIC50 / Effective ConcentrationReference
HeLaCervical CancerInduces binucleation at 3.6 nM[6]
MDA-MB-231Breast CancerInduces binucleation at 11 nM[6]
HER2+ Breast Cancer (HCC1954)Breast CancerGrowth suppressive at 70-100 nM[7]
HER2+ Ovarian Cancer (SKOV3)Ovarian CancerGrowth suppressive at 70-100 nM[7]

Experimental Protocols

This section provides detailed methodologies for the isolation and key biological assays related to this compound.

Detailed Isolation Protocol for this compound from Mycale aff. nullarosette

This protocol is adapted from the methodology described by Saito et al. (2019).[6]

1. Extraction:

  • Homogenize 232 g of frozen Mycale aff. nullarosette sponge tissue in methanol at room temperature.
  • Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

2. Solvent Partitioning:

  • Partition the crude extract between chloroform (CHCl₃) and water (H₂O).
  • Separate the layers and extract the aqueous phase with n-butanol (n-BuOH).
  • Combine the CHCl₃ and n-BuOH fractions.
  • Subject the combined organic extract to a modified Kupchan partitioning scheme:
  • Partition between n-hexane and 90% aqueous methanol (MeOH).
  • Separate the layers. To the aqueous MeOH layer, add H₂O to adjust the concentration to 60% aqueous MeOH and extract with CHCl₃.
  • The active compounds will be in the CHCl₃ fraction.

3. Open Column Chromatography:

  • Concentrate the active CHCl₃ fraction and apply it to an ODS (octadecylsilane) flash column.
  • Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 50% MeOH, 70% MeOH), followed by acetonitrile/water mixtures, and finally pure methanol and a CHCl₃/MeOH/H₂O mixture.
  • Collect fractions and monitor for bioactivity (e.g., cytotoxicity or actin depolymerization).

4. High-Performance Liquid Chromatography (HPLC):

  • Subject the active fraction from the ODS column (typically eluting with around 70% MeOH) to reversed-phase HPLC.
  • Step 1: Use a COSMOSIL 5C18-AR-II column with an isocratic elution of 65% MeOH in H₂O to isolate this compound.
  • Step 2 (for related mycalolides): Further fractionate other active fractions using a Develosil C30-UG-5 column with 75% MeOH in H₂O to separate Mycalolide A and 38-hydroxythis compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H and ¹³C NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Actin Depolymerization Assay using Pyrenyl-Actin

This protocol allows for the real-time monitoring of actin depolymerization induced by this compound.

1. Reagents and Materials:

  • Purified G-actin
  • N-(1-pyrene)iodoacetamide for labeling actin
  • Polymerization buffer (e.g., F-buffer containing MgCl₂ and KCl)
  • Depolymerization buffer (e.g., G-buffer with low ionic strength)
  • This compound stock solution (in DMSO)
  • Fluorometer capable of measuring pyrene fluorescence (excitation ~365 nm, emission ~407 nm)

2. Preparation of Pyrenyl-Labeled F-Actin:

  • Label a portion of G-actin with N-(1-pyrene)iodoacetamide according to standard protocols.
  • Polymerize a mixture of labeled and unlabeled G-actin in polymerization buffer to form pyrenyl-labeled F-actin. The fluorescence signal will be high at this stage.

3. Depolymerization Assay:

  • Establish a baseline fluorescence reading of the pyrenyl-F-actin solution in the fluorometer.
  • Add a desired concentration of this compound (or DMSO as a vehicle control) to the F-actin solution.
  • Immediately begin monitoring the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the rate of F-actin depolymerization.

4. Data Analysis:

  • Plot fluorescence intensity versus time.
  • Compare the depolymerization rates for different concentrations of this compound.

Signaling Pathways and Experimental Workflows

The profound impact of this compound on the actin cytoskeleton has significant downstream consequences on various cellular signaling pathways, particularly those involved in cell adhesion, migration, and apoptosis.

Disruption of Focal Adhesion Signaling

Focal adhesions are complex structures that link the actin cytoskeleton to the extracellular matrix and are crucial for cell adhesion and migration. This compound-induced depolymerization of actin filaments leads to the disassembly of focal adhesions. This disruption affects the activity of key focal adhesion proteins such as Focal Adhesion Kinase (FAK) and Src, which in turn impacts downstream signaling cascades that regulate cell motility and survival.

Focal_Adhesion_Disruption MycalolideB This compound Actin F-Actin Cytoskeleton MycalolideB->Actin Depolymerization FA Focal Adhesions Actin->FA Disassembly FAK_Src FAK/Src Signaling FA->FAK_Src Inhibition CellMotility Cell Motility / Invasion FAK_Src->CellMotility Inhibition

This compound-induced disruption of focal adhesion signaling.

Impact on Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. The Rho-ROCK pathway, for instance, promotes the formation of stress fibers and focal adhesions. By directly depolymerizing F-actin, this compound effectively bypasses and antagonizes the effects of these pro-polymerization signaling pathways. This leads to a loss of cell contractility and adhesion.

Rho_GTPase_Pathway cluster_upstream Upstream Signals RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) ROCK ROCK RhoGTPases->ROCK Activation Cofilin Cofilin (inactive) ROCK->Cofilin Inactivation ActinPolymerization Actin Polymerization & Stress Fiber Formation ROCK->ActinPolymerization Promotion MycalolideB This compound ActinDepolymerization Actin Depolymerization MycalolideB->ActinDepolymerization Induction ActinDepolymerization->ActinPolymerization Antagonism

This compound antagonizes Rho GTPase-mediated actin polymerization.

Induction of Apoptosis

The disruption of the actin cytoskeleton and cell adhesion can trigger programmed cell death, or apoptosis. While the precise apoptotic pathways initiated by this compound are still under investigation, it is likely that the loss of survival signals from the extracellular matrix (anoikis) and the overall cellular stress caused by cytoskeletal collapse contribute to the activation of caspase cascades and ultimately, cell death.

Apoptosis_Pathway MycalolideB This compound Actin_Disruption Actin Cytoskeleton Disruption MycalolideB->Actin_Disruption Cellular_Stress Cellular Stress & Loss of Adhesion Actin_Disruption->Cellular_Stress Caspase_Activation Caspase Activation Cellular_Stress->Caspase_Activation Initiation Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution

Proposed mechanism for this compound-induced apoptosis.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines a typical workflow for the discovery and characterization of this compound from a marine sponge.

Experimental_Workflow Sponge Marine Sponge (Mycale sp.) Extraction Methanol Extraction Sponge->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (ODS) Partitioning->Chromatography HPLC HPLC Purification Chromatography->HPLC Bioassay Bioactivity Screening (Cytotoxicity Assay) HPLC->Bioassay Structure Structure Elucidation (NMR, MS) HPLC->Structure Bioassay->HPLC Bioassay-guided Fractionation MycalolideB Pure this compound Structure->MycalolideB

References

Mycalolide B: A Technical Guide to its Natural Source and Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source and abundance of Mycalolide B, a potent marine macrolide with significant actin-depolymerizing activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source of this compound

This compound is a secondary metabolite produced by marine sponges belonging to the genus Mycale.[1][2] Specifically, it has been isolated from the species Mycale sp. and Mycale aff. nullarosette.[1][2] These sponges are found in marine environments, with collection sites for this compound-producing species including the Bay of Gokasho on the Kii Peninsula and the coast of Miyagi in Japan.[1][2] The challenging accessibility and low natural abundance of this compound in its host organisms underscore the difficulties in obtaining this compound from natural sources for extensive research and development.

Natural Abundance of this compound and Related Compounds

The natural abundance of this compound in its source sponges is remarkably low, posing a significant challenge for its isolation and supply for research purposes. Quantitative data from the isolation of mycalolides from Mycale aff. nullarosette provide insight into the yields of these related compounds.

CompoundStarting Material (Wet Weight)Yield (mg)Yield (% of Wet Weight)Source SpeciesReference
This compound232 g23.9 mg0.0103%Mycale aff. nullarosette[2]
Mycalolide A232 g11.5 mg0.0050%Mycale aff. nullarosette[2]
38-hydroxythis compound232 g12.6 mg0.0054%Mycale aff. nullarosette[2]

Experimental Protocol: Extraction and Isolation of Mycalolides

The following protocol details the methodology for the extraction and isolation of mycalolides from the marine sponge Mycale aff. nullarosette, as adapted from established scientific literature.[2]

3.1 Materials and Equipment

  • Frozen sponge material (Mycale aff. nullarosette)

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • n-Butanol (n-BuOH)

  • n-Hexane

  • Water (H₂O)

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

  • Reversed-phase High-Performance Liquid Chromatography (HPLC) system

  • Develosil C₃₀ UG-5 column (or equivalent)

  • HPLC grade solvents

3.2 Extraction and Partitioning

  • The frozen sponge material (232 g) is extracted with methanol at room temperature.

  • The crude methanolic extract is concentrated under reduced pressure using a rotary evaporator.

  • The concentrated extract is partitioned between water and chloroform.

  • The aqueous phase is further extracted with n-butanol.

  • The n-butanol phase is combined with the initial chloroform phase.

  • The combined organic extract is subjected to a modified Kupchan partitioning procedure.

  • The sample is partitioned between n-hexane and a 9:1 mixture of methanol and water.

  • Water is added to the aqueous methanol layer to achieve a 40% water content, which is then extracted with chloroform.

3.3 Chromatographic Purification

  • The resulting chloroform extract is subjected to silica gel column chromatography.

  • Fractions are eluted with a suitable solvent gradient.

  • Fractions containing mycalolides are identified using an appropriate analytical method (e.g., thin-layer chromatography, bioassay).

  • A fraction containing a mixture of Mycalolide A and 38-hydroxythis compound (32.2 mg) and another fraction containing this compound (23.9 mg) are obtained.

  • The mixture of Mycalolide A and 38-hydroxythis compound is further purified by reversed-phase HPLC using a Develosil C₃₀ UG-5 column with 75% methanol as the mobile phase to yield pure Mycalolide A (11.5 mg) and 38-hydroxythis compound (12.6 mg).

Visualized Experimental Workflow

The following diagram illustrates the key stages of the extraction and isolation process for mycalolides.

Mycalolide_Isolation_Workflow Sponge Frozen Mycale aff. nullarosette (232 g) Extraction Methanol Extraction Sponge->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Partition1 Partitioning (H₂O/CHCl₃) Concentration->Partition1 Aq_Phase1 Aqueous Phase Partition1->Aq_Phase1 CHCl3_Phase1 Chloroform Phase Partition1->CHCl3_Phase1 Partition2 Partitioning (n-BuOH) Aq_Phase1->Partition2 Combine Combine Organic Phases CHCl3_Phase1->Combine nBuOH_Phase n-Butanol Phase Partition2->nBuOH_Phase nBuOH_Phase->Combine Kupchan Kupchan Partitioning (n-Hexane / 9:1 MeOH:H₂O) Combine->Kupchan Aq_MeOH_Phase Aqueous Methanol Phase Kupchan->Aq_MeOH_Phase Add_H2O Adjust to 40% H₂O Aq_MeOH_Phase->Add_H2O Partition3 Partitioning (CHCl₃) Add_H2O->Partition3 Final_CHCl3_Extract Final Chloroform Extract Partition3->Final_CHCl3_Extract Silica_Column Silica Gel Column Chromatography Final_CHCl3_Extract->Silica_Column Fraction_Mycalolide_B This compound Fraction (23.9 mg) Silica_Column->Fraction_Mycalolide_B Fraction_A_38OHB Mixed Fraction (Mycalolide A & 38-OH-B) Silica_Column->Fraction_A_38OHB RP_HPLC Reversed-Phase HPLC (Develosil C₃₀, 75% MeOH) Fraction_A_38OHB->RP_HPLC Mycalolide_A Mycalolide A (11.5 mg) RP_HPLC->Mycalolide_A Hydroxy_Mycalolide_B 38-hydroxythis compound (12.6 mg) RP_HPLC->Hydroxy_Mycalolide_B

Caption: Workflow for the extraction and isolation of mycalolides.

Conclusion

This compound is a valuable research tool due to its potent and specific biological activity. However, its utility is hampered by its low natural abundance and the challenges associated with its isolation from marine sponges. The data and protocols presented in this guide highlight the significant effort required to obtain even small quantities of this and related compounds. For the advancement of research and potential therapeutic applications, future efforts may need to focus on the development of efficient total synthesis routes or biotechnological production methods to ensure a sustainable supply of this compound.

References

Mycalolide B: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mycalolide B is a potent marine macrolide first isolated from a sponge of the Mycale species.[1] It is a member of the trisoxazole-containing family of natural products, which are known for their significant biological activities, particularly the disruption of the actin cytoskeleton.[2] This unique property has established this compound as an invaluable tool in cell biology research and a promising lead compound for the development of novel anticancer therapeutics.[3][4] This technical guide offers a comprehensive overview of the chemical structure, total synthesis, and mechanism of action of this compound, designed for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound possesses a complex and elegant molecular architecture, featuring a 26-membered macrolactone ring that incorporates a distinctive trisoxazole moiety. A long and highly functionalized acyclic side chain is appended to this macrolactone core.

2.1. Structural Features:

  • Molecular Formula: C₅₂H₇₄N₄O₁₇[5]

  • Molecular Weight: 1027.16 g/mol [5]

  • Core Structure: A 26-membered macrolactone.

  • Key Functional Groups:

    • Trisoxazole system

    • Multiple stereocenters

    • Ester and amide functionalities

    • A long, flexible side chain

2.2. 2D Chemical Structure:

this compound 2D Structure

Caption: 2D chemical structure of this compound.

Synthesis of this compound

The total synthesis of this compound presents a formidable challenge to synthetic chemists due to its intricate stereochemistry and the presence of numerous sensitive functional groups. The first successful total synthesis was accomplished by Kita and his team, who employed a convergent and strategic approach.[6][7]

3.1. Retrosynthetic Analysis:

The synthetic strategy for this compound involves the conceptual disassembly of the molecule into two primary fragments: the C1-C19 trisoxazole-containing macrolactone precursor and the C20-C35 acyclic side chain. These fragments are then strategically coupled using powerful and stereoselective chemical reactions.

retrosynthesis MycalolideB This compound Fragments C1-C19 Trisoxazole Fragment + C20-C35 Side Chain MycalolideB->Fragments Disconnection KeyReactions Key Coupling Reactions: - Julia-Kocienski Olefination - Olefin Metathesis Fragments->KeyReactions Strategic Bonds

Caption: Retrosynthetic strategy for this compound.

3.2. Key Synthetic Reactions and Experimental Protocols:

The triumphant synthesis of this compound relies on the masterful application of modern synthetic organic chemistry. The following sections detail the key reactions with generalized experimental protocols. For precise experimental conditions, including reagent quantities and reaction times, consulting the primary literature is strongly advised.[6][7]

3.2.1. Julia-Kocienski Olefination:

This powerful olefination reaction is pivotal for the stereoselective construction of the C19-C20 double bond, which serves to unite the two major fragments of the molecule. The reaction typically involves the coupling of a phenyltetrazolyl (PT) sulfone with an aldehyde in the presence of a strong base.[8][9][10]

  • General Protocol:

    • A solution of the phenyltetrazolyl sulfone in an anhydrous solvent (e.g., dimethoxyethane) is cooled to a low temperature (typically between -78 °C and -55 °C) under an inert atmosphere. A solution of a strong base, such as potassium hexamethyldisilazide (KHMDS), is then added dropwise.

    • The resulting mixture is stirred for a designated period to facilitate the formation of the sulfone anion.

    • The aldehyde is subsequently introduced to the reaction mixture.

    • The reaction is allowed to proceed to completion, after which it is carefully quenched and subjected to a standard aqueous workup, followed by purification using techniques such as column chromatography.

3.2.2. Ring-Closing Metathesis (RCM):

The formation of the 26-membered macrolactone ring is elegantly achieved through Ring-Closing Metathesis. This reaction employs a ruthenium-based catalyst, such as a Grubbs catalyst, to forge a new double bond within a diene precursor, with the concomitant elimination of a small, volatile alkene like ethene.[11][12][13][14][15]

  • General Protocol:

    • The diene precursor is dissolved in an appropriate anhydrous solvent, such as dichloromethane or toluene, under an inert atmosphere.

    • A solution of a Grubbs-type catalyst is introduced into the reaction mixture.

    • The reaction is typically heated to reflux to drive the catalytic cycle.

    • The progress of the reaction is monitored using analytical techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched, and the desired macrolactone is isolated and purified by column chromatography.

3.3. Synthetic Workflow:

The overall synthetic pathway for this compound can be conceptualized as a multi-stage process that commences with the independent synthesis of the two key fragments, followed by their strategic coupling and the final macrocyclization step.

synthesis_workflow cluster_fragment1 C1-C19 Trisoxazole Fragment Synthesis cluster_fragment2 C20-C35 Side Chain Synthesis Start1 Starting Materials Steps1 Multi-step Synthesis Start1->Steps1 Fragment1 C1-C19 Fragment Steps1->Fragment1 Coupling Julia-Kocienski Olefination Fragment1->Coupling Start2 Starting Materials Steps2 Multi-step Synthesis Start2->Steps2 Fragment2 C20-C35 Fragment Steps2->Fragment2 Fragment2->Coupling CoupledProduct Linear Precursor Coupling->CoupledProduct Macrocyclization Ring-Closing Metathesis CoupledProduct->Macrocyclization MycalolideB This compound Macrocyclization->MycalolideB

Caption: Overall synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of actin polymerization, a fundamental process that governs the structure and dynamics of the cytoskeleton in eukaryotic cells. This potent biological activity is the basis for its cytotoxicity and its potential as an anticancer agent.

4.1. Quantitative Biological Data:

This compound demonstrates potent cytotoxic effects against a range of cancer cell lines.

Cell LineActivityIC₅₀ (nM)Reference
HER2+ Breast Cancer (HCC1954)Cytotoxicity70-100[3]
HER2+ Ovarian Cancer (SKOV3)Cytotoxicity70-100[3]
-Actin Binding (Kd)13-20[5]

4.2. Mechanism of Action: Disruption of Actin Dynamics:

The cellular actin network exists in a dynamic equilibrium between monomeric globular actin (G-actin) and filamentous actin (F-actin). This compound disrupts this delicate balance through a sophisticated dual mechanism of action.[1][2][16][17]

  • G-actin Sequestration: this compound binds with high affinity to G-actin in a 1:1 molar ratio, effectively sequestering these monomers and preventing their incorporation into growing actin filaments.[1]

  • F-actin Severing: In addition to sequestering G-actin, this compound actively severs existing F-actin filaments, leading to their rapid and catastrophic depolymerization.[1][16]

This two-pronged attack results in a dramatic decrease in the cellular concentration of F-actin and a corresponding increase in G-actin that is complexed with this compound and thus unable to participate in polymerization. The profound disruption of the actin cytoskeleton leads to the inhibition of a multitude of essential cellular processes, including cell division, migration, and invasion, ultimately culminating in the induction of apoptosis in cancer cells.

References

Mycalolide B: A Technical Guide to its F-actin Depolymerization Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycalolide B, a potent marine macrolide toxin, exerts its profound effects on cellular architecture and motility through the rapid and efficient depolymerization of filamentous actin (F-actin). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts the actin cytoskeleton. It details the dual-action strategy of F-actin severing and G-actin sequestration, presents quantitative data on its interaction with actin, outlines key experimental protocols for its study, and provides visual representations of its mechanism and associated experimental workflows. This document is intended to serve as a comprehensive resource for researchers in cell biology, pharmacology, and drug development who are investigating the actin cytoskeleton and its targeted therapeutics.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in a myriad of cellular processes including cell motility, division, and maintenance of cell shape. The dynamic equilibrium between monomeric globular actin (G-actin) and polymeric filamentous actin (F-actin) is tightly regulated. Disruption of this equilibrium can have profound consequences on cell function and is a key target for various natural toxins and therapeutic agents. This compound, isolated from a marine sponge of the Mycale species, is a powerful actin-depolymerizing agent with a mechanism of action distinct from other well-known actin inhibitors like cytochalasins and latrunculins.[1][2] Its ability to rapidly collapse the actin cytoskeleton makes it a valuable tool for studying actin dynamics and a potential lead compound in the development of novel therapeutics, particularly in oncology where cancer cell motility and invasion are dependent on a dynamic actin network.[3][4]

The Dual Mechanism of this compound-Induced F-actin Depolymerization

This compound employs a potent, two-pronged approach to depolymerize F-actin, which involves both the severing of existing filaments and the sequestration of actin monomers.[1][2]

2.1. F-actin Severing:

This compound directly interacts with F-actin, inducing filament severing. This action creates new, uncapped barbed and pointed ends, leading to a rapid increase in the number of shorter filaments.[1][2] Unlike some other severing proteins, the kinetics of depolymerization induced by this compound are rapid, suggesting an efficient severing activity.[2] This severing action is a key contributor to the swift collapse of the cellular actin network observed upon treatment with this compound.[3]

2.2. G-actin Sequestration:

In addition to severing F-actin, this compound binds to G-actin with high affinity, forming a stable 1:1 stoichiometric complex.[1][2] This sequestration of actin monomers prevents them from participating in the polymerization process, effectively reducing the pool of available G-actin for filament elongation. The binding of this compound to G-actin is a critical component of its overall depolymerizing effect, as it shifts the equilibrium away from F-actin formation.

2.3. Binding Site:

Structural studies have indicated that this compound and its derivatives bind to the barbed end cleft of the actin monomer.[3] This strategic location allows it to interfere with the addition of new monomers to the growing filament and likely plays a role in its severing activity.

The following diagram illustrates the dual mechanism of this compound:

MycalolideB_Mechanism cluster_actin_dynamics Actin Dynamics cluster_mycalolideB_action This compound Action F-actin F-actin G-actin G-actin F-actin->G-actin Depolymerization ShortFilaments Shorter F-actin Filaments F-actin->ShortFilaments Results in G-actin->F-actin Polymerization GactinComplex This compound- G-actin Complex G-actin->GactinComplex Forms MycalolideB This compound Severing Severing MycalolideB->Severing Sequestration Sequestration MycalolideB->Sequestration Severing->F-actin Binds and cleaves Sequestration->G-actin Forms 1:1 complex ShortFilaments->G-actin Further Depolymerization

This compound's dual mechanism of action on actin.

Quantitative Data

The interaction of this compound with actin has been characterized by several quantitative parameters, which are summarized in the tables below.

Table 1: Stoichiometry and Binding Affinity

ParameterValueReference
G-actin Binding Stoichiometry1:1 (this compound:G-actin)[1][2]
Dissociation Constant (Kd)13-20 nM[5]

Table 2: Effects on Cellular Processes

Cell ProcessCell LineConcentrationEffectReference
Platelet Aggregation (inhibition)Rat Platelets3-10 µMInhibition of ADP and collagen-induced aggregation[6]
Cytotoxicity (IC50)HER2+ Cancer Cells (HCC1954, SKOV3)70-100 nMGrowth suppression and cytotoxicity[4]
Binucleation (inhibition of cytokinesis)Human Cancer Cells25-75 ng/ml (Mycalolide A)Induction of binucleated cells[7]

Experimental Protocols

The characterization of this compound's effects on actin has been achieved through a variety of in vitro and in cellulo assays. The methodologies for key experiments are detailed below.

4.1. Pyrenyl-Actin Fluorescence Assay for Depolymerization

This is a widely used method to monitor actin polymerization and depolymerization in real-time. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin.

  • Principle: The fluorescence of N-(1-pyrene)iodoacetamide-labeled actin is measured over time. A decrease in fluorescence intensity indicates F-actin depolymerization.

  • Methodology:

    • Preparation of Pyrene-labeled F-actin: G-actin is labeled with N-(1-pyrene)iodoacetamide and then polymerized to form F-actin.

    • Initiation of Depolymerization: The pre-formed pyrene-labeled F-actin is diluted below its critical concentration, or the test compound (this compound) is added.

    • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

    • Data Analysis: The rate of decrease in fluorescence is calculated to determine the rate of depolymerization.

The following diagram illustrates the workflow for the pyrenyl-actin depolymerization assay:

PyrenylActinAssay start Start prep_actin Prepare Pyrene-labeled G-actin start->prep_actin polymerize Polymerize to form Pyrene-F-actin prep_actin->polymerize induce_depolymerization Induce Depolymerization (e.g., add this compound) polymerize->induce_depolymerization measure_fluorescence Measure Fluorescence (Ex: 365nm, Em: 407nm) induce_depolymerization->measure_fluorescence analyze_data Analyze Data (Rate of fluorescence decrease) measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the pyrenyl-actin depolymerization assay.

4.2. Viscometry

  • Principle: The viscosity of a solution containing F-actin is proportional to the length of the actin filaments. Depolymerization leads to a decrease in viscosity.

  • Methodology:

    • F-actin preparation: F-actin is prepared in a suitable buffer.

    • Treatment: this compound is added to the F-actin solution.

    • Viscosity Measurement: The viscosity of the solution is measured over time using an Ostwald viscometer.

    • Data Analysis: A decrease in the specific viscosity indicates F-actin depolymerization.

4.3. Electron Microscopy

  • Principle: Direct visualization of actin filaments allows for the assessment of changes in filament length and morphology.

  • Methodology:

    • Sample Preparation: F-actin is incubated with or without this compound.

    • Negative Staining: The samples are applied to a carbon-coated grid and negatively stained with a heavy metal salt (e.g., uranyl acetate).

    • Imaging: The grids are observed using a transmission electron microscope.

    • Analysis: The lengths and morphology of the actin filaments in the treated and untreated samples are compared. Shorter filaments in the this compound-treated sample provide evidence of severing.

4.4. DNase I Inhibition Assay

  • Principle: DNase I binds to G-actin with high affinity, and this binding inhibits its DNA-degrading activity. The amount of G-actin in a sample can be quantified by measuring the degree of DNase I inhibition.

  • Methodology:

    • Sample Preparation: A cell lysate or a solution containing actin is prepared.

    • Incubation: The sample is incubated with DNase I.

    • DNase I Activity Measurement: A substrate (e.g., DNA) is added, and the rate of its degradation is measured spectrophotometrically.

    • Data Analysis: The degree of inhibition of DNase I activity is proportional to the concentration of G-actin in the sample. An increase in G-actin concentration in this compound-treated cells indicates F-actin depolymerization.

Signaling and Cellular Consequences

The potent actin-depolymerizing activity of this compound has significant downstream consequences for cellular function. By disrupting the actin cytoskeleton, this compound affects a multitude of signaling pathways and cellular processes that are dependent on actin dynamics.

  • Inhibition of Cell Motility and Invasion: A dynamic actin cytoskeleton is essential for cell migration and invasion. This compound's ability to collapse the actin network leads to a rapid loss of cellular protrusions, such as lamellipodia and filopodia, thereby inhibiting cell motility and invasion.[3][4] This has been demonstrated in cancer cell lines, highlighting its potential as an anti-metastatic agent.[3]

  • Disruption of Cytokinesis: The formation of the contractile ring during cytokinesis is an actin-dependent process. At lower concentrations, Mycalolide A, a closely related compound, has been shown to inhibit the completion of cytokinesis, leading to the formation of binucleated cells.[7]

  • Inhibition of Platelet Aggregation: Actin polymerization is a crucial step in platelet activation and aggregation. This compound has been shown to inhibit both ADP- and collagen-induced platelet aggregation by preventing this necessary actin remodeling.[6]

The following diagram illustrates the logical relationship between this compound's molecular action and its cellular consequences:

MycalolideB_CellularEffects MycalolideB This compound ActinDepolymerization F-actin Depolymerization (Severing & Sequestration) MycalolideB->ActinDepolymerization CytoskeletonCollapse Actin Cytoskeleton Collapse ActinDepolymerization->CytoskeletonCollapse InhibitMotility Inhibition of Cell Motility & Invasion CytoskeletonCollapse->InhibitMotility InhibitCytokinesis Inhibition of Cytokinesis CytoskeletonCollapse->InhibitCytokinesis InhibitPlatelet Inhibition of Platelet Aggregation CytoskeletonCollapse->InhibitPlatelet

Cellular consequences of this compound action.

Conclusion

This compound is a powerful tool for dissecting the roles of the actin cytoskeleton in various cellular processes. Its unique dual mechanism of F-actin severing and G-actin sequestration leads to rapid and potent depolymerization of actin filaments. This in-depth understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, provides a solid foundation for its use in basic research and as a potential starting point for the development of novel therapeutics targeting actin dynamics in diseases such as cancer. Further research into the precise structural basis of its interaction with actin and its effects on a wider range of cellular signaling pathways will continue to enhance its utility as both a research tool and a potential therapeutic lead.

References

The Potent Anti-Cancer Activity of Mycalolide B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycalolide B, a macrolide isolated from marine sponges of the Mycale species, has emerged as a potent anti-cancer agent with a unique mechanism of action. This technical guide provides a comprehensive overview of the biological activity of this compound in cancer cells, focusing on its profound effects on the actin cytoskeleton and the subsequent impact on crucial cellular processes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved, offering a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies against cancer.

Introduction

The actin cytoskeleton is a dynamic and essential cellular scaffold involved in a myriad of processes, including cell division, motility, and the maintenance of cell shape. Its dysregulation is a hallmark of cancer, contributing to uncontrolled proliferation and metastasis. This compound exerts its potent anti-cancer effects by directly targeting this critical cellular machinery. It functions as a powerful actin-depolymerizing agent, severing filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers. This disruption of the actin cytoskeleton triggers a cascade of events within cancer cells, ultimately leading to cell death and the inhibition of metastatic phenotypes.

Mechanism of Action: Disruption of the Actin Cytoskeleton

This compound's primary mechanism of action is the rapid and profound disruption of the actin cytoskeleton. Unlike some other actin-targeting agents, this compound does not inhibit actin polymerization but rather actively depolymerizes existing F-actin filaments[1]. It achieves this through a dual-action mechanism:

  • F-actin Severing: this compound directly severs F-actin filaments, leading to their fragmentation and destabilization[1].

  • G-actin Sequestration: It forms a 1:1 complex with G-actin monomers, preventing their incorporation into new filaments and further shifting the equilibrium towards depolymerization[1].

This leads to a dramatic collapse of the actin cytoskeleton, loss of leading-edge protrusions, and the formation of actin aggresomes[2].

cluster_MycalolideB This compound cluster_ActinDynamics Actin Cytoskeleton MycalolideB This compound G_actin G-actin (Monomers) MycalolideB->G_actin Sequesters (1:1 complex) F_actin F-actin (Filaments) MycalolideB->F_actin Severs Polymerization Polymerization G_actin->Polymerization Incorporation Depolymerization Depolymerization F_actin->Depolymerization Polymerization->F_actin Depolymerization->G_actin

This compound's dual-action mechanism on the actin cytoskeleton.

Biological Activities in Cancer Cells

The disruption of the actin cytoskeleton by this compound translates into a range of potent anti-cancer activities, particularly in aggressive and metastatic cancer cell lines.

Inhibition of Cancer Cell Proliferation and Viability

This compound demonstrates significant cytotoxic and growth-suppressive effects on various cancer cell lines, with particularly high potency against HER2-positive breast and ovarian cancers[2][3][4]. Treatment with this compound at nanomolar concentrations leads to a substantial reduction in cancer cell viability[2].

Inhibition of Cancer Cell Motility and Invasion

A critical aspect of metastasis is the ability of cancer cells to migrate and invade surrounding tissues. This compound effectively abrogates these processes. At sub-lethal doses, it causes a rapid loss of leading-edge protrusions, which are essential for cell movement[3][4]. This translates to a significant inhibition of both random and directional cell migration, as well as a reduction in the ability of cancer cells to invade through an extracellular matrix[2].

Induction of Apoptosis

Disruption of the actin cytoskeleton by this compound can trigger programmed cell death, or apoptosis. While the precise signaling cascade is still under full investigation, evidence suggests that the profound cellular stress caused by cytoskeletal collapse initiates apoptotic pathways, leading to the activation of executioner caspases and subsequent cell death.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound in various cancer cell lines.

Cell LineCancer TypeAssayConcentration (nM)EffectReference
HCC1954HER2+ Breast CancerCell Viability70-100Potent growth suppression and cytotoxicity[3][4]
SKOV3HER2+ Ovarian CancerCell Viability70-100Potent growth suppression and cytotoxicity[3][4]
SKOV3HER2+ Ovarian CancerCell Motility25Sustained defects in motility[5]
SKOV3HER2+ Ovarian CancerCell Invasion12.5-50Robust inhibition of invasion[5]
HCC1954HER2+ Breast CancerF-actin content200Significant reduction in F-actin[5]
SKOV3HER2+ Ovarian CancerF-actin content200Significant reduction in F-actin[5]

Key Signaling Pathways Affected

The disruption of the actin cytoskeleton by this compound has significant downstream consequences on various signaling pathways that are crucial for cancer cell survival and metastasis.

Rho GTPase Signaling

Rho GTPases, such as RhoA and Rac1, are master regulators of the actin cytoskeleton. The depolymerization of actin by this compound is expected to significantly impact the activity of these signaling proteins. While direct studies on this compound's effect on Rho GTPase activity are limited, the observed changes in cell morphology, motility, and stress fiber formation strongly suggest a modulation of this pathway. Disrupted actin dynamics can lead to a feedback loop affecting the activation state of RhoA and Rac1, further contributing to the anti-migratory phenotype.

MycalolideB This compound Actin Actin Cytoskeleton (Disrupted) MycalolideB->Actin RhoA RhoA Activity Actin->RhoA Modulates Rac1 Rac1 Activity Actin->Rac1 Modulates StressFibers Stress Fiber Formation (Inhibited) RhoA->StressFibers Lamellipodia Lamellipodia Formation (Inhibited) Rac1->Lamellipodia Migration Cell Migration (Inhibited) StressFibers->Migration Lamellipodia->Migration

Proposed impact of this compound on Rho GTPase signaling.
Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a critical mediator of signals from the extracellular matrix through integrins to the actin cytoskeleton. The disruption of actin filaments by this compound likely leads to the disassembly of focal adhesions and subsequent dephosphorylation and inactivation of FAK. Inactivation of FAK would further contribute to the observed inhibition of cell migration, invasion, and survival.

MycalolideB This compound Actin Actin Cytoskeleton (Disrupted) MycalolideB->Actin FocalAdhesions Focal Adhesions (Disrupted) Actin->FocalAdhesions FAK FAK (Inactive) FocalAdhesions->FAK Downstream Downstream Signaling (e.g., Src, Paxillin) FAK->Downstream Inhibits Phosphorylation Migration Cell Migration (Inhibited) Downstream->Migration Survival Cell Survival (Decreased) Downstream->Survival

Hypothesized effect of this compound on FAK signaling.
Apoptosis Signaling Cascade

The induction of apoptosis by this compound likely involves the intrinsic pathway, triggered by cellular stress. The collapse of the actin cytoskeleton represents a significant stressor that can lead to the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, culminating in the dismantling of the cell.

MycalolideB This compound ActinDisruption Actin Cytoskeleton Disruption MycalolideB->ActinDisruption CellularStress Cellular Stress ActinDisruption->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To quantify the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCC1954, SKOV3)

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Wound Healing (Scratch) Assay

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell lines

  • 6-well or 12-well plates

  • Complete culture medium

  • This compound

  • Sterile 200 µL pipette tip or a dedicated scratch tool

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with fresh medium containing a sub-lethal concentration of this compound or vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points for each time point and treatment.

  • Calculate the percentage of wound closure relative to the initial scratch area.

Transwell Invasion Assay

Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.

Materials:

  • Cancer cell lines

  • Transwell inserts with a porous membrane (e.g., 8 µm pores)

  • Matrigel or other extracellular matrix components

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest and resuspend the cancer cells in serum-free medium.

  • Add the cell suspension to the upper chamber of the inserts, including a sub-lethal concentration of this compound or vehicle control.

  • Add medium containing a chemoattractant to the lower chamber.

  • Incubate the plate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of stained cells in several fields of view under a microscope.

  • Quantify the invasion as the average number of cells per field.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

F-actin Staining (Phalloidin Staining)

Objective: To visualize the effects of this compound on the actin cytoskeleton.

Materials:

  • Cancer cell lines grown on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Fluorescently-conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound or vehicle control.

  • Fix the cells with 4% PFA for 10-15 minutes.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells with PBS.

  • Incubate the cells with a solution of fluorescently-conjugated phalloidin for 20-60 minutes at room temperature in the dark.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the actin cytoskeleton and nuclei using a fluorescence microscope.

Conclusion and Future Directions

This compound is a potent anti-cancer agent with a well-defined mechanism of action centered on the disruption of the actin cytoskeleton. Its ability to inhibit proliferation, motility, and invasion, and to induce apoptosis in cancer cells, particularly in aggressive subtypes, highlights its therapeutic potential. The detailed experimental protocols and an understanding of the affected signaling pathways provided in this guide offer a solid foundation for further research and development.

Future studies should focus on:

  • Elucidating the precise molecular interactions between this compound and actin.

  • Conducting comprehensive in vivo studies to evaluate its efficacy and safety in preclinical cancer models.

  • Exploring synergistic combinations with other anti-cancer drugs to enhance therapeutic outcomes.

  • Developing synthetic analogs of this compound with improved pharmacological properties.

The continued investigation of this compound and its derivatives holds significant promise for the development of novel and effective therapies for the treatment of cancer.

References

Mycalolide B: A Potent Actomyosin ATPase Inhibitor Targeting Actin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mycalolide B, a marine macrolide toxin isolated from the sponge of the genus Mycale, has emerged as a powerful biochemical tool and a potential therapeutic lead due to its potent inhibitory effects on the actomyosin ATPase system. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on actomyosin ATPase activity, and detailed protocols for its study. This compound exerts its inhibitory effect not by directly targeting myosin, but through a unique mechanism of actin depolymerization, which involves the severing of filamentous actin (F-actin) and the sequestration of globular actin (G-actin) monomers. This disruption of the actin cytoskeleton effectively uncouples the myosin motor from its filamentous track, leading to a profound inhibition of the actin-activated myosin Mg²⁺-ATPase activity. This guide is intended for researchers, scientists, and drug development professionals investigating cytoskeletal dynamics, muscle contraction, cell motility, and cancer therapeutics.

Introduction

The actomyosin ATPase cycle is a fundamental biological process that converts chemical energy from ATP hydrolysis into mechanical force, driving essential cellular functions such as muscle contraction, cell division, and intracellular transport. The dysregulation of this cycle is implicated in various pathological conditions, including cardiovascular diseases and cancer metastasis. Small molecules that can precisely modulate the activity of actomyosin ATPase are therefore of significant interest as both research tools and potential therapeutic agents.

This compound is a highly potent, cell-permeable marine toxin that has been identified as a novel inhibitor of actomyosin ATPase.[1][2] Unlike many other inhibitors that target the myosin motor domain, this compound's primary target is the actin filament.[3][4] This technical guide delves into the core aspects of this compound's function, presenting its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies to facilitate further research and development in this area.

Mechanism of Action

This compound's inhibitory effect on actomyosin ATPase is a direct consequence of its profound impact on actin filament dynamics. The proposed mechanism involves a two-pronged attack on the actin cytoskeleton:

  • F-actin Severing: this compound rapidly severs existing actin filaments, leading to their fragmentation and a decrease in the average filament length.[3][4]

  • G-actin Sequestration: Following severing, this compound binds to the newly generated actin monomers (G-actin) in a stable 1:1 stoichiometric complex.[3][4] This sequestration prevents the monomers from re-polymerizing into filaments, shifting the equilibrium towards depolymerization.

By efficiently dismantling the F-actin tracks necessary for myosin interaction and movement, this compound effectively inhibits the actin-activated Mg²⁺-ATPase activity of myosin.[3] It is important to note that this compound does not inhibit the basal Mg²⁺-ATPase activity of myosin alone, highlighting its specific dependence on the presence of actin filaments.[4]

Mycalolide_B_Mechanism cluster_0 Actin Dynamics cluster_1 This compound Action cluster_2 Actomyosin ATPase Cycle F-actin F-actin G-actin G-actin F-actin->G-actin Depolymerization Actomyosin Complex Actomyosin Complex G-actin->F-actin Polymerization This compound-G-actin Complex This compound-G-actin Complex G-actin->this compound-G-actin Complex This compound This compound This compound->F-actin Severing This compound->G-actin Sequestration This compound->Actomyosin Complex This compound-G-actin Complex->Actomyosin Complex Myosin Myosin Myosin->Actomyosin Complex Binds F-actin ATP Hydrolysis & Force ATP Hydrolysis & Force Actomyosin Complex->ATP Hydrolysis & Force

Fig. 1: Mechanism of this compound Inhibition.

Quantitative Data

While the potent inhibitory effect of this compound on actomyosin ATPase is well-documented, specific IC₅₀ values and detailed kinetic parameters are not extensively reported in publicly available literature. The primary mechanism of actin depolymerization means that the apparent IC₅₀ is highly dependent on the concentrations of both actin and myosin in the assay. However, qualitative data consistently demonstrates a dose-dependent inhibition of both skeletal and smooth muscle actomyosin ATPase activity.

Table 1: Qualitative Inhibitory Effects of this compound

SystemEffectReference
Rabbit Skeletal Muscle ActomyosinSuppressed actin-activated Mg²⁺-ATPase activity[3]
Chicken Gizzard Smooth Muscle ActomyosinInhibited superprecipitation and Mg²⁺-ATPase activity[2]

Further quantitative studies are required to establish precise IC₅₀ values under standardized assay conditions and to determine the effects of this compound on the kinetic parameters (Vmax and Km) of the actomyosin ATPase reaction.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's effect on actomyosin ATPase.

Protein Purification

4.1.1 Purification of Rabbit Skeletal Muscle Actin

This protocol is adapted from established methods for preparing actin from muscle acetone powder.

Materials:

  • Rabbit skeletal muscle acetone powder

  • Buffer A: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM 2-mercaptoethanol, 0.2 mM CaCl₂

  • Polymerization Buffer: Buffer A supplemented with 50 mM KCl and 2 mM MgCl₂

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • High-speed centrifuge and ultracentrifuge

Procedure:

  • Extraction: Extract the acetone powder with cold Buffer A for 30 minutes with gentle stirring at 4°C.

  • Clarification: Centrifuge the extract at 10,000 x g for 30 minutes to remove insoluble material.

  • Polymerization: Add KCl to 50 mM and MgCl₂ to 2 mM to the supernatant to induce actin polymerization. Stir gently for 1 hour at room temperature.

  • Pelleting F-actin: Centrifuge at 80,000 x g for 3 hours to pellet the F-actin.

  • Depolymerization: Resuspend the F-actin pellet in Buffer A and dialyze against a large volume of Buffer A overnight at 4°C to depolymerize the actin.

  • Clarification of G-actin: Centrifuge the dialyzed G-actin solution at 100,000 x g for 2 hours to remove any remaining F-actin and denatured protein.

  • Characterization: Determine the actin concentration spectrophotometrically (A₂₉₀ of a 1 mg/mL solution is 0.63). Verify purity by SDS-PAGE.

4.1.2 Purification of Chicken Gizzard Smooth Muscle Actomyosin

This protocol describes a common method for the preparation of native actomyosin from smooth muscle.[1]

Materials:

  • Fresh chicken gizzards

  • Low Salt Buffer: 30 mM KCl, 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • High Salt Buffer: 0.6 M KCl, 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT

  • ATP solution (100 mM)

  • Glycerol

Procedure:

  • Tissue Preparation: Mince fresh, cleaned chicken gizzards and homogenize in Low Salt Buffer.

  • Extraction: Stir the homogenate for 30 minutes at 4°C and then centrifuge at 10,000 x g for 20 minutes.

  • Washing: Wash the pellet multiple times with Low Salt Buffer until the supernatant is clear.

  • Dissociation: Resuspend the final pellet in High Salt Buffer containing 5 mM ATP to dissociate actin and myosin.

  • Clarification: Centrifuge at 40,000 x g for 30 minutes to remove insoluble material.

  • Precipitation: Dilute the supernatant with 10 volumes of cold deionized water to precipitate the actomyosin.

  • Collection and Storage: Centrifuge at 10,000 x g for 20 minutes to collect the actomyosin pellet. Resuspend the pellet in a minimal volume of High Salt Buffer and store in 50% glycerol at -20°C.

Actomyosin ATPase Activity Assay

This is a general protocol for a colorimetric, endpoint assay to measure inorganic phosphate (Pi) release.

Materials:

  • Purified actomyosin (skeletal or smooth muscle)

  • Assay Buffer: 50 mM KCl, 20 mM MOPS (pH 7.0), 5 mM MgCl₂, 0.1 mM CaCl₂

  • ATP solution (e.g., 20 mM)

  • This compound stock solution in DMSO

  • Malachite Green Reagent (for phosphate detection)

  • Phosphate standard solution

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, actomyosin, and varying concentrations of this compound (or DMSO for control). Pre-incubate for 10 minutes at the desired temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range of phosphate release.

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., SDS or perchloric acid).

  • Phosphate Detection: Add the Malachite Green Reagent to each tube, incubate for color development, and measure the absorbance at the appropriate wavelength (e.g., 620-660 nm).

  • Quantification: Calculate the amount of Pi released by comparing the absorbance to a standard curve generated with the phosphate standard solution.

  • Data Analysis: Plot the ATPase activity as a function of the this compound concentration to determine the IC₅₀ value.

ATPase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis Prepare Reagents Prepare Reagents Prepare this compound Dilutions Prepare this compound Dilutions Prepare Reagents->Prepare this compound Dilutions Prepare Actomyosin Prepare Actomyosin Prepare Reagents->Prepare Actomyosin Combine Actomyosin, Buffer, and this compound Combine Actomyosin, Buffer, and this compound Prepare this compound Dilutions->Combine Actomyosin, Buffer, and this compound Prepare Actomyosin->Combine Actomyosin, Buffer, and this compound Pre-incubate Pre-incubate Combine Actomyosin, Buffer, and this compound->Pre-incubate Add ATP to start Add ATP to start Pre-incubate->Add ATP to start Incubate Incubate Add ATP to start->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Malachite Green Add Malachite Green Stop Reaction->Add Malachite Green Measure Absorbance Measure Absorbance Add Malachite Green->Measure Absorbance Calculate Pi Released Calculate Pi Released Measure Absorbance->Calculate Pi Released Determine IC50 Determine IC50 Calculate Pi Released->Determine IC50

Fig. 2: Actomyosin ATPase Assay Workflow.

Conclusion

This compound stands out as a unique and potent inhibitor of actomyosin ATPase, distinguished by its mechanism of action that targets actin filament integrity. Its ability to sever F-actin and sequester G-actin provides a powerful tool for dissecting the roles of the actin cytoskeleton in a multitude of cellular processes. For drug development professionals, the novel mechanism of this compound offers an alternative strategy for targeting diseases characterized by aberrant cell motility and contraction, such as cancer and certain myopathies. Further research is warranted to fully elucidate its kinetic profile and to explore its therapeutic potential. This guide provides the foundational knowledge and experimental framework to support these future investigations.

References

Mycalolide B: An In-depth Technical Guide to its Early Studies and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycalolide B is a potent, cell-permeable macrolide toxin originally isolated from marine sponges of the genus Mycale.[1][2][3] Since its discovery, it has garnered significant attention within the scientific community for its profound and specific effects on the actin cytoskeleton, a critical component of eukaryotic cells responsible for structure, motility, and division. Early investigations revealed this compound to be a powerful actin depolymerizing agent, distinguishing its mechanism from other known actin-targeting compounds and establishing it as an invaluable pharmacological tool for dissecting actin-mediated cellular functions.[1][4] This guide provides a comprehensive overview of the foundational research on this compound, detailing its mechanism of action, biological activities, and the experimental protocols used in these seminal studies.

Core Mechanism of Action: A Potent Disruptor of Actin Dynamics

The primary cellular target of this compound is actin. Unlike many other actin-binding toxins, it exhibits a dual mechanism that leads to the rapid and efficient disassembly of the actin cytoskeleton.

1. Severing of Filamentous Actin (F-actin): Initial kinetic studies demonstrated that this compound quickly depolymerizes pre-formed F-actin filaments.[1][4] The kinetics of this depolymerization suggest a mechanism involving the direct severing of the actin polymer.[1][4] This action is notably faster than the depolymerization induced by cytochalasin D, a well-characterized fungal metabolite that primarily acts by capping the barbed end of actin filaments.[1][4]

2. Sequestration of Globular Actin (G-actin): In addition to severing filaments, this compound binds to and sequesters G-actin monomers.[1][4] Stoichiometric analysis suggests the formation of a stable 1:1 complex between this compound and G-actin.[1][4] This sequestration prevents the G-actin monomers from participating in the polymerization process, thus shifting the equilibrium within the cell towards net depolymerization.[1]

3. Inhibition of Actomyosin ATPase Activity: A key distinguishing feature of this compound is its ability to suppress actin-activated myosin Mg(2+)-ATPase activity.[1][4][5] This inhibition of the actin-myosin interaction disrupts cellular processes that rely on actomyosin contractility, such as muscle contraction and cytokinesis.[5] This effect is not observed with cytochalasins.[1][4]

The combined actions of F-actin severing and G-actin sequestration make this compound a highly effective inhibitor of actin polymerization and a potent disruptor of the cellular actin network.

MycalolideB_Actin_Mechanism cluster_actin MycalolideB This compound G_Actin G-Actin (Monomers) MycalolideB->G_Actin Sequesters (1:1 Complex) F_Actin F-Actin (Filaments) MycalolideB->F_Actin Severs Filaments Actin_Polymerization Polymerization MycalolideB->Actin_Polymerization Inhibits ATPase_Activity Myosin Mg(2+)-ATPase Activity MycalolideB->ATPase_Activity Suppresses G_Actin->Actin_Polymerization Actomyosin_Complex Actomyosin Complex F_Actin->Actomyosin_Complex Actin_Polymerization->F_Actin Myosin Myosin Myosin->Actomyosin_Complex Actomyosin_Complex->ATPase_Activity

Caption: Mechanism of this compound on actin dynamics.

Key Biological Activities: From Cytotoxicity to Motility Inhibition

The profound impact of this compound on the actin cytoskeleton translates into a range of significant biological effects.

Cytotoxicity and Anti-Cancer Potential

This compound demonstrates potent cytotoxic and growth-suppressive effects against various cancer cell lines.[6][7] Early studies on HER2-positive (HER2+) breast (HCC1954) and ovarian (SKOV3) cancer cells revealed its efficacy at nanomolar concentrations.[6][7] At higher concentrations, it causes a rapid collapse of the actin cytoskeleton, leading to changes in cell morphology and rounding.[8] At lower, sub-lethal doses, it can inhibit the completion of cytokinesis, resulting in the formation of binucleated cells.[8]

Inhibition of Cell Motility and Invasion

As cell migration and invasion are heavily dependent on dynamic actin remodeling, this compound is a powerful inhibitor of these processes.[9] Treatment with sub-lethal doses causes a swift loss of leading-edge protrusions (lamellipodia and filopodia) in cancer cells, leading to sustained defects in their motility and ability to invade surrounding tissues.[6][7] This has positioned this compound and its derivatives as potential therapeutic agents to block cancer metastasis.[6][9]

Effects on Platelet Aggregation and Smooth Muscle

Beyond cancer cells, early research showed that this compound inhibits platelet activation and aggregation. It prevents both ADP- and collagen-induced platelet aggregation by interfering with the necessary actin polymerization.[10] Furthermore, it was found to inhibit smooth muscle contractions, an effect attributed to its disruption of actin-myosin interaction, without altering cytosolic Ca2+ levels.[5]

MycalolideB_Cellular_Effects MycB This compound (Actin Disruption) CytoskeletonCollapse Actin Cytoskeleton Collapse MycB->CytoskeletonCollapse InhibitMotility Inhibition of Cell Motility MycB->InhibitMotility FailedCytokinesis Failed Cytokinesis MycB->FailedCytokinesis InhibitPlatelets Inhibition of Platelet Aggregation MycB->InhibitPlatelets InhibitContraction Inhibition of Smooth Muscle Contraction MycB->InhibitContraction CellRounding Cell Rounding CytoskeletonCollapse->CellRounding InhibitInvasion Inhibition of Cell Invasion InhibitMotility->InhibitInvasion LossOfProtrusions Loss of Leading Edge Protrusions InhibitMotility->LossOfProtrusions ReducedMetastasis Reduced Metastasis (Potential) InhibitInvasion->ReducedMetastasis Binucleation Binucleated Cells FailedCytokinesis->Binucleation

Caption: Cellular consequences of this compound treatment.

Quantitative Data Summary

The following tables summarize key quantitative findings from early this compound research.

Table 1: Cytotoxicity Data

Cell Line Cancer Type Effect Concentration Range Reference
HCC1954 HER2+ Breast Cancer Growth suppression, cytotoxicity 70-100 nM [6][7]
SKOV3 HER2+ Ovarian Cancer Growth suppression, cytotoxicity 70-100 nM [6][7]

| MDA-MB-231 | Breast Cancer | Induction of binucleation | < 8 ng/ml |[8] |

Table 2: Platelet Aggregation Inhibition

Inducing Agent Effect Concentration Range Reference
ADP (10 µM) Inhibition of aggregation 1-10 µM [10]
Collagen (3 µg/ml) Inhibition of aggregation 3-10 µM [10]

| ADP (10 µM) | Inhibition of [125I]-fibrinogen binding | 0.3-3 µM |[10] |

Detailed Experimental Protocols

Isolation and Purification of this compound

This compound is a natural product isolated from marine sponges. A typical isolation procedure involves the following steps:

  • Extraction: The frozen sponge material (e.g., 232 g) is extracted with methanol (MeOH) at room temperature.[8]

  • Solvent Partitioning: The crude methanolic extract is concentrated and then partitioned between chloroform (CHCl3) and water. The aqueous phase is subsequently extracted with n-butanol (n-BuOH), which is then combined with the initial chloroform phase.[8]

  • Modified Kupchan's Procedure: The combined extract is further partitioned between n-hexane and 90% aqueous methanol. Water is added to the methanol layer to increase the water content to 40%, and this layer is then extracted with chloroform.[8]

  • Chromatography: The active extract is subjected to multiple rounds of chromatography for purification. This typically involves initial separation on a silica gel column followed by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[8] The structure is confirmed by comparing Nuclear Magnetic Resonance (NMR) spectra and mass spectrometry (MS) data with published literature values.[8]

Actin Polymerization/Depolymerization Assay

This assay is crucial for characterizing the effect of this compound on actin dynamics in vitro.

  • Preparation: G-actin is purified, typically from rabbit skeletal muscle, and a fraction is covalently labeled with N-(1-pyrenyl)iodoacetamide to create pyrenyl-actin. The fluorescence of pyrene is significantly enhanced when it is incorporated into the F-actin polymer compared to the G-actin monomer.[1][4]

  • Depolymerization Assay: F-actin is pre-polymerized from a solution of G-actin (e.g., 26 µM). The depolymerization process is initiated by the addition of this compound at various concentrations.[1]

  • Monitoring: The degree of actin polymerization is monitored over time by measuring the fluorescence intensity of the pyrenyl-actin using a spectrofluorometer. A rapid decrease in fluorescence indicates depolymerization of F-actin.[1][4]

Actin_Assay_Workflow Start Start: Purified G-Actin Labeling Covalent Labeling with Pyrene Start->Labeling Polymerization Induce Polymerization (e.g., add KCl, MgCl2) Labeling->Polymerization F_Actin Stable F-Actin Formed (High Fluorescence) Polymerization->F_Actin Addition Add this compound (Test Compound) F_Actin->Addition Monitor Monitor Fluorescence Intensity Over Time Addition->Monitor Result Result: Rapid Decrease in Fluorescence Monitor->Result

Caption: Workflow for actin depolymerization assay.

Actin-Activated Myosin Mg(2+)-ATPase Activity Assay

This assay measures the effect of this compound on the enzymatic activity of the actomyosin complex.

  • Protein Purification: Myosin and actin are purified from rabbit skeletal muscle.[1][4]

  • Reaction Mixture: A reaction is set up containing purified actin and myosin in an appropriate buffer with ATP and MgCl2.

  • Treatment: this compound is added to the reaction mixture at the desired concentration.

  • Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis over a set period. The Fiske and Subbarow method is a classical colorimetric technique used for this measurement.[1] A reduction in the amount of Pi released in the presence of this compound indicates inhibition of the ATPase activity.[1]

Conclusion

The early studies on this compound firmly established it as a unique and potent marine toxin with a dual mechanism of action against the actin cytoskeleton. By both severing F-actin and sequestering G-actin, it causes a rapid and catastrophic collapse of this essential cellular framework. This activity underpins its observed biological effects, including potent cytotoxicity towards cancer cells, inhibition of cell motility, and interference with platelet aggregation and muscle contraction. The detailed characterization of its mechanism has not only provided the scientific community with a powerful tool to probe the intricacies of actin-dependent processes but has also laid the groundwork for developing novel therapeutic strategies targeting the cytoskeleton in diseases like cancer.

References

The Cytotoxic Impact of Mycalolide B on HER2+ Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of Mycalolide B, a marine-derived macrolide, on HER2-positive (HER2+) cancer cells. This compound has demonstrated potent anti-proliferative and cytotoxic activities, primarily through its mechanism as a potent inhibitor of actin polymerization. This document outlines the quantitative effects of this compound, details the experimental protocols used to ascertain these effects, and visualizes the key signaling pathways and experimental workflows.

Quantitative Efficacy of this compound in HER2+ Cancer Cells

This compound exhibits significant growth-suppressive and cytotoxic effects on HER2+ cancer cell lines at nanomolar concentrations. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Cytotoxic and Growth Inhibitory Concentrations of this compound

Cell LineCancer TypeParameterConcentrationReference
HCC1954Breast (HER2+)Growth Suppression & Cytotoxicity70-100 nM[1]
SKOV3Ovarian (HER2+)Growth Suppression & Cytotoxicity70-100 nM[1]

Table 2: EC50 Values of this compound in HER2+ Cancer Cell Lines

Cell LineCancer TypeEC50 ValueAssay DurationReference
HCC1954Breast (HER2+)183 nM48 hours[2]
SKOV3Ovarian (HER2+)105 nM48 hours[2]

Mechanism of Action: Disruption of the Actin Cytoskeleton

This compound exerts its cytotoxic effects by directly targeting the actin cytoskeleton, a critical component for cell motility, invasion, and proliferation. Its mechanism involves the severing of filamentous actin (F-actin) and the sequestration of globular actin (G-actin) monomers[3][4]. This disruption leads to a rapid collapse of the actin cytoskeleton, inhibiting the formation of essential cellular structures like lamellipodia and filopodia, which are crucial for cancer cell migration and invasion[5].

dot

cluster_0 This compound Action on Actin G-actin G-actin F-actin F-actin (Filamentous) G-actin->F-actin polymerization (inhibited) This compound-G-actin Complex This compound-G-actin Complex G-actin->this compound-G-actin Complex Severed F-actin Severed F-actin F-actin->Severed F-actin This compound This compound This compound->G-actin sequesters This compound->F-actin severs

This compound's dual inhibitory action on the actin cytoskeleton.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytotoxic effects of this compound on HER2+ cancer cells.

Cell Viability Assay (Propidium Iodide Uptake)

This assay quantifies the percentage of non-viable cells by measuring the uptake of propidium iodide (PI), a fluorescent intercalating agent that cannot cross the membrane of live cells.

Materials:

  • HER2+ cancer cell lines (e.g., HCC1954, SKOV3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Propidium Iodide (PI) solution (1 mg/mL)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Live-cell imaging system (e.g., IncuCyte ZOOM)

Procedure:

  • Seed HER2+ cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Add PI to each well to a final concentration of 1 µM.

  • Place the plate in a live-cell imaging system and acquire phase-contrast and red fluorescence images at regular intervals (e.g., every 2-4 hours) for 48-72 hours.

  • Analyze the images to count the total number of cells (from phase-contrast images) and the number of PI-positive (dead) cells (from red fluorescence images).

  • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

dot

Start Start Seed Cells Seed HER2+ cells in 96-well plate Start->Seed Cells Adherence Incubate 24h for adherence Seed Cells->Adherence Treatment Add this compound & Propidium Iodide Adherence->Treatment Imaging Live-cell imaging (48-72h) Treatment->Imaging Analysis Quantify total and PI-positive cells Imaging->Analysis End End Analysis->End

Workflow for the Propidium Iodide cell viability assay.
Cell Migration Assay (Scratch Wound Assay)

This assay assesses the effect of this compound on the migratory capacity of a confluent monolayer of cells.

Materials:

  • HER2+ cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed HER2+ cancer cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight scratch (wound) across the center of the monolayer[6][7][8].

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh complete culture medium containing different concentrations of this compound or a vehicle control[6][7].

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) for 24-48 hours.

  • Measure the width of the scratch at different points for each image.

  • Calculate the percentage of wound closure for each treatment condition compared to the initial wound area.

dot

Start Start Seed Cells Seed cells to confluency Start->Seed Cells Create Wound Create scratch with pipette tip Seed Cells->Create Wound Wash Wash to remove detached cells Create Wound->Wash Treat Add this compound or vehicle Wash->Treat Image T0 Image scratch at time 0 Treat->Image T0 Incubate Incubate and image at intervals Image T0->Incubate Analyze Measure wound closure Incubate->Analyze End End Analyze->End

Experimental workflow of the scratch wound cell migration assay.
In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of this compound.

General Protocol Outline:

  • Cell Implantation: Subcutaneously inject HER2+ cancer cells (e.g., SKOV3) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Trastuzumab alone

    • This compound in combination with Trastuzumab

  • Drug Administration: Administer treatments as per the defined schedule. For instance, intratumoral injections of this compound and systemic delivery of Trastuzumab have been shown to be effective[1].

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the overall health and body weight of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Assess for metastasis in relevant organs like the lungs.

Signaling Pathways and this compound's Point of Intervention

HER2 overexpression leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and motility. A key pathway involves the regulation of the actin cytoskeleton. This compound's intervention in this pathway is critical to its anti-cancer effects.

HER2 activation leads to the activation of Rho GTPases, such as Rac1. Activated Rac1, in turn, activates the WAVE regulatory complex (WRC), which then activates the Arp2/3 complex. The Arp2/3 complex is a major nucleator of actin polymerization, leading to the formation of branched actin networks that drive cell membrane protrusions and motility. This compound directly severs the F-actin filaments and sequesters G-actin monomers, thereby inhibiting the final output of this signaling cascade.

dot

cluster_HER2_pathway HER2 Signaling to Actin Cytoskeleton cluster_MycalolideB_intervention This compound Intervention HER2 HER2 Rac1 Rac1 HER2->Rac1 activates WAVE Complex WAVE Complex Rac1->WAVE Complex activates Arp2/3 Complex Arp2/3 Complex WAVE Complex->Arp2/3 Complex activates G-actin G-actin Arp2/3 Complex->G-actin promotes F-actin Polymerization F-actin Polymerization G-actin->F-actin Polymerization Cell Motility & Invasion Cell Motility & Invasion F-actin Polymerization->Cell Motility & Invasion This compound This compound This compound->F-actin Polymerization inhibits

HER2 signaling pathway to actin polymerization and this compound's point of intervention.

Conclusion

This compound demonstrates significant potential as a cytotoxic agent against HER2+ cancer cells. Its potent and specific mechanism of action on the actin cytoskeleton provides a strong rationale for its further development as a therapeutic agent, potentially in combination with existing HER2-targeted therapies like Trastuzumab. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working to exploit this promising anti-cancer compound.

References

Methodological & Application

Mycalolide B: A Potent Actin-Targeting Agent for Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Mycalolide B is a potent, cell-permeable marine macrolide that serves as a powerful tool for investigating the dynamics of the actin cytoskeleton and its role in various cellular processes. By directly interacting with actin, this compound induces rapid depolymerization of actin filaments (F-actin) and sequesters actin monomers (G-actin), leading to a profound disruption of the cytoskeleton. This activity makes it an invaluable agent for studying cell motility, division, and apoptosis. This document provides detailed protocols for the application of this compound in cell culture, including methods for assessing cytotoxicity, apoptosis, and actin cytoskeleton integrity.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, involved in a myriad of functions including the maintenance of cell shape, motility, cytokinesis, and intracellular transport. Pharmacological agents that perturb the actin cytoskeleton are critical for elucidating these processes. This compound, originally isolated from a marine sponge, is a highly effective actin-depolymerizing agent. Its mechanism of action involves the severing of F-actin filaments and the sequestration of G-actin monomers in a 1:1 stoichiometric ratio.[1] This dual action leads to a rapid and profound collapse of the actin cytoskeleton, making this compound a more potent inhibitor of actin polymerization than other commonly used agents like cytochalasin D.[1]

The disruption of the actin cytoskeleton by this compound has significant consequences for cellular function, including the inhibition of cell proliferation, migration, and invasion, particularly in cancer cells that are highly dependent on a dynamic actin network.[2]

Data Presentation

The cytotoxic and growth-inhibitory effects of this compound have been observed in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line and the duration of exposure.

Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
HCC1954 Breast (HER2+)70 - 100Not Specified[2]
SKOV3 Ovarian (HER2+)70 - 100Not Specified[2]
MDA-MB-231 Breast (Triple-Negative)Induces binucleation at low concentrations20[3]

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density and assay type. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and application.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically supplied as a lyophilized powder.

  • Reconstitution: Dissolve the lyophilized this compound in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest (e.g., SKOV3)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cells of interest (e.g., HCC1954)

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Actin Cytoskeleton Staining (Phalloidin Staining)

This protocol describes the visualization of F-actin organization in cells treated with this compound using fluorescently labeled phalloidin.

Materials:

  • Cells of interest (e.g., MDA-MB-231) grown on coverslips

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a culture dish. Treat the cells with the desired concentration of this compound for a specific time (e.g., 30 minutes to 2 hours).

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Washing: Wash the cells three times with PBS.

  • Phalloidin Staining: Incubate the cells with a working solution of fluorescently labeled phalloidin (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualization

Mycalolide_B_Mechanism_of_Action Mycalolide_B This compound G_Actin G-Actin (Monomers) Mycalolide_B->G_Actin F_Actin F-Actin (Filaments) Mycalolide_B->F_Actin Severs Mycalolide_G_Actin This compound-G-Actin Complex (1:1) F_Actin->G_Actin Depolymerizes Actin_Depolymerization Actin Depolymerization Cytoskeleton_Disruption Cytoskeleton Disruption Actin_Depolymerization->Cytoskeleton_Disruption Results in Cell_Processes Cell Motility, Cytokinesis, Apoptosis Cytoskeleton_Disruption->Cell_Processes Affects Mycalolide_G_Actin->Actin_Depolymerization Leads to

Caption: Mechanism of this compound-induced actin depolymerization.

Experimental_Workflow_Mycalolide_B start Start: Cell Culture treatment This compound Treatment (Dose-Response & Time-Course) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cytoskeleton Cytoskeleton Staining (e.g., Phalloidin) treatment->cytoskeleton data_analysis Data Analysis (IC50, % Apoptosis, Imaging) cytotoxicity->data_analysis apoptosis->data_analysis cytoskeleton->data_analysis end End: Conclusion data_analysis->end

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for Studying Actin Dynamics in Live Cells Using Mycalolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycalolide B is a potent, cell-permeable marine macrolide toxin that serves as a powerful tool for studying actin dynamics in live cells. Isolated from the marine sponge Mycale sp., it exerts its effects by rapidly depolymerizing filamentous actin (F-actin).[1][2] Its unique mechanism of action, which involves severing F-actin and sequestering globular actin (G-actin) monomers in a 1:1 complex, distinguishes it from other commonly used actin-targeting drugs like cytochalasins and latrunculins.[1][2] This property makes this compound an invaluable reagent for investigating the role of the actin cytoskeleton in a multitude of cellular processes, including cell motility, invasion, cytokinesis, and intracellular transport. These application notes provide detailed protocols for utilizing this compound to study actin-dependent cellular functions.

Mechanism of Action

This compound disrupts the actin cytoskeleton through a dual mechanism:

  • F-actin Severing: It directly severs existing actin filaments, leading to their rapid disassembly.[1][2]

  • G-actin Sequestration: It binds to G-actin monomers, preventing their incorporation into new filaments.[1][2]

This combined action results in a swift and profound disruption of the cellular actin network, leading to observable changes in cell morphology, motility, and other actin-dependent processes.

Mycalolide_B_Mechanism cluster_actin Actin Dynamics cluster_mycalolide This compound Action F-actin F-actin G-actin G-actin F-actin->G-actin Depolymerization G-actin->F-actin Polymerization MycalolideB_G_actin This compound-G-actin Complex G-actin->MycalolideB_G_actin MycalolideB This compound MycalolideB->F-actin Severs MycalolideB->G-actin Sequesters MycalolideB->MycalolideB_G_actin MycalolideB_G_actin->F-actin

This compound's dual mechanism of actin disruption.

Data Presentation

Quantitative Effects of this compound on Cellular Processes

The following tables summarize the effective concentrations of this compound in various cell lines and assays. These values can serve as a starting point for experimental design.

Cell LineAssay TypeEffective ConcentrationObserved Effect
HeLaCytokinesis Inhibition3.6 nMInduction of binucleated cells
MDA-MB-231Cytokinesis Inhibition11 nMInduction of binucleated cells
HCC1954 (HER2+)Cytotoxicity70-100 nMPotent growth suppression and cytotoxic effects
SKOV3 (HER2+)Cytotoxicity70-100 nMPotent growth suppression and cytotoxic effects
Various Cancer CellsAnti-proliferativeLow nanomolar dosesSuppression of proliferation, migration, and invasion

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Appropriate cell culture medium, sterile

Protocol:

  • Stock Solution (e.g., 1 mM):

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Under sterile conditions, dissolve the this compound in an appropriate volume of DMSO to achieve a 1 mM stock solution. For example, for 10 µg of this compound (MW: ~1027 g/mol ), add 9.74 µL of DMSO.

    • Vortex gently to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.

    • It is recommended to perform serial dilutions to achieve low nanomolar concentrations accurately.

    • Important: Add the final dilution of this compound to the cell culture medium and mix gently before applying to the cells. Include a vehicle control (DMSO at the same final concentration) in all experiments.

Protocol 1: Live-Cell Imaging of Actin Dynamics

This protocol describes how to visualize the real-time effects of this compound on the actin cytoskeleton using a fluorescent actin probe.

Materials:

  • Cells of interest (e.g., HeLa, MDA-MB-231)

  • Glass-bottom dishes or plates suitable for live-cell imaging

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Actin fluorescent probe (e.g., Lifeact-GFP, SiR-actin)

  • Transfection reagent (if using a plasmid-based probe)

  • This compound working solution

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Experimental Workflow:

Live_Cell_Imaging_Workflow A Seed cells on glass-bottom dish B Label actin cytoskeleton (e.g., Lifeact-GFP transfection) A->B C Incubate for probe expression (24-48 hours) B->C D Place dish on microscope stage (37°C, 5% CO2) C->D E Acquire baseline images (pre-treatment) D->E F Add this compound (or vehicle control) E->F G Acquire time-lapse images F->G H Analyze actin dynamics (e.g., filament disassembly, cell rounding) G->H

Workflow for live-cell imaging of actin dynamics.

Protocol:

  • Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of imaging.

  • Actin Labeling:

    • For plasmid-based probes (e.g., Lifeact-GFP): Transfect cells according to the manufacturer's protocol and allow 24-48 hours for expression.

    • For dye-based probes (e.g., SiR-actin): Stain cells according to the manufacturer's instructions, typically 1-2 hours before imaging.

  • Microscope Setup: Place the dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2.

  • Baseline Imaging: Identify a field of view with healthy, fluorescently labeled cells. Acquire a series of baseline images (e.g., every 1-5 minutes for 15-30 minutes) to observe normal actin dynamics.

  • Treatment: Carefully add the pre-warmed this compound working solution (or vehicle control) to the dish with minimal disturbance to the cells.

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images at the same rate as the baseline imaging. Continue imaging for the desired duration (e.g., 30 minutes to several hours) to capture the dynamic changes in the actin cytoskeleton.

  • Data Analysis: Analyze the images to observe changes in actin filament structure, cell morphology, and dynamics such as cell spreading, contraction, or the formation of protrusions.

Protocol 2: Cytotoxicity Assay

This protocol uses a colorimetric assay (e.g., MTT or MTS) to quantify the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound working solutions (a range of concentrations)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Experimental Workflow:

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Incubate for cell attachment (24 hours) A->B C Treat cells with serial dilutions of this compound B->C D Incubate for desired time (e.g., 24, 48, 72 hours) C->D E Add MTT/MTS reagent D->E F Incubate for color development (1-4 hours) E->F G Add solubilization solution (if using MTT) F->G MTT Assay H Measure absorbance with plate reader F->H MTS Assay G->H I Calculate cell viability and IC50 H->I

Workflow for determining this compound cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (and vehicle control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT/MTS Addition:

    • MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 3: Cell Migration and Invasion Assays

A. Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Materials:

  • Cells of interest

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • This compound working solutions

  • Microscope with a camera

Protocol:

  • Create a Confluent Monolayer: Seed cells in a multi-well plate and grow them to 100% confluency.

  • Create the "Wound":

    • Scratch Method: Use a sterile 200 µL pipette tip to create a straight scratch through the center of the monolayer.

    • Insert Method: Use a commercially available wound healing insert to create a defined cell-free gap.

  • Wash: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Immediately acquire images of the wound at time 0. Continue to capture images of the same field of view at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is closed.

  • Data Analysis: Measure the width or area of the wound at each time point. Calculate the percentage of wound closure relative to the initial wound area.

B. Transwell Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane matrix.

Materials:

  • Cells of interest

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Basement membrane matrix (e.g., Matrigel)

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • This compound working solutions

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Protocol:

  • Coat Inserts: Thaw the basement membrane matrix on ice and dilute it with cold, serum-free medium. Add the diluted matrix to the upper chamber of the Transwell inserts and incubate for at least 1 hour at 37°C to allow it to solidify.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.

  • Cell Seeding: Add the cell suspension to the upper chamber of the coated inserts.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for 12-48 hours (depending on the cell type) at 37°C.

  • Remove Non-invaded Cells: Use a cotton swab to gently remove the non-invaded cells and the matrix from the upper surface of the insert.

  • Fix and Stain: Fix the invaded cells on the bottom of the membrane with methanol and then stain them with crystal violet.

  • Imaging and Quantification: Take images of the stained cells and count the number of invaded cells per field of view.

Signaling Pathways

Disruption of the actin cytoskeleton by this compound is expected to impact signaling pathways that regulate cell adhesion, migration, and proliferation. Key pathways that are likely affected include those involving Rho family GTPases (such as RhoA, Rac1, and Cdc42) and focal adhesion-associated kinases (like FAK and Src). Rho GTPases are master regulators of the actin cytoskeleton, while FAK and Src are crucial for transducing signals from the extracellular matrix to control cell motility and survival.

Signaling_Pathway cluster_signaling Downstream Signaling MycalolideB This compound Actin Actin Cytoskeleton (Filamentous Actin) MycalolideB->Actin Disrupts RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Actin->RhoGTPases Feedback Loop CellAdhesion Cell Adhesion (Focal Adhesions) Actin->CellAdhesion Regulates CellMigration Cell Migration & Invasion Actin->CellMigration RhoGTPases->Actin Regulates FAK Focal Adhesion Kinase (FAK) Src Src Kinase FAK->Src Activates FAK->CellMigration CellProliferation Cell Proliferation & Survival FAK->CellProliferation Src->FAK Phosphorylates Src->CellMigration Src->CellProliferation CellAdhesion->FAK Activates

Potential signaling pathways affected by this compound.

Investigating the impact of this compound on the activity of these signaling molecules can provide valuable insights into the molecular mechanisms underlying actin-dependent cellular processes. This can be achieved through techniques such as pull-down assays for active GTPases and western blotting for phosphorylated forms of FAK and Src.

References

Application Notes and Protocols for Mycalolide B Treatment in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycalolide B is a potent marine macrolide toxin that serves as a powerful tool for investigating actin dynamics and its role in various cellular processes.[1][2] It functions as a highly effective actin depolymerizing agent by severing filamentous actin (F-actin) and sequestering globular actin (G-actin) in a 1:1 complex.[1][2] This activity leads to a rapid collapse of the actin cytoskeleton, making this compound a valuable reagent for studying cell motility, division, and invasion, particularly in the context of cancer research.[3][4][5] These application notes provide a detailed protocol for the use of this compound in fluorescence microscopy to visualize its effects on the actin cytoskeleton.

Mechanism of Action

This compound disrupts the equilibrium between G-actin and F-actin, leading to the disassembly of actin filaments. Unlike some other actin-targeting drugs, it does not accelerate actin polymerization. Instead, it actively depolymerizes existing F-actin structures.[1][2] This dual action of severing filaments and sequestering monomers makes it a rapid and effective inhibitor of actin-dependent processes.

MycalolideB_Mechanism cluster_actin Actin Dynamics G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin Polymerization Collapsed_actin Collapsed Actin Cytoskeleton G_actin->Collapsed_actin F_actin->G_actin Depolymerization F_actin->Collapsed_actin MycalolideB This compound Severing Severs F-actin MycalolideB->Severing Sequestration Sequesters G-actin MycalolideB->Sequestration Severing->F_actin Sequestration->G_actin

Mechanism of this compound action on the actin cytoskeleton.

Quantitative Data Summary

The optimal concentration and incubation time for this compound treatment can vary depending on the cell type and the specific biological question being addressed. The following table summarizes reported concentrations and their observed effects.

Concentration RangeIncubation TimeCell Type(s)Observed EffectsReference(s)
10 ng/ml10 minutesHeLaAltered plasma membrane morphology[6]
67 ng/ml - 300 ng/ml5 seconds onwardsHeLaDisruption of actin filaments[6]
70-100 nMNot specifiedHER2+ breast (HCC1954) and ovarian (SKOV3) cancer cellsGrowth suppression and cytotoxicity[5]
>100 nMNot specifiedHER2+ breast (HCC1954) and ovarian (SKOV3) cancer cellsSignificant impairment of growth and viability[4]
Sub-lethal dosesNot specifiedHER2+ cancer cellsRapid loss of leading-edge protrusions, defects in motility and invasion[4][5]
33 nM20 hoursHeLa, MDA-MB-231Formation of binucleated cells[6]

Experimental Protocol: Visualizing this compound Effects on the Actin Cytoskeleton

This protocol outlines the steps for treating cultured cells with this compound, followed by fluorescent staining of the actin cytoskeleton for microscopic analysis.

MycalolideB_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Fluorescent Staining cluster_imaging Imaging Cell_Culture 1. Plate cells on coverslips Incubation 2. Allow cells to adhere (24h) Cell_Culture->Incubation Prepare_MycB 3. Prepare this compound working solution Incubation->Prepare_MycB Treat_Cells 4. Treat cells with this compound Prepare_MycB->Treat_Cells Incubate_Treat 5. Incubate for desired time Treat_Cells->Incubate_Treat Fixation 6. Fix cells (e.g., 4% PFA) Incubate_Treat->Fixation Permeabilization 7. Permeabilize cells (e.g., 0.1% Triton X-100) Fixation->Permeabilization Staining 8. Stain F-actin (e.g., Phalloidin conjugate) Permeabilization->Staining Wash 9. Wash cells Staining->Wash Mount 10. Mount coverslips Wash->Mount Image 11. Acquire images via fluorescence microscopy Mount->Image

Experimental workflow for this compound treatment and fluorescence microscopy.
Materials

  • Cultured cells (e.g., HeLa, SKOV3, or other adherent cell line)

  • Glass coverslips

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (e.g., in DMSO)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS (methanol-free is recommended)

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Fluorescently conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure
  • Cell Plating:

    • Sterilize glass coverslips and place them in the wells of a sterile cell culture plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.

    • Incubate the cells in complete culture medium for at least 24 hours to allow for proper adherence and spreading.

  • This compound Treatment:

    • Prepare a working solution of this compound in pre-warmed complete culture medium at the desired final concentration (refer to the table above). It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.

    • Carefully aspirate the culture medium from the wells containing the coverslips.

    • Gently add the this compound-containing medium to the cells. For control wells, add medium containing the same concentration of the vehicle (e.g., DMSO).

    • Incubate the cells for the desired amount of time (e.g., 10 minutes to 24 hours) at 37°C in a CO2 incubator.

  • Fixation:

    • Aspirate the treatment medium.

    • Gently wash the cells twice with pre-warmed PBS.

    • Add the 4% PFA fixation solution and incubate for 10-15 minutes at room temperature.[7]

    • Note: Methanol-based fixatives can disrupt the actin cytoskeleton and should be avoided.[8]

  • Permeabilization:

    • Aspirate the fixation solution and wash the cells twice with PBS.

    • Add the 0.1% Triton X-100 permeabilization solution and incubate for 5-10 minutes at room temperature.

    • Aspirate the permeabilization solution and wash the cells three times with PBS.

  • Fluorescent Staining:

    • Prepare the staining solution containing the fluorescently conjugated phalloidin in PBS (typically at a concentration of 1:100 to 1:1000, but refer to the manufacturer's instructions). A nuclear counterstain like DAPI or Hoechst can be included at this step.

    • Add the staining solution to the coverslips and incubate for 20-60 minutes at room temperature, protected from light.[8]

    • Aspirate the staining solution and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Carefully remove the coverslips from the wells and mount them on microscope slides with a drop of mounting medium.

    • Seal the edges of the coverslips with nail polish to prevent drying.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophores. Acquire images of both treated and control cells using identical settings.

Expected Results

  • Control Cells: Untreated cells should exhibit a well-defined actin cytoskeleton with prominent stress fibers and cortical actin networks.

  • This compound-Treated Cells: Cells treated with this compound are expected to show a dose- and time-dependent disruption of the actin cytoskeleton. This may manifest as a loss of stress fibers, cell rounding, and a diffuse or punctate cytoplasmic actin signal.[4][6] At lower concentrations or shorter incubation times, more subtle changes, such as alterations in lamellipodia and filopodia, may be observed.[6]

Troubleshooting

  • No effect observed: The concentration of this compound may be too low, or the incubation time too short. Perform a dose-response and time-course optimization. Ensure the this compound stock solution is active.

  • High background staining: Ensure adequate washing steps after fixation, permeabilization, and staining. The phalloidin conjugate concentration may be too high.

  • Cell detachment: Handle cells gently during washing and solution changes. Consider using a gentler fixation and permeabilization protocol if cell loss is significant.

By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the critical roles of the actin cytoskeleton in various cellular functions.

References

Application Notes and Protocols for Mycalolide B in Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Mycalolide B, a potent marine macrolide, in cytotoxicity and cell viability assays. The information is intended for professionals in research and drug development to assess the anti-cancer potential of this natural product.

This compound is a well-established actin-depolymerizing agent, exerting its effects by severing filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers.[1][2] This disruption of the actin cytoskeleton leads to potent cytotoxic and growth-suppressive effects, particularly in cancer cell lines that are highly dependent on dynamic actin remodeling for proliferation, motility, and invasion.[3]

Data Presentation

The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity of this compound on HER2-Positive Cancer Cell Lines

Cell LineCancer TypeAssayExposure Time (hours)Effective Cytotoxic ConcentrationEC50 (nM)Reference
HCC1954Breast CancerPropidium Iodide Uptake4870-100 nM183[4]
SKOV3Ovarian CancerPropidium Iodide Uptake4870-100 nM105[4]

Table 2: Effects of this compound on Cancer Cell Motility

Cell LineCancer TypeAssayThis compound Concentration (nM)ObservationReference
SKOV3Ovarian CancerScratch Wound Migration12.5 - 50Dose-dependent reduction in wound closure[5]
SKOV3Ovarian CancerRandom Cell Motility25~50% reduction in motility[5]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the disruption of the actin cytoskeleton. By severing F-actin and sequestering G-actin, it effectively inhibits actin polymerization.[1][2] This has profound downstream effects on cellular processes that are critically dependent on a functional actin cytoskeleton, ultimately leading to cytotoxicity.

A key consequence of actin depolymerization by this compound is the impairment of cytokinesis, the final stage of cell division. Proper cytokinesis requires the formation of a contractile actin-myosin ring. Disruption of this ring can lead to failed cell division, resulting in binucleated cells and subsequent cell death.[6] This mechanism is a likely contributor to the cytotoxic effects of this compound.

Furthermore, the profound disruption of the cytoskeleton can trigger apoptotic pathways. While the precise signaling cascade initiated by this compound-induced actin depolymerization is not fully elucidated, it is plausible that it involves cellular stress responses leading to the activation of caspases, the executioners of apoptosis.

MycalolideB_Mechanism MycalolideB This compound Actin Actin Cytoskeleton (F-actin & G-actin) MycalolideB->Actin Binds to Depolymerization Actin Depolymerization (Severing & Sequestration) Actin->Depolymerization Leads to Cytokinesis Cytokinesis Failure Depolymerization->Cytokinesis Apoptosis Apoptosis Induction Depolymerization->Apoptosis CellDeath Cell Death Cytokinesis->CellDeath Apoptosis->CellDeath

Caption: Mechanism of this compound-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity and effects on cell viability of this compound.

Protocol 1: Propidium Iodide-Based Cytotoxicity Assay Using an Automated Imaging System

This protocol is adapted from the methodology used to assess this compound's effect on HER2-positive cancer cell lines.[4]

Objective: To quantify the cytotoxic effect of this compound by measuring the uptake of propidium iodide (PI) in non-viable cells.

Materials:

  • This compound (stock solution in DMSO)

  • HER2-positive cancer cell lines (e.g., HCC1954, SKOV3)

  • Complete cell culture medium (e.g., DMEM supplemented with 2% FBS)

  • Propidium Iodide (PI) solution (1 µM)

  • 96-well black, clear-bottom tissue culture plates

  • Automated live-cell imaging system (e.g., IncuCyte Zoom)

  • Phosphate Buffered Saline (PBS)

  • DMSO (vehicle control)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 12.5 nM to 200 nM.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions.

    • Include a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Gently remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

  • Staining and Imaging:

    • Add PI solution to each well to a final concentration of 1 µM.

    • Place the plate in the automated imaging system.

    • Set the imaging parameters to acquire phase-contrast and red fluorescence images every 2-4 hours for 48 hours.

  • Data Analysis:

    • Use the imaging system's software to quantify the number of PI-positive (dead) cells and the total number of cells (from phase-contrast images) at the endpoint (48 hours).

    • Calculate the percentage of cell viability for each treatment condition using the following formula:

      • % Viability = (1 - (Number of PI-positive cells / Total number of cells)) * 100

    • Normalize the results to the vehicle control, which is set to 100% viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the EC50 value.

PI_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound and add Propidium Iodide Incubate1->Treat Image Automated Imaging (48h) Treat->Image Analyze Quantify PI-positive cells and total cells Image->Analyze Calculate Calculate % Viability and EC50 Analyze->Calculate End End Calculate->End

Caption: Propidium Iodide Cytotoxicity Assay Workflow.

Protocol 2: MTT Cell Viability Assay

This is a general protocol for a colorimetric assay that measures metabolic activity as an indicator of cell viability.

Objective: To determine the effect of this compound on cell viability by measuring the reduction of MTT to formazan by mitochondrial dehydrogenases in living cells.

Materials:

  • This compound (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • 96-well clear tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (DMSO).

    • Remove the medium and add 100 µL of the this compound dilutions or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from all readings.

    • Calculate the percentage of cell viability:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate % Viability and IC50 Measure->Analyze End End Analyze->End

Caption: MTT Cell Viability Assay Workflow.

References

Application Notes and Protocols for Mycalolide B Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Mycalolide B stock solutions for various experimental applications. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.

Introduction

This compound is a potent marine macrolide toxin isolated from the sponge of the Mycale species. It is a valuable tool in cell biology and cancer research due to its specific mechanism of action as an actin-depolymerizing agent.[1][2][3] this compound binds to globular actin (G-actin) in a 1:1 stoichiometric ratio, leading to the severing of filamentous actin (F-actin) and the inhibition of actomyosin ATPase activity.[2][3][4] This disruption of the actin cytoskeleton affects various cellular processes, including cell motility, division, and morphology, making it a subject of interest in studying cancer cell invasion and metastasis.[5][6]

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound is summarized in the table below.

PropertyValueSource
Molecular Formula C52H74N4O17[1]
Molecular Weight 1027.16 g/mol [1]
Purity >98%[1]
Formulation Lyophilized solid[1]
Solubility Soluble in DMSO (up to 20 mg/mL)[1][7]
Storage (Lyophilized) -20°C for ≥ 2 years[1][7]
Storage (DMSO Stock) -20°C for up to 3 months[1][7]
Binding Ratio to Actin 1:1 molar ratio (Kd = 13-20 nM)[7]
Effective Concentration 70-100 nM for cytotoxic effects on HER2+ cancer cells[5]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Reconstitution:

    • Carefully open the vial of this compound.

    • Add the appropriate volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO based on the amount of this compound in the vial). It is soluble in DMSO up to 20 mg/ml.[1]

    • For example, to prepare a 1 mM stock solution from 20 µg of this compound (MW: 1027.16 g/mol ):

      • Moles of this compound = 0.000020 g / 1027.16 g/mol = 1.947 x 10^-8 mol

      • Volume of DMSO for 1 mM stock = 1.947 x 10^-8 mol / 0.001 mol/L = 1.947 x 10^-5 L = 19.47 µL

  • Dissolution:

    • Close the vial tightly and vortex gently until the lyophilized powder is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C. DMSO solutions of this compound are stable for up to 3 months when stored at -20°C.[1][7]

Working Solution Preparation:

For cellular experiments, dilute the DMSO stock solution to the final desired working concentration in the appropriate aqueous buffer or cell culture medium immediately before use.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage Equilibrate Equilibrate Lyophilized This compound to RT Add_DMSO Add DMSO to Lyophilized Powder Equilibrate->Add_DMSO Prepare_DMSO Prepare Anhydrous, Sterile DMSO Prepare_DMSO->Add_DMSO Vortex Vortex Gently to Completely Dissolve Add_DMSO->Vortex Aliquot Aliquot into Single-Use Microcentrifuge Tubes Vortex->Aliquot Label Label Aliquots Aliquot->Label Store Store at -20°C Label->Store

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of this compound Action

G G_Actin G-Actin (Monomeric) F_Actin F-Actin (Filamentous) G_Actin->F_Actin Polymerization/ Depolymerization Actomyosin_Complex Actomyosin Complex F_Actin->Actomyosin_Complex Myosin Myosin Myosin->Actomyosin_Complex Cellular_Processes Cellular Processes: - Motility - Division - Cytokinesis Actomyosin_Complex->Cellular_Processes Drives Mycalolide_B Mycalolide_B Mycalolide_B->F_Actin Severs Mycalolide_B->Actomyosin_Complex Inhibits ATPase Activity

Caption: this compound's mechanism of actin depolymerization.

References

Mycalolide B: Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycalolide B is a potent, cell-permeable marine macrolide toxin isolated from the sponge Mycale sp. It is a powerful biochemical tool for studying the actin cytoskeleton due to its specific and potent actin-depolymerizing activity. In cancer research, this compound has demonstrated cytotoxic effects and the ability to inhibit cell motility and invasion at low nanomolar concentrations, making it a compound of interest for drug development.[1][2] These notes provide a comprehensive guide to the effective dosages, concentrations, and protocols for the in vitro application of this compound.

Mechanism of Action

This compound exerts its biological effects by directly targeting actin, a critical component of the eukaryotic cytoskeleton. Its mechanism is distinct from other actin-targeting agents like cytochalasins. This compound rapidly depolymerizes filamentous actin (F-actin) through a dual mechanism:

  • F-actin Severing: It directly severs existing actin filaments.[3][4]

  • G-actin Sequestration: It binds to globular actin (G-actin) monomers in a 1:1 stoichiometric complex, preventing them from participating in polymerization.[3][4]

This dual action leads to a swift collapse of the actin cytoskeleton, affecting numerous cellular processes including cell division, motility, and morphology.[1][5] Additionally, this compound has been shown to inhibit actomyosin ATPase activity.[3]

MycalolideB_Mechanism F_Actin F-Actin Filament G_Actin G-Actin Monomer F_Actin->G_Actin Depolymerization MycB_G_Actin This compound-G-Actin Complex (1:1) MycB This compound MycB->F_Actin Severs Filament MycB->G_Actin Sequesters MycB_G_Actin->F_Actin Polymerization Inhibited

Figure 1. Mechanism of this compound-induced actin depolymerization.

Quantitative Data Summary

The effective concentration of this compound varies significantly depending on the cell type and the biological process being investigated. The following tables summarize key quantitative data from in vitro studies.

Table 1: Physicochemical and Binding Properties of this compound

PropertyValueCitation
Molecular Formula C₅₂H₇₄N₄O₁₇[6]
Molecular Weight 1027.16 g/mol [6]
Solubility Soluble in DMSO (up to 20 mg/mL)[6][7]
Storage (Lyophilized) -20°C for ≥ 2 years[6]
Storage (in DMSO) -20°C for up to 3 months[6][7]

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineAssayIncubation TimeIC₅₀ ValueCitation
MDA-MB-231 (Human Breast Cancer)MTT Assay72 hours9.2 µM
HER2+ Breast & Ovarian Cancer CellsViability AssayNot Specified70-100 nM[8]

Note: IC₅₀ values can vary based on experimental conditions such as cell density, serum concentration, and the specific viability assay used.

Table 3: Effective Concentrations of this compound for Actin-Related Studies

Application / EffectCell Line / SystemConcentrationCitation
Inhibition of proliferation, migration, and invasionBreast and Ovarian Cancer CellsLow nanomolar doses[1]
Significant impairment of growth and viabilityHCC1954 (HER2+ Breast Cancer), SKOV3 (HER2+ Ovarian Cancer)>100 nM[2]
Inhibition of cytokinesis (leading to binucleated cells)HeLa Cells3.6 nM[5]
Inhibition of cytokinesis (leading to binucleated cells)MDA-MB-231 Cells11 nM[5]
Increased SRF-responsive transcriptionHeLa Cells100 nM[5]
Immediate disruption of actin filamentsHeLa Cells>100 nM (e.g., 300 nM)[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a lyophilized solid.[6] To prepare a high-concentration stock solution, dissolve the compound in cell culture-grade Dimethyl Sulfoxide (DMSO). For example, to make a 10 mM stock solution (MW = 1027.16), dissolve 1.027 mg of this compound in 100 µL of DMSO.

  • Solubility: this compound is soluble in DMSO up to 20 mg/mL.[6][7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 3 months.[6][7]

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentration in pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).

Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol is a general guideline for determining the IC₅₀ value of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures metabolic activity as an indicator of cell viability.[9][10][11]

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis Seed Seed cells in a 96-well plate (e.g., 5,000 cells/well) Incubate1 Incubate for 24 hours (37°C, 5% CO₂) Seed->Incubate1 Prepare Prepare serial dilutions of This compound in culture medium Incubate1->Prepare Treat Replace old medium with medium containing this compound or vehicle (DMSO) Prepare->Treat Incubate2 Incubate for desired period (e.g., 24, 48, or 72 hours) Treat->Incubate2 AddMTT Add MTT reagent to each well (final conc. ~0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 2-4 hours (Formation of formazan crystals) AddMTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate3->Solubilize Read Read absorbance on a plate reader (e.g., 570 nm) Solubilize->Read Analyze Calculate % viability relative to vehicle control and plot dose-response curve Read->Analyze IC50 Determine IC₅₀ value Analyze->IC50

Figure 2. General workflow for an MTT-based cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for controls (untreated and vehicle-only).

  • Incubation: Allow cells to adhere and resume growth by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. For the vehicle control, use medium with the same final concentration of DMSO as the highest this compound concentration.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or using a plate shaker.[13]

  • Data Acquisition: Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[11][13]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vitro Actin Depolymerization Assay (Pyrene-Actin Based)

This biochemical assay directly measures the effect of this compound on F-actin depolymerization by monitoring the fluorescence of pyrene-labeled actin. The fluorescence of pyrene-actin is significantly higher when it is incorporated into F-actin compared to its monomeric G-actin form.[3][4][14]

Depolymerization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepareActin Prepare G-actin solution containing a percentage (e.g., 5-10%) of pyrene-labeled actin in G-buffer Polymerize Induce polymerization by adding polymerization buffer (e.g., 10x KMEI). Incubate until fluorescence plateaus. PrepareActin->Polymerize Setup Transfer polymerized F-actin to a fluorometer cuvette or 96-well plate Polymerize->Setup Baseline Measure baseline fluorescence (Ex: 365 nm, Em: 407 nm) Setup->Baseline AddMycB Add this compound or vehicle (DMSO) to the F-actin solution and mix Baseline->AddMycB Measure Immediately begin kinetic measurement of fluorescence decay over time AddMycB->Measure Plot Plot fluorescence intensity vs. time Measure->Plot Analyze Compare the rate and extent of depolymerization between this compound treated samples and controls Plot->Analyze

Figure 3. Workflow for a pyrene-based actin depolymerization assay.

  • Prepare F-actin:

    • Reconstitute unlabeled and pyrene-labeled rabbit skeletal muscle actin in a G-actin buffer (G-buffer, e.g., 2 mM Tris pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).[15]

    • Create a solution of G-actin containing 5-10% pyrene-labeled actin.

    • Induce polymerization by adding a 10X polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP) to a final 1X concentration.

    • Incubate at room temperature for at least 1 hour, or until the fluorescence signal plateaus, indicating that polymerization has reached a steady state.

  • Assay Setup:

    • Transfer the F-actin solution to the wells of a black 96-well plate or a fluorometer cuvette.

    • Set the fluorometer to the appropriate wavelengths for pyrene (Excitation: ~365 nm, Emission: ~407 nm).[15][16]

  • Measurement:

    • Obtain a stable baseline reading of the F-actin fluorescence.

    • Add this compound (at various concentrations) or the DMSO vehicle control to the F-actin solution.

    • Immediately begin recording the fluorescence intensity over time in kinetic mode. A rapid decrease in fluorescence indicates depolymerization.[3]

  • Data Analysis:

    • Plot fluorescence as a function of time for each concentration.

    • Calculate the initial rate of depolymerization from the slope of the curve immediately after the addition of this compound. Compare the rates and total fluorescence drop between treated samples and the control.

References

Application Notes and Protocols for Assessing Actin Depolymerization with Mycalolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycalolide B is a potent marine macrolide toxin that serves as a valuable tool for studying actin dynamics. It exerts its effect by severing filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers, leading to rapid and profound depolymerization of the actin cytoskeleton.[1][2] This property makes this compound a crucial compound in cell biology research and a potential lead for therapeutic agents targeting cytoskeleton-dependent processes such as cell motility, division, and metastasis.

These application notes provide detailed protocols for assessing this compound-induced actin depolymerization using common in vitro and in-cell techniques. The methodologies are designed to offer robust and reproducible results for researchers investigating the effects of this compound on actin dynamics.

Mechanism of Action of this compound

This compound disrupts the equilibrium between G-actin and F-actin through a dual mechanism:

  • F-actin Severing: this compound directly binds to F-actin filaments, causing them to break into shorter fragments. This activity dramatically increases the number of filament ends, which can lead to rapid depolymerization.[1][2]

  • G-actin Sequestration: this compound binds to G-actin monomers, preventing them from incorporating into new or existing filaments. This sequestration of actin monomers further shifts the equilibrium towards depolymerization.[1][2]

MycalolideB_Mechanism cluster_0 Actin Dynamics cluster_1 This compound Action G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization Sequestered G-actin Sequestered G-actin (Polymerization Inhibited) G-actin->Sequestered G-actin F-actin->G-actin Depolymerization Severed F-actin Severed F-actin F-actin->Severed F-actin This compound This compound This compound->G-actin Binds and Sequesters This compound->F-actin Binds and Severs Severed F-actin->G-actin Enhanced Depolymerization

Caption: Mechanism of this compound-induced actin depolymerization.

Quantitative Data Summary

The following table summarizes the concentration-dependent effect of this compound on the fluorescence of pyrene-labeled F-actin, indicating depolymerization. Data is extrapolated from graphical representations in published literature.[2]

This compound Concentration (µM)Relative Fluorescence Intensity (%)
0 (Control)100
0.1~60
0.3~40
1.0~25
3.0~15

Experimental Protocols

In Vitro Pyrene-Actin Depolymerization Assay

This assay measures the change in fluorescence of pyrene-labeled actin to monitor polymerization and depolymerization in real-time. The fluorescence of pyrene-actin is significantly higher when it is incorporated into a filament (F-actin) compared to its monomeric form (G-actin).

Pyrene_Actin_Workflow cluster_workflow Pyrene-Actin Assay Workflow A Prepare Pyrene-labeled F-actin B Establish Baseline Fluorescence A->B C Add this compound or Vehicle B->C D Monitor Fluorescence Decrease (Excitation: 365 nm, Emission: 407 nm) C->D E Analyze Depolymerization Rate D->E Cosedimentation_Workflow cluster_workflow Actin Co-sedimentation Workflow A Incubate F-actin with This compound or Vehicle B Ultracentrifugation (e.g., 100,000 x g) A->B C Separate Supernatant (G-actin) and Pellet (F-actin) B->C D Analyze fractions by SDS-PAGE and Coomassie Staining or Western Blot C->D E Quantify Actin in Each Fraction D->E

References

Application Notes and Protocols: Mycalolide B in High-Content Screening for Cytoskeletal Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in maintaining cell shape, motility, division, and intracellular transport. Its dynamic nature makes it a prime target for therapeutic intervention, particularly in oncology, where cancer cell proliferation and metastasis are heavily reliant on cytoskeletal rearrangements. High-content screening (HCS) has emerged as a powerful tool in drug discovery, enabling the simultaneous analysis of multiple cellular parameters in a high-throughput manner. Mycalolide B, a marine macrolide toxin, is a potent and specific inhibitor of the actin cytoskeleton.[1][2] This document provides detailed application notes and protocols for the use of this compound as a reference compound in high-content screening assays designed to identify and characterize novel cytoskeletal drugs.

This compound exerts its effects by severing F-actin filaments and sequestering G-actin monomers, leading to a rapid and profound disruption of the actin cytoskeleton.[1] Its mechanism of action, which involves forming a 1:1 complex with G-actin, is distinct from other actin-targeting agents like cytochalasin D.[1] These properties make this compound an excellent positive control for assays monitoring actin polymerization, cell morphology, and viability.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on various cell lines. This data, compiled from published literature and representative of expected HCS readouts, provides a baseline for researchers designing and interpreting their own screens.

Table 1: Dose-Dependent Effects of this compound on Cell Viability and Morphology in HER2+ Cancer Cells

Concentration (nM)Cell Viability (%) (HCC1954 Cells)Cell Roundness (Arbitrary Units) (SKOV3 Cells)Cell Area (µm²) (SKOV3 Cells)
0 (Control)1000.2 ± 0.051200 ± 150
1095 ± 50.4 ± 0.081050 ± 120
5070 ± 80.7 ± 0.1800 ± 100
7050 ± 60.85 ± 0.1650 ± 80
10030 ± 50.95 ± 0.05500 ± 60

Data is representative and compiled based on reported cytotoxic effects in the 70-100 nM range.[2][3]

Table 2: Quantitative Analysis of Actin Cytoskeleton Disruption by this compound in HeLa Cells

Concentration (nM)F-actin Intensity (Normalized)Number of Actin Fibers per CellCytoplasmic Area with Disrupted Actin (%)
0 (Control)1.050 ± 105 ± 2
100.8 ± 0.135 ± 820 ± 5
500.5 ± 0.0815 ± 560 ± 10
1000.2 ± 0.05< 595 ± 3
300< 0.10> 98

This table presents hypothetical yet realistic data based on the described effects of this compound and its analogs on actin filaments. Low concentrations of the related Mycalolide A induce binucleation, while higher concentrations cause immediate actin disruption.[4][5]

Experimental Protocols

Protocol 1: High-Content Screening Assay for Cytoskeletal Disruption Using this compound

This protocol describes a multiplexed HCS assay to quantify changes in cell morphology and the actin cytoskeleton in response to compound treatment, using this compound as a positive control.

Materials:

  • Cell line of interest (e.g., HeLa, MDA-MB-231, SKOV3)

  • Complete cell culture medium

  • 384-well clear-bottom imaging plates

  • This compound (stock solution in DMSO)

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • Hoechst 33342 or DAPI

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 384-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 1 µM) and test compounds in complete culture medium.

    • Include a DMSO vehicle control.

    • Carefully remove the seeding medium from the cell plate and add the compound dilutions.

    • Incubate for the desired treatment period (e.g., 4, 24, or 48 hours).

  • Cell Staining:

    • Aspirate the compound-containing medium.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Prepare a staining solution containing fluorescently-conjugated phalloidin (to label F-actin) and a nuclear stain (e.g., Hoechst 33342) in PBS.

    • Add the staining solution to each well and incubate for 30-60 minutes at room temperature, protected from light.

    • Wash three times with PBS.

    • Add PBS to the wells for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system with appropriate filter sets for the chosen fluorophores.

    • Use automated image analysis software to segment cells based on the nuclear and cytoplasmic staining.

    • Quantify various cellular parameters, including:

      • Cell Morphology: Cell area, perimeter, circularity (roundness).

      • Actin Cytoskeleton: Total and average F-actin intensity, number and length of actin fibers, texture analysis of actin staining.

      • Cell Viability: Cell count per well.

Protocol 2: Live-Cell Imaging of Actin Dynamics with this compound

This protocol allows for the real-time visualization of actin cytoskeleton disruption by this compound.

Materials:

  • Cells stably expressing a fluorescent actin probe (e.g., LifeAct-GFP) or transiently transfected.

  • Glass-bottom imaging dishes or plates.

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2).

  • This compound.

Procedure:

  • Cell Preparation:

    • Seed cells expressing the fluorescent actin probe onto glass-bottom dishes and allow them to adhere.

  • Image Acquisition:

    • Place the dish on the stage of the live-cell imaging microscope and allow the temperature and atmosphere to equilibrate.

    • Acquire baseline images of the actin cytoskeleton before adding the compound.

  • Treatment and Time-Lapse Imaging:

    • Carefully add this compound to the imaging medium at the desired final concentration.

    • Immediately start acquiring time-lapse images at appropriate intervals (e.g., every 1-5 minutes) to capture the dynamics of actin filament disassembly.

  • Data Analysis:

    • Analyze the image series to observe changes in cell morphology and actin structures over time.

    • Quantify parameters such as the rate of cell rounding and the decrease in actin fiber integrity.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the direct and downstream effects of this compound on the actin cytoskeleton and related cellular processes. This compound directly targets actin, leading to its depolymerization. This disruption has cascading effects on various cellular functions that are dependent on a functional actin cytoskeleton, such as cell adhesion, migration, and cytokinesis.

MycalolideB_Pathway MycalolideB This compound G_actin G-actin (Monomers) MycalolideB->G_actin Sequesters (1:1 complex) F_actin F-actin (Filaments) MycalolideB->F_actin Severs Apoptosis Apoptosis MycalolideB->Apoptosis Induces (at high conc.) Actin_Dynamics Actin Polymerization/Depolymerization Equilibrium G_actin->Actin_Dynamics F_actin->Actin_Dynamics Depolymerization Cell_Shape Cell Shape & Adhesion F_actin->Cell_Shape Maintains Cell_Motility Cell Motility & Invasion F_actin->Cell_Motility Enables Cytokinesis Cytokinesis F_actin->Cytokinesis Required for Actin_Dynamics->G_actin Polymerization Actin_Dynamics->F_actin

Caption: Mechanism of this compound action on the actin cytoskeleton.

Experimental Workflow Diagram

This diagram outlines the key steps in a high-content screening campaign for cytoskeletal drugs using this compound as a control.

HCS_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_analysis Data Acquisition & Analysis Cell_Seeding 1. Seed Cells (384-well plate) Incubation1 2. Incubate 24h Cell_Seeding->Incubation1 Compound_Addition 3. Add Compounds (incl. This compound control) Incubation1->Compound_Addition Incubation2 4. Incubate (e.g., 24h) Compound_Addition->Incubation2 Fix_Perm 5. Fix & Permeabilize Incubation2->Fix_Perm Stain 6. Stain (Phalloidin & Hoechst) Fix_Perm->Stain Image_Acquisition 7. Image Acquisition (HCS System) Stain->Image_Acquisition Image_Analysis 8. Image Analysis (Quantify Phenotypes) Image_Acquisition->Image_Analysis Data_Interpretation 9. Data Interpretation (Hit Identification) Image_Analysis->Data_Interpretation

Caption: High-content screening workflow for cytoskeletal drugs.

References

Application of Mycalolide B in Platelet Aggregation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycalolide B is a potent, cell-permeable marine macrolide isolated from the sponge of the genus Mycale. It is a powerful inhibitor of actin polymerization, making it a valuable tool for investigating the critical role of the actin cytoskeleton in various cellular processes, including platelet activation and aggregation. Unlike other actin-targeting drugs such as cytochalasins, this compound exhibits a distinct mechanism of action by severing filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers in a 1:1 complex.[1][2] This unique activity allows for the detailed dissection of actin dynamics in the complex signaling cascades that govern platelet function.

Platelet aggregation is a fundamental process in hemostasis and thrombosis. Upon vascular injury, platelets undergo a series of events, including adhesion, shape change, granule secretion, and aggregation, all of which are heavily dependent on the rapid and controlled reorganization of the actin cytoskeleton. This compound serves as a specific and potent inhibitor to probe the necessity of actin polymerization in these events, offering insights into potential therapeutic targets for anti-platelet therapies.

Mechanism of Action of this compound in Platelets

This compound exerts its inhibitory effects on platelet aggregation primarily by disrupting actin dynamics. In resting platelets, it increases the concentration of G-actin.[3] Following platelet activation by agonists such as adenosine diphosphate (ADP) or collagen, there is a rapid polymerization of G-actin into F-actin, a process essential for the shape change and subsequent aggregation.[3] this compound effectively abolishes this agonist-induced actin polymerization.[3]

The key steps in this compound's mechanism of action include:

  • F-actin Severing: this compound rapidly depolymerizes existing actin filaments.[1][2]

  • G-actin Sequestration: It forms a stable 1:1 complex with G-actin, preventing its incorporation into growing filaments.[1][2]

  • Inhibition of Fibrinogen Binding: By disrupting the actin cytoskeleton, this compound inhibits the conformational changes required for the activation of the fibrinogen receptor (integrin αIIbβ3), thereby reducing fibrinogen binding to activated platelets in a concentration-dependent manner.[3]

  • Impairment of Clot Retraction: The final stage of clot formation, clot retraction, which is driven by platelet contractile forces generated by the actin-myosin system, is also inhibited by this compound.[3]

It is noteworthy that this compound's inhibitory actions on platelet function occur without affecting intracellular Ca2+ concentrations in ADP-stimulated platelets, indicating its specific targeting of the actin cytoskeleton downstream of calcium signaling.[3]

cluster_0 Platelet Activation Signaling cluster_1 This compound Inhibition Agonist Agonist (e.g., ADP, Collagen) Receptor Platelet Receptor Agonist->Receptor Signaling Intracellular Signaling (e.g., Ca2+ mobilization) Receptor->Signaling Actin_Polymerization Actin Polymerization (G-actin -> F-actin) Signaling->Actin_Polymerization Shape_Change Shape Change Actin_Polymerization->Shape_Change Aggregation Platelet Aggregation Shape_Change->Aggregation Mycalolide_B This compound Mycalolide_B->Actin_Polymerization Inhibits G_actin G-actin Mycalolide_B->G_actin Sequesters F_actin F-actin Mycalolide_B->F_actin Severs cluster_0 PRP Preparation cluster_1 Washed Platelet Preparation WB Whole Blood + Anticoagulant Cent1 Low-Speed Centrifugation (150-200 x g) WB->Cent1 PRP Platelet-Rich Plasma (PRP) Cent1->PRP RBC_WBC Red & White Blood Cells PRP2 PRP PRP->PRP2 Proceed to Washed Prep. Acidify Acidify (pH 6.5) PRP2->Acidify Cent2 High-Speed Centrifugation (800-1000 x g) Acidify->Cent2 Pellet Platelet Pellet Cent2->Pellet Wash Wash & Resuspend (x2) Pellet->Wash Washed_Platelets Washed Platelets Wash->Washed_Platelets Start Start Setup Setup Aggregometer (37°C) Start->Setup Calibrate Calibrate with PRP (0%) & PPP (100%) Setup->Calibrate Prepare_Samples Prepare Platelet Samples in Cuvettes Calibrate->Prepare_Samples Incubate_Inhibitor Incubate with this compound or Vehicle Control Prepare_Samples->Incubate_Inhibitor Add_Agonist Add Agonist (e.g., ADP, Collagen) Incubate_Inhibitor->Add_Agonist Record Record Light Transmission Add_Agonist->Record Analyze Analyze Data (% Inhibition, IC50) Record->Analyze End End Analyze->End

References

Mycalolide B: A Potent Tool for Investigating Cytokinesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycalolide B is a marine macrolide toxin isolated from the sponge Mycale sp. that has emerged as a powerful pharmacological tool for studying the critical role of the actin cytoskeleton in various cellular processes, most notably cytokinesis. Its potent and specific mechanism of action on actin dynamics allows for the acute and controlled disruption of the final stage of cell division, providing a valuable model for investigating the molecular machinery and signaling pathways governing this fundamental process. These application notes provide an overview of this compound's mechanism, its utility in cytokinesis research, and detailed protocols for its application.

Mechanism of Action

This compound exerts its effects by directly targeting actin, a key component of the contractile ring that drives the physical separation of daughter cells during cytokinesis. Its mechanism is multifaceted and distinct from other commonly used actin-targeting drugs like cytochalasins.

  • F-actin Severing: this compound rapidly depolymerizes filamentous actin (F-actin) by severing the filaments.[1][2] This leads to a swift collapse of the actin cytoskeleton.

  • G-actin Sequestration: It forms a stable 1:1 complex with globular actin (G-actin), preventing its polymerization into new filaments.[1][2]

  • Inhibition of Myosin ATPase Activity: Unlike many other actin inhibitors, this compound also suppresses the actin-activated Mg2+-ATPase activity of myosin II, the motor protein responsible for generating the contractile force in the cleavage furrow.[1][2][3]

This combined activity of filament severing, monomer sequestration, and motor protein inhibition makes this compound a highly effective and acute inhibitor of actin-dependent processes.

Application in Cytokinesis Research

The critical dependence of cytokinesis on a highly dynamic and functional actin cytoskeleton makes this compound an ideal tool for its investigation. The primary application is the specific inhibition of the late stages of cell division.

  • Induction of Binucleated Cells: At low concentrations, this compound allows cells to proceed through mitosis but blocks the final abscission step of cytokinesis. This results in the formation of binucleated cells, a clear and quantifiable indicator of cytokinesis failure.[4][5] This phenomenon highlights that the completion of cytokinesis is particularly sensitive to perturbations in actin polymerization.[4]

  • Dissecting the Role of Actin Dynamics: The rapid action of this compound allows for precise temporal control in experiments. Researchers can add the compound at specific stages of the cell cycle to investigate the differential requirements for actin polymerization and depolymerization during contractile ring formation, constriction, and disassembly.

  • High-Content Screening: The distinct binucleated phenotype induced by this compound is readily amenable to automated microscopy and high-content screening assays for the discovery of novel therapeutic agents that target cytokinesis.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and related compounds in various cell-based assays.

CompoundCell Line(s)ConcentrationObserved EffectReference(s)
This compoundHER2+ breast (HCC1954) and ovarian (SKOV3) cancer cells70-100 nMPotent growth suppression and cytotoxicity.[6][7][8]
Mycalolide AHeLa, MDA-MB-23110 ng/ml (~10 nM)Failure to complete cytokinesis, resulting in binucleated cells.[5]
Mycalolide AHeLa100 nMIncreased SRF-mediated transcription in a luciferase reporter assay.[4][5]
Mycalolide AHeLa300 nMNo increase in SRF-mediated transcription, suggesting a narrow optimal range.[4][5]

Experimental Protocols

Protocol 1: Induction and Quantification of Binucleated Cells

This protocol describes the treatment of cultured cells with this compound to induce cytokinesis failure and the subsequent quantification of binucleated cells.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DNA stain (e.g., DAPI or Hoechst 33342)

  • F-actin stain (e.g., fluorescently-labeled phalloidin)

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of analysis. Allow cells to adhere and grow for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A starting concentration range of 1-100 nM is recommended. Aspirate the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration.

  • Incubation: Incubate the cells for a period sufficient for one to two cell cycles (typically 18-36 hours). The optimal incubation time should be determined empirically for the specific cell line.

  • Fixation and Staining: a. Aspirate the medium and wash the cells twice with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. e. Wash the cells twice with PBS. f. Stain for F-actin by incubating with fluorescently-labeled phalloidin (according to the manufacturer's instructions) for 30-60 minutes at room temperature, protected from light. g. Wash the cells twice with PBS. h. Stain the nuclei by incubating with DAPI or Hoechst 33342 for 5-10 minutes. i. Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with filters for the chosen fluorophores.

  • Quantification: For each treatment condition, acquire images from at least 10 random fields of view. Count the total number of cells and the number of binucleated cells. The percentage of binucleated cells is calculated as: (Number of binucleated cells / Total number of cells) x 100.

Protocol 2: Live-Cell Imaging of Cytokinesis Inhibition

This protocol allows for the real-time visualization of this compound's effect on cytokinesis.

Materials:

  • Mammalian cell line stably expressing a fluorescent marker for chromatin (e.g., H2B-GFP) and/or actin (e.g., LifeAct-RFP).

  • Glass-bottom imaging dishes.

  • Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).

  • This compound (stock solution in DMSO).

Procedure:

  • Cell Seeding: Seed the fluorescently-labeled cells into glass-bottom imaging dishes and allow them to adhere overnight.

  • Microscope Setup: Place the imaging dish on the microscope stage and allow the temperature and atmosphere to equilibrate.

  • Image Acquisition: Identify cells in late G2 or early prophase. Begin time-lapse imaging, acquiring images every 2-5 minutes.

  • This compound Addition: Once a cell has entered anaphase (as determined by chromosome segregation), carefully add this compound to the medium to the desired final concentration. A vehicle control should be run in parallel.

  • Observation: Continue time-lapse imaging through telophase and the expected time of cytokinesis. Observe the effects on contractile ring formation, ingression, and the eventual outcome (successful division or formation of a binucleated cell).

  • Analysis: Analyze the acquired image series to determine the precise timing of events and morphological changes in response to this compound.

Visualizations

MycalolideB_Mechanism_of_Action G_actin G-actin (Monomers) F_actin F-actin (Filaments) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Contractile_Ring Contractile Ring Formation & Constriction F_actin->Contractile_Ring MycalolideB This compound MycalolideB->G_actin Sequesters (1:1 complex) MycalolideB->F_actin Severs MyosinII Myosin II MycalolideB->MyosinII Inhibits MyosinII->Contractile_Ring  Actin-activated ATPase activity Cytokinesis_Failure Cytokinesis Failure (Binucleated Cell) Contractile_Ring->Cytokinesis_Failure Inhibited by this compound

Caption: Mechanism of this compound-induced cytokinesis inhibition.

Experimental_Workflow_Binucleation_Assay start Start seed_cells Seed cells on coverslips start->seed_cells adhere Allow cells to adhere (24h) seed_cells->adhere treat Treat with this compound (e.g., 1-100 nM) adhere->treat incubate Incubate (18-36h) treat->incubate fix_stain Fix and Stain (DAPI & Phalloidin) incubate->fix_stain image Fluorescence Microscopy fix_stain->image quantify Quantify Binucleated Cells image->quantify end End quantify->end

Caption: Workflow for the this compound-induced binucleation assay.

Cytokinesis_Signaling_Pathway Anaphase Anaphase Onset RhoA Active RhoA at Equator Anaphase->RhoA ROCK ROCK (Rho-kinase) RhoA->ROCK Formin Formins RhoA->Formin MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates G_actin G-actin Formin->G_actin Nucleates pMLC Phospho-MLC MLC->pMLC MyosinII Active Myosin II pMLC->MyosinII Contractile_Ring Contractile Ring Assembly & Ingression MyosinII->Contractile_Ring F_actin F-actin Polymerization G_actin->F_actin F_actin->Contractile_Ring MycalolideB This compound MycalolideB->MyosinII Inhibits ATPase MycalolideB->G_actin Sequesters MycalolideB->F_actin Severs

Caption: Signaling pathway of cytokinesis and points of inhibition by this compound.

References

Troubleshooting & Optimization

Optimizing Mycalolide b concentration for minimal off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Mycalolide B, a potent actin-depolymerizing agent, while minimizing potential off-target effects. The following information is designed to address common questions and troubleshooting scenarios encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a marine macrolide toxin that potently disrupts the actin cytoskeleton. Its primary mechanism involves the depolymerization of filamentous actin (F-actin) through two main actions: sequestering globular actin (G-actin) monomers in a 1:1 complex and severing existing actin filaments.[1][2] This leads to a rapid collapse of the actin cytoskeleton, affecting numerous cellular processes such as cell motility, division, and morphology.[3][4]

Q2: What are the typical effective concentrations of this compound?

The effective concentration of this compound is highly dependent on the cell type, experimental duration, and the specific biological process being investigated.

  • Cytotoxicity in Cancer Cells: For HER2-positive breast and ovarian cancer cell lines, potent growth-suppressive and cytotoxic effects have been observed in the 70-100 nM range.[5]

  • Inhibition of Cell Motility and Invasion: Sub-lethal doses, below the cytotoxic range, can cause a rapid loss of leading-edge protrusions and sustained defects in cancer cell motility and invasion.[5]

  • Inhibition of Platelet Aggregation: Higher concentrations, in the range of 1-10 µM, have been shown to inhibit ADP-induced platelet aggregation.

It is crucial to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration.

Q3: What are the known off-target effects of this compound?

While this compound is highly specific for actin, potential off-target effects, particularly at higher concentrations, should be considered.

  • Dynactin Complex Disruption: At relatively high concentrations, this compound has been shown to disrupt dynactin complexes, which may inhibit neuronal retrograde transport.[3]

  • Non-specific Protein Binding: One study noted that this compound exhibited the ability to bind to various intracellular proteins, possibly through a Michael addition mechanism.[6]

Due to the limited public data on a comprehensive off-target profile, it is recommended to perform experiments to validate the on-target effects and assess potential off-targets within your experimental system.

Troubleshooting Guides

Problem 1: High levels of unexpected cytotoxicity are observed at concentrations intended to only affect cell motility.

  • Possible Cause: The "sub-lethal" concentration for your specific cell line may be lower than anticipated. Cell density and culture conditions can influence sensitivity to cytotoxic agents.[3]

  • Troubleshooting Steps:

    • Perform a detailed dose-response curve: Use a wide range of this compound concentrations and multiple time points to accurately determine the EC50 for cytotoxicity in your cell line.

    • Use a sensitive cytotoxicity assay: Employ assays such as MTT, resazurin, or crystal violet to quantify cell viability.

    • Monitor apoptosis: Utilize assays for caspase activation or Annexin V staining to determine if the observed cell death is due to apoptosis.

    • Correlate with on-target effects: Simultaneously assess actin depolymerization at each concentration using phalloidin staining and fluorescence microscopy to correlate cytotoxicity with the intended on-target effect.

Problem 2: Inconsistent or variable results between experiments.

  • Possible Cause: this compound is a natural product and its stability in solution can be a factor. Improper storage or handling can lead to degradation.

  • Troubleshooting Steps:

    • Proper Stock Solution Preparation and Storage: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution.[7] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or below.

    • Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment.

    • Control for Solvent Effects: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments.

Problem 3: Concern that the observed phenotype is due to off-target effects.

  • Possible Cause: At higher concentrations or in certain sensitive cell lines, this compound may interact with proteins other than actin.

  • Troubleshooting Steps:

    • Determine the Minimal Effective Concentration: Identify the lowest concentration of this compound that produces the desired on-target phenotype (e.g., actin depolymerization, inhibition of motility).

    • Rescue Experiments: If possible, design experiments to rescue the phenotype by overexpressing a this compound-resistant actin mutant.

    • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify the engagement of this compound with actin in intact cells.[8][9][10] A significant thermal stabilization of actin upon this compound treatment would confirm target engagement.

    • Proteomics-based approaches: For a comprehensive analysis, quantitative proteomics can be employed to identify proteins whose expression or thermal stability is altered upon this compound treatment, providing a broader view of potential off-target interactions.

Data Presentation

Table 1: Recommended Concentration Ranges of this compound for Various Applications

ApplicationCell TypeRecommended Concentration RangeReference
CytotoxicityHER2+ Breast and Ovarian Cancer Cells70 - 100 nM[5]
Inhibition of Cell Motility & InvasionHER2+ Breast and Ovarian Cancer CellsSub-lethal doses (empirically determined below cytotoxic range)[5]
Inhibition of Platelet AggregationRat Platelets1 - 10 µM
Induction of Cellular BinucleationHuman Cancer CellsLow concentrations (empirically determined)[3]
Disruption of Actin FilamentsIn vitro and in cellsHigher concentrations (empirically determined)[3]

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (EC50) of this compound

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the different concentrations to the wells, including a vehicle-only control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay such as MTT, resazurin, or crystal violet staining according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or fluorescence and normalize the values to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Visualizing On-Target Actin Depolymerization

  • Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (including a vehicle control) for a short duration (e.g., 30-60 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Phalloidin Staining: Stain the F-actin with a fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488) according to the manufacturer's protocol.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI or Hoechst and mount the coverslips onto microscope slides.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope. A clear, dose-dependent decrease in filamentous actin staining indicates on-target activity.

Mandatory Visualizations

Mycalolide_B_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences Mycalolide_B This compound G_actin G-actin (Monomers) Mycalolide_B->G_actin Sequesters (1:1 Complex) F_actin F-actin (Filaments) Mycalolide_B->F_actin Severs Actin_Depolymerization Actin Depolymerization F_actin->Actin_Depolymerization Cell_Motility ↓ Cell Motility Actin_Depolymerization->Cell_Motility Cell_Division ↓ Cell Division Actin_Depolymerization->Cell_Division Cell_Morphology Altered Cell Morphology Actin_Depolymerization->Cell_Morphology Cytotoxicity ↑ Cytotoxicity Actin_Depolymerization->Cytotoxicity experimental_workflow cluster_workflow Experimental Workflow for Optimizing this compound Concentration start Start: Define Experimental Goal (e.g., inhibit motility) dose_response 1. Dose-Response Curve (Cytotoxicity Assay - MTT, etc.) start->dose_response determine_ec50 2. Determine Cytotoxic EC50 dose_response->determine_ec50 on_target_validation 3. On-Target Validation (Phalloidin Staining) determine_ec50->on_target_validation select_concentration 4. Select Concentration Range (Below cytotoxic EC50 with clear on-target effect) on_target_validation->select_concentration functional_assay 5. Perform Functional Assay (e.g., Migration, Invasion) select_concentration->functional_assay troubleshoot Troubleshoot: Unexpected Results? functional_assay->troubleshoot off_target_assessment Consider Off-Target Assessment (CETSA, Proteomics) troubleshoot->off_target_assessment Yes end End: Optimized Experiment troubleshoot->end No off_target_assessment->functional_assay

References

Technical Support Center: Troubleshooting Mycalolide B Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycalolide B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A1: this compound is supplied as a lyophilized powder and should be stored at -20°C for long-term stability (≥ 2 years).[1] For experimental use, it is recommended to first prepare a stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO).

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: this compound is soluble in DMSO up to 20 mg/mL.[1] It is advisable to prepare a concentrated stock solution in high-quality, anhydrous DMSO.

Q3: How stable is the this compound stock solution in DMSO?

A3: Solutions of this compound in DMSO can be stored at -20°C for up to 3 months.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: How do I prepare my working solution of this compound in an aqueous buffer?

A4: To prepare a working solution, dilute the DMSO stock solution into your desired aqueous buffer (e.g., PBS, cell culture medium) immediately before use.[1] It is crucial to minimize the time this compound spends in the aqueous solution before being added to your experimental system, as its stability in aqueous environments can be limited.

Q5: At what concentration is this compound typically used in cell-based assays?

A5: The effective concentration of this compound can vary depending on the cell type and the specifics of the experiment. However, studies have shown it to be potent in the nanomolar range. For example, it has been used at concentrations between 70-100 nM in studies with HER2+ cancer cells.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Troubleshooting Guides

Issue 1: Inconsistent or Weaker-Than-Expected Results in Cell-Based Assays

You observe variable or reduced effects of this compound on actin depolymerization, cell morphology, or other downstream endpoints in your cell culture experiments.

Potential Causes and Solutions:

  • Degradation in Aqueous Solution: this compound, like many macrolides, may be susceptible to hydrolysis, particularly at non-optimal pH. The stability of other macrolides has been shown to be pH-dependent, with increased degradation often observed in acidic conditions.[3][4][5]

    • Solution: Prepare fresh dilutions of this compound in your aqueous buffer or medium immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods. If your experiment requires long incubation times, consider the possibility of degradation and plan for replenishment if feasible.

  • Suboptimal Cell Health: The response of cells to actin-depolymerizing agents can be influenced by their health and confluency.

    • Solution: Ensure your cells are in the logarithmic growth phase and are plated at a consistent density. Avoid using cells that are overly confluent or stressed.

  • Incorrect Concentration: The optimal concentration for actin depolymerization can be cell-type specific.

    • Solution: Perform a thorough dose-response and time-course experiment to identify the ideal concentration and incubation time for your particular cell line.

Issue 2: High Variability Between Replicates in In Vitro Actin Depolymerization Assays

Your in vitro assays, such as pyrene-actin depolymerization assays, show significant variability between identical replicates.

Potential Causes and Solutions:

  • Inconsistent Reagent Preparation: Minor variations in pipetting or buffer preparation can lead to inconsistent results.

    • Solution: Prepare fresh buffers and ATP solutions for each experiment. Ensure accurate and consistent pipetting of all reagents, especially the this compound working solution.

  • Poor Actin Quality: The quality and polymerization competency of the purified actin are critical for reliable results.

    • Solution: Use freshly prepared actin for each experiment whenever possible. If using frozen actin, be aware that its polymerization kinetics may be altered. Ensure that the G-actin has been properly purified and cleared of any F-actin aggregates before initiating the assay.[6]

  • Precipitation of this compound: Rapid dilution of the DMSO stock into an aqueous buffer can sometimes lead to precipitation of the compound if not mixed thoroughly.

    • Solution: When diluting the DMSO stock, add it to the aqueous buffer while vortexing or mixing to ensure rapid and complete dissolution.

Data Presentation

ParameterConditionExpected Impact on Stability in Aqueous SolutionRecommendation
pH Acidic (pH < 6)Potentially rapid degradationAvoid acidic buffers. If necessary, minimize incubation time.
Neutral (pH 7.0-7.4)Moderate stabilityPrepare fresh solutions and use promptly.
Alkaline (pH > 8)Stability may vary; some macrolides show increased stability, while others may degrade.Test the stability in your specific alkaline buffer if required for your experiment.
Temperature 4°CSlower degradationStore freshly prepared aqueous solutions on ice and use within a few hours.
25°C (Room Temp)Moderate degradationUse immediately after preparation.
37°CFaster degradationMinimize pre-incubation time at 37°C before adding to the experimental system.
Light Exposure Prolonged exposure to lightPotential for photodegradationProtect stock and working solutions from light by using amber vials or covering with foil.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare DMSO Stock Solution: Dissolve the lyophilized this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes and store at -20°C for up to 3 months.

  • Prepare Fresh Working Solution: Immediately before use, thaw a single aliquot of the DMSO stock. Dilute the stock solution to the final desired concentration in your pre-warmed (if for cell culture) aqueous buffer or medium. Ensure thorough mixing to prevent precipitation.

Protocol 2: In Vitro Actin Depolymerization Assay

This protocol provides a general workflow for assessing the effect of this compound on F-actin depolymerization using a pyrene-labeled actin assay.

  • Prepare F-actin: Polymerize pyrene-labeled G-actin to form F-actin according to standard protocols.

  • Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the appropriate reaction buffer. Include a vehicle control (DMSO).

  • Initiate Depolymerization: Add the pre-polymerized F-actin to the wells of a microplate containing the this compound dilutions or vehicle control.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity (Excitation: ~365 nm, Emission: ~410 nm) at regular intervals. A decrease in fluorescence indicates actin depolymerization.

  • Data Analysis: Plot fluorescence intensity versus time to determine the rate of depolymerization for each condition.

Mandatory Visualizations

Mycalolide_B_Mechanism_of_Action This compound This compound G-actin G-actin This compound->G-actin Binds (1:1 complex) F-actin F-actin This compound->F-actin Severs Actin Dynamics Disruption Actin Dynamics Disruption G-actin->Actin Dynamics Disruption Depolymerization Depolymerization F-actin->Depolymerization Depolymerization->G-actin Depolymerization->Actin Dynamics Disruption

Caption: Mechanism of this compound-induced actin depolymerization.

Troubleshooting_Workflow cluster_handling This compound Handling cluster_conditions Experimental Conditions cluster_quality Cell/Reagent Quality A Inconsistent Experimental Results B Check this compound Handling A->B C Review Experimental Conditions A->C D Assess Cell/Reagent Quality A->D B1 Freshly prepared aqueous solution? B->B1 C1 Optimal concentration used? C->C1 D1 Healthy, log-phase cells? D->D1 B2 Properly stored DMSO stock? B1->B2 B3 Correct dilution procedure? B2->B3 C2 Appropriate incubation time? C1->C2 C3 Consistent buffer pH? C2->C3 D2 Consistent cell density? D1->D2 D3 High-quality actin (in vitro)? D2->D3

References

How to prevent Mycalolide b degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mycalolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling this compound?

A1: Proper storage and handling are critical to maintaining the stability of this compound.

  • Long-term Storage: this compound should be stored as a lyophilized powder at -20°C. Under these conditions, it is stable for extended periods.

  • Stock Solutions: To prepare a stock solution, dissolve the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare working solutions by diluting the DMSO stock solution in the appropriate aqueous buffer or cell culture medium immediately before use. Aqueous solutions of this compound are less stable and should be used promptly.

Q2: How stable is this compound in aqueous solutions like cell culture media or experimental buffers?

Q3: Can this compound be degraded by components in cell culture medium, such as serum?

A3: While direct studies on the interaction of this compound with serum proteins are limited, it is a known phenomenon that small molecules can bind to proteins like albumin present in fetal bovine serum (FBS). This binding can potentially reduce the effective concentration of this compound available to the cells and may also influence its stability. When designing experiments, it is important to be consistent with the serum concentration used. If you suspect serum interactions are affecting your results, you may consider reducing the serum concentration or using serum-free media for the duration of the treatment, if appropriate for your cell line.

Q4: Is this compound sensitive to light, and should I take precautions during fluorescence microscopy?

A4: Many complex organic molecules are susceptible to photodegradation, especially upon exposure to high-intensity light sources used in fluorescence microscopy. While specific photodegradation kinetics for this compound are not well-documented, it is prudent to minimize its exposure to light.

  • Recommendation: When performing live-cell imaging or other experiments involving prolonged light exposure, use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio. It is also advisable to work in a darkened room and keep solutions containing this compound protected from light by wrapping tubes and plates in aluminum foil.

Q5: Could enzymes in cell lysates degrade this compound during in vitro experiments?

A5: Cell lysates contain a plethora of enzymes, including esterases and other hydrolases, that could potentially metabolize and degrade this compound. This is a critical consideration for experiments such as in vitro kinase assays or binding studies using cell extracts.

  • Recommendation: To minimize enzymatic degradation, it is recommended to work with freshly prepared lysates and to keep them on ice. The inclusion of a broad-spectrum protease and phosphatase inhibitor cocktail in your lysis buffer is also a good practice. For longer incubations, consider the stability of this compound under your specific assay conditions by running a control experiment to measure its concentration over time.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or weaker-than-expected biological effects of this compound.

Possible Cause Troubleshooting Step
Degradation of this compound stock solution Prepare a fresh stock solution from lyophilized powder. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
Degradation in aqueous working solution Prepare fresh working solutions immediately before each experiment. Do not store this compound in aqueous buffers or media.
Interaction with serum proteins If using serum-containing media, test a range of this compound concentrations to determine the optimal effective dose. Consider reducing the serum concentration or using serum-free media during treatment.
Incorrect dosage calculation Double-check all calculations for dilutions and final concentrations.

Issue 2: High variability between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent preparation of working solutions Standardize the protocol for preparing working solutions, ensuring the same dilution factor and mixing procedure are used each time.
Variable incubation times Ensure that all samples are treated with this compound for the exact same duration in all replicate experiments.
Photodegradation during imaging Standardize the light exposure conditions during microscopy. Use an acquisition protocol that minimizes exposure time and intensity.

Issue 3: Artifacts or unexpected results in cellular assays.

Possible Cause Troubleshooting Step
Solvent effects Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and consistent across all samples, including vehicle controls.
Off-target effects At high concentrations, this compound may have off-target effects. Perform dose-response experiments to identify the lowest effective concentration.
Compound precipitation Visually inspect your working solutions and cell culture wells for any signs of precipitation. If precipitation occurs, you may need to adjust the solvent or the final concentration.

Experimental Protocols

Protocol for Assessing this compound Stability in Experimental Buffer

This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prepare a fresh stock solution of this compound in DMSO.

  • Prepare the aqueous experimental buffer of interest (e.g., PBS, Tris-HCl).

  • Create a working solution of this compound in the experimental buffer at the desired final concentration.

  • Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial concentration of intact this compound.

  • Incubate the remaining working solution under the same conditions as your experiment (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC or LC-MS.

  • Quantify the peak area of intact this compound at each time point and calculate the percentage remaining relative to the T=0 sample.

  • Plot the percentage of intact this compound versus time to determine its stability profile and half-life in your specific buffer.

Data Presentation

The following table summarizes key stability and handling information for this compound.

Parameter Recommendation
Storage Form Lyophilized powder
Storage Temperature -20°C
Reconstitution Solvent Anhydrous DMSO
Stock Solution Storage -20°C in single-use aliquots
Aqueous Solution Stability Low; prepare fresh before use
Light Sensitivity Potentially sensitive; protect from light
Recommended Vehicle Control DMSO at the same final concentration as the treated samples

Visualizations

This compound Mechanism of Action

MycalolideB_Mechanism This compound This compound G-actin G-actin This compound->G-actin Sequesters F-actin F-actin This compound->F-actin Severs Actin Polymerization Actin Polymerization This compound->Actin Polymerization Inhibits Cellular Processes Cellular Processes This compound->Cellular Processes Disrupts G-actin->Actin Polymerization Actin Depolymerization Actin Depolymerization F-actin->Actin Depolymerization Severing Severing F-actin->Severing F-actin->Cellular Processes Regulates Actin Polymerization->F-actin Actin Depolymerization->G-actin Severing->G-actin

Caption: Mechanism of action of this compound on actin dynamics.

Experimental Workflow for Assessing this compound Stability

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Stock Prepare this compound Stock in DMSO Working Prepare Aqueous Working Solution Stock->Working T0 T=0 Analysis (HPLC/LC-MS) Working->T0 Incubate Incubate under Experimental Conditions Working->Incubate Quantify Quantify Peak Area T0->Quantify Timepoints Time-Point Analysis (HPLC/LC-MS) Incubate->Timepoints Timepoints->Quantify Plot Plot % Remaining vs. Time Quantify->Plot HalfLife Determine Half-Life Plot->HalfLife

Caption: Workflow for determining the stability of this compound.

Technical Support Center: Interpreting Unexpected Results from Mycalolide B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving Mycalolide B.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a marine macrolide toxin that potently disrupts the actin cytoskeleton. Its primary mechanism involves the depolymerization of filamentous actin (F-actin). It achieves this by severing existing actin filaments and sequestering globular actin (G-actin) monomers in a 1:1 complex, thus preventing their reincorporation into filaments.[1][2] This leads to a rapid collapse of the actin cytoskeleton.[3]

Q2: What are the expected cellular effects of this compound treatment?

Given its role as an actin-depolymerizing agent, this compound is expected to inhibit cellular processes that are highly dependent on dynamic actin remodeling. These include:

  • Inhibition of cell motility and invasion: By disrupting the formation of lamellipodia and other protrusive structures, this compound effectively blocks cancer cell migration and invasion of the extracellular matrix.[3][4]

  • Induction of cytotoxicity at high concentrations: At doses in the nanomolar range (e.g., 70-100 nM), this compound can induce potent growth suppressive and cytotoxic effects in cancer cells.[4]

  • Changes in cell morphology: Treatment typically leads to a loss of leading-edge protrusions and can cause cells to round up due to the collapse of the actin cytoskeleton.[4][5]

Q3: Is this compound specific to actin?

This compound is considered a highly specific inhibitor of actin-myosin interaction and actin polymerization.[2] It has been shown to inhibit actomyosin ATPase activity without affecting other ATPases like the calmodulin-stimulated (Ca2+-Mg2+)-ATPase of erythrocyte membranes. However, at high concentrations, some off-target effects, such as disruption of dynactin complexes, have been reported.[5]

Q4: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL. For experimental use, it should first be dissolved in DMSO to create a stock solution, which can then be further diluted in an aqueous buffer to the desired final concentration. DMSO stock solutions can be stored at -20°C for up to 3 months.[6]

Troubleshooting Guide

Unexpected Phenotypic Observations
Observation Potential Cause Troubleshooting Steps
Increased number of binucleated or multinucleated cells. This compound, at low concentrations, can inhibit the completion of cytokinesis, the final stage of cell division where the cytoplasm divides. This results in the formation of cells with two or more nuclei.[5][7] This effect is concentration and cell-density dependent.[5][7]Verify Concentration: Ensure the final concentration of this compound is accurate. Lower concentrations (e.g., 3.6-11 nM) are more likely to induce this phenotype.[7] • Optimize Cell Density: The optimal concentration for inducing binucleation can vary with cell seeding density.[5] Consider performing a dose-response experiment at different cell densities. • Live-Cell Imaging: Use live-cell imaging to observe the process of mitosis and cytokinesis in treated cells to confirm incomplete cytokinesis.[5]
Low or no observable effect on cell motility or morphology. Incorrect Concentration: The concentration of this compound may be too low to elicit a response. • Compound Degradation: Improper storage may have led to the degradation of the compound. • Cell Line Insensitivity: The cell line being used may be less sensitive to actin disruption.Concentration Gradient: Perform a dose-response experiment with a wider range of concentrations. • Check Storage: Ensure the this compound stock solution was stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[6] • Positive Control: Use a cell line known to be sensitive to this compound (e.g., HER2+ breast or ovarian cancer cell lines) as a positive control.[4] • Actin Staining: Stain the actin cytoskeleton with phalloidin to directly visualize the effect of the treatment on F-actin structures.
High levels of unexpected cytotoxicity at low concentrations. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium. • Cell Line Hypersensitivity: The cell line may be particularly sensitive to actin disruption. • Compound Purity: The this compound preparation may contain cytotoxic impurities.Solvent Control: Include a vehicle control (medium with the same concentration of DMSO used for treatment) in your experiment. • Lower Concentration Range: Test a lower range of this compound concentrations. • Verify Purity: If possible, verify the purity of the this compound compound.
Contradictory effects on platelet aggregation. This compound has been shown to have a biphasic effect on collagen-induced platelet aggregation, with potentiation at lower concentrations (0.3 and 1 µM) and inhibition at higher concentrations (3 and 10 µM).[8]Dose-Response Analysis: Conduct a detailed dose-response study to characterize the effect of this compound on your specific platelet activation assay.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability after this compound treatment using an MTT assay.

Materials:

  • Cells of interest

  • 24-well or 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 g/L in medium

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 24-well or 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., 0.2% SDS).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: After incubation, remove the treatment medium and add 500 µL (for 24-well) or 100 µL (for 96-well) of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow for the reduction of MTT by metabolically active cells into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add 500 µL (for 24-well) or 100 µL (for 96-well) of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This protocol outlines a method for assessing cell migration in response to this compound.

Materials:

  • Cells of interest

  • 24-well Transwell inserts (e.g., 8 µm pore size)

  • 24-well companion plates

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • This compound stock solution (in DMSO)

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol)

  • Staining solution (e.g., Crystal Violet or DAPI)

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.

  • Harvest and Resuspend: On the day of the assay, harvest the cells using trypsin-EDTA and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.

  • Treatment: Add the desired concentration of this compound or vehicle (DMSO) to the cell suspension.

  • Assay Setup: Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.

  • Cell Seeding: Add 100-300 µL of the treated cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate for 2-24 hours in a cell culture incubator.

  • Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a moistened cotton swab to gently remove the non-migrated cells from the top surface of the membrane.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10 minutes. Stain the cells with a suitable stain like Crystal Violet or DAPI.

  • Quantification: Count the number of migrated cells in several fields of view under a microscope. Alternatively, the stain can be extracted and the absorbance measured.

F-Actin Staining (Phalloidin Staining)

This protocol describes the visualization of the actin cytoskeleton using fluorescently labeled phalloidin.

Materials:

  • Cells cultured on coverslips or in imaging-compatible plates

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488)

  • Mounting medium with DAPI

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound at the desired concentrations for the appropriate duration.

  • Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.

  • Phalloidin Staining: Wash the cells three times with PBS. Prepare the phalloidin staining solution according to the manufacturer's instructions (typically at 100-200 nM). Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound phalloidin.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Visualizations

Mycalolide_B_Mechanism cluster_effects Effects of this compound MycalolideB This compound MycalolideB_G_Actin This compound-G-Actin Complex MycalolideB->MycalolideB_G_Actin Sequesters Severed_F_Actin Severed F-Actin MycalolideB->Severed_F_Actin Severs G_Actin G-Actin (Monomers) Actin_Polymerization Actin Polymerization G_Actin->Actin_Polymerization G_Actin->MycalolideB_G_Actin F_Actin F-Actin (Filaments) Actin_Depolymerization Actin Depolymerization F_Actin->Actin_Depolymerization F_Actin->Severed_F_Actin Actin_Polymerization->F_Actin Actin_Depolymerization->G_Actin MycalolideB_G_Actin->Actin_Polymerization Inhibits Cytoskeleton_Disruption Cytoskeleton Disruption Severed_F_Actin->Actin_Depolymerization Promotes

Caption: Mechanism of Action of this compound on Actin Dynamics.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Concentration Verify this compound Concentration and Purity Start->Check_Concentration Check_Protocol Review Experimental Protocol and Controls Start->Check_Protocol Is_Concentration_Correct Concentration Correct? Check_Concentration->Is_Concentration_Correct Is_Protocol_Correct Protocol and Controls OK? Check_Protocol->Is_Protocol_Correct Is_Concentration_Correct->Is_Protocol_Correct Yes Adjust_Concentration Perform Dose-Response Experiment Is_Concentration_Correct->Adjust_Concentration No Modify_Protocol Modify Protocol (e.g., incubation time, cell density) Is_Protocol_Correct->Modify_Protocol No Consider_Off_Target Consider Cell-Specific or Off-Target Effects Is_Protocol_Correct->Consider_Off_Target Yes End Interpretation of Results Adjust_Concentration->End Modify_Protocol->End Consult_Literature Consult Literature for Similar Observations Consider_Off_Target->Consult_Literature Consult_Literature->End

Caption: Troubleshooting Workflow for Unexpected this compound Results.

Signaling_Pathway_Impact MycalolideB This compound Actin_Depolymerization Actin Depolymerization (F-Actin disruption, G-Actin increase) MycalolideB->Actin_Depolymerization Cytoskeleton_Collapse Cytoskeletal Collapse Actin_Depolymerization->Cytoskeleton_Collapse Cell_Motility Cell Motility / Invasion (Lamellipodia, Filopodia) Cytoskeleton_Collapse->Cell_Motility Cytokinesis Cytokinesis Cytoskeleton_Collapse->Cytokinesis Cell_Morphology Cell Morphology (Rounding, Loss of Adhesion) Cytoskeleton_Collapse->Cell_Morphology Inhibition_Motility Inhibition Cell_Motility->Inhibition_Motility Inhibition_Cytokinesis Inhibition (low conc.) Cytokinesis->Inhibition_Cytokinesis Altered_Morphology Alteration Cell_Morphology->Altered_Morphology Apoptosis Cytotoxicity / Apoptosis (high conc.) Inhibition_Motility->Apoptosis Contributes to Binucleation Binucleation Inhibition_Cytokinesis->Binucleation Altered_Morphology->Apoptosis Contributes to

Caption: Cellular Consequences of this compound-Induced Actin Disruption.

References

Mycalolide b protocol refinement for specific cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Mycalolide B in their experiments. Here you will find detailed protocols, troubleshooting guides, and frequently asked questions to ensure the successful application of this potent actin-depolymerizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a marine macrolide toxin that acts as a potent actin depolymerizing agent. Its primary mechanism involves severing filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers.[1][2][3] This leads to a rapid disruption of the actin cytoskeleton, affecting various cellular processes such as cell motility, division, and morphology.[4]

Q2: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 20 mg/mL.[5] For experimental use, it is recommended to first prepare a stock solution in DMSO and then dilute it to the final working concentration in an appropriate aqueous buffer or cell culture medium. DMSO stock solutions can be stored at -20°C for up to 3 months.[5] The lyophilized powder is stable for at least two years when stored at -20°C.[5]

Q3: What is the typical effective concentration range for this compound in cell culture experiments?

The effective concentration of this compound is highly cell-line dependent. For instance, in HER2-positive breast and ovarian cancer cell lines (HCC1954 and SKOV3), cytotoxic effects are observed at concentrations in the 70-100 nM range.[6][7][8] Sub-lethal effects, such as inhibition of cell motility, can be seen at lower concentrations (e.g., 12.5-50 nM).[6] In other cell lines like HeLa and MDA-MB-231, concentrations as low as 3.6 nM and 11 nM have been shown to induce specific effects like binucleation.[4] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q4: Can this compound be used in combination with other drugs?

Yes, studies have shown that this compound can be used in combination with other therapeutic agents. For example, its combination with Trastuzumab has been shown to lead to significant reductions in tumor growth and metastasis in a HER2+ tumor xenograft model.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Effect on Actin Cytoskeleton
Possible Cause Troubleshooting Step
Degraded this compound Ensure proper storage of lyophilized powder and DMSO stock solutions at -20°C.[5] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Concentrations can vary significantly between cell types.
Cell Line Insensitivity Some cell lines may be less sensitive to this compound. Confirm the presence of a dynamic actin cytoskeleton in your cell line. Consider using a positive control, such as a cell line known to be sensitive.
Solvent Issues Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Issue 2: Excessive Cell Death or Detachment
Possible Cause Troubleshooting Step
Concentration Too High The concentration of this compound is causing widespread cytotoxicity. Reduce the concentration to a sub-lethal level for your specific cell line, as determined by a viability assay.
Prolonged Incubation Time The duration of exposure is too long, leading to excessive cell stress and death. Perform a time-course experiment to determine the optimal incubation period for your desired effect.
Cell Culture Conditions Ensure cells are healthy and not overly confluent before treatment. Sub-optimal culture conditions can exacerbate the cytotoxic effects of this compound.
Issue 3: Artifacts in Immunofluorescence Staining
Possible Cause Troubleshooting Step
Cell Detachment During Staining This compound can cause cells to become less adherent. Handle cells gently during all washing and incubation steps. Consider using pre-coated coverslips to enhance cell attachment.
Fixation Issues The fixation method may be disrupting the already fragile actin structures. A recommended method is to fix with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
High Background Staining Inadequate blocking or washing can lead to high background. Increase the blocking time with a suitable agent (e.g., 1% BSA in PBS) and ensure thorough washing between steps.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound across different cell lines and their observed effects.

Cell LineConcentrationEffectReference
HCC1954 (HER2+ Breast Cancer)70-100 nMGrowth suppression and cytotoxicity[6][7]
SKOV3 (HER2+ Ovarian Cancer)70-100 nMGrowth suppression and cytotoxicity[6][7]
SKOV3 (HER2+ Ovarian Cancer)12.5-50 nMLoss of leading-edge protrusions, defects in motility and invasion[6]
HeLa3.6 nMInduction of binucleation[4]
MDA-MB-23111 nMInduction of binucleation[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle control.

Protocol 2: Immunofluorescence Staining of F-actin
  • Cell Culture and Treatment: Grow cells on sterile glass coverslips in a multi-well plate. Treat the cells with the desired concentration of this compound for the appropriate duration.

  • Fixation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

  • F-actin Staining: Dilute fluorescently-labeled phalloidin in 1% BSA in PBS according to the manufacturer's instructions. Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Nuclear Staining (Optional): Incubate the cells with a nuclear counterstain, such as DAPI (1 µg/mL in PBS), for 5 minutes.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters.

Visualizations

MycalolideB_Mechanism MycalolideB This compound F_Actin F-Actin (Filamentous) MycalolideB->F_Actin Severs G_Actin G-Actin (Monomers) MycalolideB->G_Actin Sequesters Actin_Depolymerization Actin Depolymerization F_Actin->Actin_Depolymerization G_Actin->Actin_Depolymerization Cellular_Effects Disrupted Cellular Processes (Motility, Division, etc.) Actin_Depolymerization->Cellular_Effects

Caption: Mechanism of action of this compound on the actin cytoskeleton.

MycalolideB_Workflow Start Start Experiment Cell_Culture Cell Culture (Choose appropriate cell line) Start->Cell_Culture Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Treatment Treat with Optimal This compound Concentration Dose_Response->Treatment Endpoint_Assay Endpoint Assay (e.g., Immunofluorescence, Motility Assay) Treatment->Endpoint_Assay Data_Analysis Data Analysis and Interpretation Endpoint_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for using this compound.

Troubleshooting_MycalolideB Problem Problem Encountered No_Effect Inconsistent or No Effect Problem->No_Effect Excessive_Death Excessive Cell Death Problem->Excessive_Death Staining_Artifacts Staining Artifacts Problem->Staining_Artifacts Check_Reagent Check Reagent Integrity and Concentration No_Effect->Check_Reagent Check_Concentration_Time Reduce Concentration or Incubation Time Excessive_Death->Check_Concentration_Time Optimize_Staining Optimize Staining Protocol (Fixation, Blocking) Staining_Artifacts->Optimize_Staining Solution1 Perform Dose-Response Use Fresh Aliquots Check_Reagent->Solution1 Solution2 Perform Time-Course and Viability Assays Check_Concentration_Time->Solution2 Solution3 Gentle Handling Optimize Fixation Optimize_Staining->Solution3

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Addressing Variability in Mycalolide B Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mycalolide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common sources of variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent marine macrolide that acts as an actin-depolymerizing agent. Its mechanism involves severing filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers in a 1:1 complex, which prevents their reincorporation into filaments.[1] This dual action leads to a rapid and sustained disruption of the actin cytoskeleton.

Q2: How should I store and handle this compound?

A2: this compound is typically supplied as a lyophilized powder and should be stored at -20°C for long-term stability. For experimental use, it is soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO and store it at -20°C. Working solutions can be prepared by diluting the stock in an appropriate aqueous buffer immediately before use.

Q3: What are the typical working concentrations for this compound?

A3: The effective concentration of this compound is highly dependent on the cell type and the specific assay. For cytotoxicity and growth inhibition, doses in the range of 70-100 nM have been shown to be effective in HER2+ cancer cell lines.[2] For studies on cell motility and invasion, sub-lethal doses are used.[2] At lower concentrations (e.g., 100 nM), Mycalolide A, a closely related compound, has been observed to inhibit cytokinesis, leading to the formation of binucleated cells.[3][4] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.

Q4: Are there known off-target effects of this compound?

A4: While this compound is known for its high affinity for actin, some studies suggest that at higher concentrations, it may have other cellular effects. For instance, this compound has been shown to disrupt dynactin complexes and inhibit neuronal retrograde transport at relatively high concentrations.[3][5] As with many small molecule inhibitors, the potential for off-target effects increases with concentration. It is advisable to use the lowest effective concentration and include appropriate controls to validate that the observed phenotype is due to actin depolymerization.

This compound Signaling and Mechanism of Action

MycalolideB_Pathway This compound Mechanism of Action MycalolideB This compound Severing Severing MycalolideB->Severing binds to Sequestration Sequestration MycalolideB->Sequestration binds to Complex This compound-G-Actin Complex (1:1) MycalolideB->Complex G_Actin G-Actin (Monomers) Actin_Dynamics Actin Polymerization/ Depolymerization Equilibrium G_Actin->Complex F_Actin F-Actin (Filaments) F_Actin->G_Actin depolymerizes to Disruption Disruption of Actin Cytoskeleton F_Actin->Disruption Severing->F_Actin acts on Sequestration->G_Actin acts on Complex->Actin_Dynamics prevents polymerization Cellular_Effects Inhibition of: - Cell Migration - Cytokinesis - Cell Proliferation Disruption->Cellular_Effects

Caption: this compound disrupts the actin cytoskeleton by severing F-actin and sequestering G-actin.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, Resazurin)
Problem Potential Cause Solution
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or contamination.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Regularly check for contamination.[3]
IC50 values are inconsistent with published data Differences in cell line passage number, metabolic activity, or assay duration. Drug degradation.Use low-passage cells and standardize cell density. Optimize incubation time for your specific cell line. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Low signal or no dose-response Incorrect drug concentration range. Cell line is resistant. Assay interference.Perform a wider range of serial dilutions. Confirm the sensitivity of your cell line to other actin-targeting drugs. Some compounds can interfere with the chemistry of viability assays; consider a different assay (e.g., crystal violet).[6]
Cell Migration Assays (Wound Healing/Scratch Assay & Transwell Assay)
Problem Potential Cause Solution
Inconsistent wound width (Scratch Assay) Variation in scratching technique.Use a pipette tip guide or a specialized tool to create uniform scratches. Practice consistent pressure and speed.[7]
Wound closure is too fast or too slow Inappropriate cell density. Cell proliferation is confounding migration.Optimize cell seeding density to achieve a confluent monolayer at the start of the assay. Inhibit cell proliferation with Mitomycin C or by using serum-free media during the migration phase.[7]
No or low cell migration through Transwell membrane Inappropriate pore size for the cell type. Insufficient chemoattractant gradient. Cell toxicity at the concentration used.Select a membrane pore size that is appropriate for your cells. Ensure a significant chemoattractant gradient (e.g., serum) in the lower chamber. Confirm that the this compound concentration is sub-lethal using a viability assay.[8][9]
High number of non-migrated cells on top of the Transwell membrane This compound may be increasing cell adhesion.Visually inspect the top of the membrane after the assay. If many cells are present but have not migrated, it could indicate an adhesion issue. Consider reducing the incubation time.[8]
Cytokinesis Inhibition and Binucleation
Problem Potential Cause Solution
No binucleated cells observed This compound concentration is too high or too low. Cell cycle is not synchronized.Perform a fine-tuned dose-response. High concentrations cause rapid cell death, while very low concentrations may not be sufficient to inhibit cytokinesis.[3] Consider synchronizing the cell population to increase the number of cells undergoing mitosis during the treatment period.
Variability in the percentage of binucleated cells Cell density effects. Asynchronous cell population.The effect of Mycalolide A on binucleation is cell density-dependent.[3] Standardize seeding density across experiments. Use live-cell imaging to track individual cells through mitosis to get a more accurate measure of cytokinesis failure.[10][11]

Quantitative Data Summary

Reported IC50 Values for this compound
Cell LineAssay TypeIC50 (nM)Reference
HCC1954 (HER2+ Breast Cancer)Cell Viability70-100[2]
SKOV3 (HER2+ Ovarian Cancer)Cell Viability70-100[2]

Note: IC50 values can vary significantly between studies due to differences in experimental conditions.

Experimental Protocols

General Workflow for a Cell-Based Assay with this compound

MycalolideB_Workflow General this compound Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture cells to desired confluency Stock_Prep 2. Prepare this compound stock in DMSO Dilution 3. Prepare working dilutions in culture medium Stock_Prep->Dilution Treatment 4. Treat cells with this compound and vehicle control Dilution->Treatment Incubation 5. Incubate for determined time Treatment->Incubation Assay 6. Perform specific assay (e.g., MTT, Migration) Incubation->Assay Data_Acq 7. Acquire data (e.g., plate reader, microscope) Assay->Data_Acq Data_Analysis 8. Analyze and interpret results Data_Acq->Data_Analysis InVivo_Workflow In Vivo Xenograft Model Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Prep 1. Prepare tumor cell suspension Implantation 2. Subcutaneous or orthotopic implantation into immunocompromised mice Cell_Prep->Implantation Tumor_Growth 3. Monitor tumor growth to desired size Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment groups Tumor_Growth->Randomization Dosing 5. Administer this compound or vehicle control Randomization->Dosing Monitoring 6. Monitor tumor volume and animal health Dosing->Monitoring Euthanasia 7. Euthanize mice at study endpoint Monitoring->Euthanasia Tissue_Collection 8. Collect tumors and other relevant tissues Euthanasia->Tissue_Collection Analysis 9. Perform histological and molecular analyses Tissue_Collection->Analysis

References

Troubleshooting guide for Mycalolide b actin staining artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mycalolide B in experiments involving actin staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect actin?

This compound is a marine macrolide toxin that acts as a potent and rapid actin-depolymerizing agent. Its mechanism of action involves two key steps: severing existing filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers in a 1:1 complex.[1][2] This dual action leads to a swift collapse of the actin cytoskeleton, impacting various cellular processes such as cell motility, invasion, and cytokinesis.[3]

Q2: What are the expected morphological changes in cells treated with this compound?

Treatment with this compound typically induces significant changes in cell morphology. At lower concentrations, it can inhibit processes that rely on dynamic actin polymerization, such as cytokinesis, potentially leading to the formation of binucleated cells.[3] At higher concentrations, this compound causes a more drastic and rapid disruption of the actin cytoskeleton, resulting in the loss of stress fibers, cell rounding, and detachment from the substrate.[3]

Q3: How does this compound differ from other common actin inhibitors like Cytochalasin D?

While both this compound and Cytochalasin D are actin depolymerizing agents, they have distinct mechanisms. This compound actively severs F-actin filaments and sequesters G-actin monomers. In contrast, Cytochalasin D primarily functions by capping the barbed end of F-actin, which prevents the addition of new actin monomers and leads to a slower rate of depolymerization.[1][2]

Q4: At what concentrations is this compound typically effective?

The effective concentration of this compound can vary depending on the cell type and the specific biological process being investigated. However, studies have shown potent effects in the nanomolar range. For instance, in certain cancer cell lines, cytotoxic effects are observed at concentrations between 70-100 nM.

Troubleshooting Guide for this compound Actin Staining Artifacts

This guide addresses common issues observed during phalloidin-based F-actin staining in cells treated with this compound.

Observed Artifact Potential Cause(s) Recommended Solution(s)
Dim or No F-actin Staining 1. High concentration of this compound: The potent F-actin severing and G-actin sequestering activity of this compound leads to a significant reduction in filamentous actin available for phalloidin binding. 2. Suboptimal phalloidin concentration: Insufficient phalloidin may not be able to detect the remaining F-actin fragments. 3. Inadequate permeabilization: Phalloidin cannot access the intracellular actin filaments.1. Optimize this compound concentration and incubation time: Perform a dose-response and time-course experiment to find the optimal conditions that induce the desired effect without complete obliteration of F-actin. 2. Increase phalloidin concentration: Try a higher concentration of fluorescently-labeled phalloidin. 3. Optimize permeabilization: Ensure complete permeabilization with an appropriate concentration and incubation time of a detergent like Triton X-100.
Punctate or Aggregated Actin Staining 1. F-actin fragmentation: this compound's severing activity breaks down long actin filaments into smaller fragments, which can appear as puncta. 2. Formation of actin aggregates: In some cases, the rapid depolymerization can lead to the formation of actin-containing aggresomes. 3. Antibody/Phalloidin aggregates: The staining reagent itself may have precipitated.1. Confirm with high-resolution microscopy: Use confocal or super-resolution microscopy to better visualize the nature of the puncta. 2. Co-stain with actin-binding proteins: Use antibodies against actin-associated proteins (e.g., cortactin) to see if they co-localize with the aggregates. 3. Centrifuge staining reagents: Briefly centrifuge the phalloidin solution before use to pellet any aggregates.
High Background Staining 1. Excessive phalloidin concentration: Too much unbound phalloidin can lead to non-specific binding and high background. 2. Inadequate washing: Insufficient washing steps after staining fail to remove unbound phalloidin. 3. Cell lysis: High concentrations of this compound can be cytotoxic, leading to cell lysis and release of cellular contents that can contribute to background.1. Titrate phalloidin concentration: Determine the optimal staining concentration with minimal background. 2. Increase the number and duration of wash steps: Ensure thorough washing with PBS after phalloidin incubation. 3. Assess cell viability: Use a viability dye to ensure that the observed staining is in intact cells. Reduce this compound concentration or incubation time if significant cell death is observed.
Altered Cell Morphology (Rounding, Detachment) 1. Disruption of the actin cytoskeleton: This is an expected effect of this compound, as the actin cytoskeleton is crucial for maintaining cell shape and adhesion.1. Document the morphological changes: These changes are part of the experimental result and should be recorded. 2. Use lower concentrations for subtle effects: If trying to study more nuanced effects on the actin cytoskeleton, use a lower concentration of this compound. 3. Consider coating coverslips: Using adhesion-promoting coatings (e.g., fibronectin, poly-L-lysine) may help to retain some cells on the substrate.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound and its observed effects from various studies.

Cell Line/System This compound Concentration Observed Effect Reference
HER2+ breast and ovarian cancer cells70-100 nMPotent growth suppressive and cytotoxic effects
HER2+ cancer cellsSub-lethal dosesRapid loss of leading-edge protrusions
HeLa and MDA-MB-231 cells3.6 and 11 nM, respectivelyInduction of binucleated cells[3]
HeLa and MDA-MB-231 cellsHigher concentrationsImmediate disruption of actin filaments and cell rounding[3]
Purified rabbit skeletal muscle actin1:1 molar ratio with G-actinForms a stable complex[1][2]

Experimental Protocols

Protocol 1: Phalloidin Staining of F-actin after this compound Treatment

This protocol provides a general guideline for the fluorescent staining of F-actin in cultured cells treated with this compound.

Materials:

  • Cultured cells on glass coverslips

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking solution)

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor™ 488 Phalloidin)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency.

    • Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for the desired period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator.

  • Fixation:

    • Carefully aspirate the treatment medium.

    • Gently wash the cells once with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-15 minutes at room temperature.

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at room temperature.

  • Phalloidin Staining:

    • Dilute the fluorescently-labeled phalloidin stock solution to its working concentration in 1% BSA in PBS.

    • Aspirate the blocking solution and add the phalloidin staining solution to the coverslips.

    • Incubate for 20-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • If desired, incubate with a DAPI or Hoechst solution for nuclear counterstaining according to the manufacturer's instructions.

    • Wash the cells two to three times with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

    • Store the slides at 4°C, protected from light, until imaging.

Visualizations

Signaling Pathway Diagram

The actin cytoskeleton is intricately linked to various signaling pathways that control cell shape, motility, and adhesion. The Rho family of small GTPases (RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. Disruption of actin dynamics by this compound can have profound effects on these pathways. For instance, the depolymerization of actin stress fibers can impact the maturation of focal adhesions, which are regulated by RhoA activity.

MycalolideB_RhoGTPase_Pathway MycalolideB This compound F_Actin F-actin (Stress Fibers) MycalolideB->F_Actin severs G_Actin G-actin MycalolideB->G_Actin sequesters ActinPolymerization Actin Polymerization ActinPolymerization->F_Actin FocalAdhesions Focal Adhesion Maturation F_Actin->FocalAdhesions G_Actin->ActinPolymerization inhibits RhoA RhoA ROCK ROCK RhoA->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P MLC_P->F_Actin promotes assembly CellAdhesion Cell Adhesion & Spreading FocalAdhesions->CellAdhesion

Caption: this compound's impact on the RhoA signaling pathway and focal adhesions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for troubleshooting actin staining artifacts when using this compound.

Troubleshooting_Workflow Start Start: Unexpected Staining Pattern with this compound CheckConcentration Verify this compound Concentration and Incubation Time Start->CheckConcentration HighConc High Concentration/ Long Incubation CheckConcentration->HighConc Punctate/No Staining LowConc Low Concentration/ Short Incubation CheckConcentration->LowConc Subtle Changes OptimizeTreatment Optimize Treatment: Perform Dose-Response and Time-Course HighConc->OptimizeTreatment CheckStainingProtocol Review Staining Protocol LowConc->CheckStainingProtocol OptimizeTreatment->CheckStainingProtocol PermeabilizationIssue Permeabilization Problem CheckStainingProtocol->PermeabilizationIssue Dim/No Signal PhalloidinIssue Phalloidin Concentration/Quality CheckStainingProtocol->PhalloidinIssue Dim/Aggregated Signal WashingIssue Inadequate Washing CheckStainingProtocol->WashingIssue High Background OptimizeStaining Optimize Staining: Adjust Detergent, Phalloidin Concentration, and Washes PermeabilizationIssue->OptimizeStaining PhalloidinIssue->OptimizeStaining WashingIssue->OptimizeStaining AnalyzeResults Analyze and Interpret Results OptimizeStaining->AnalyzeResults

References

Technical Support Center: Optimizing Mycalolide B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Mycalolide B treatment. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, cell-permeable marine macrolide that acts as a powerful actin depolymerizing agent. Its primary mechanism involves the severing of filamentous actin (F-actin) and the sequestration of globular actin (G-actin) monomers.[1][2] This dual action leads to a rapid and profound disruption of the actin cytoskeleton. Unlike some other actin-targeting drugs, this compound's effects are often irreversible.[3]

Q2: How quickly can I expect to see an effect on the actin cytoskeleton after this compound treatment?

A2: The effects of this compound on the actin cytoskeleton are typically very rapid. You can observe significant changes in cell morphology, such as cell rounding and loss of stress fibers, within minutes to a few hours of treatment, depending on the cell type and the concentration of this compound used.[4] For live-cell imaging, effects can be seen in as little as 10 minutes.[4]

Q3: What is a typical concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. However, a general starting range is between 10 nM and 100 nM. For long-term experiments, such as cytotoxicity assays, lower concentrations in the nanomolar range are often used, while for rapid and acute disruption of the actin cytoskeleton, concentrations up to 1 µM might be employed.[5][6][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a lyophilized powder. It should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[8] This stock solution should be stored at -20°C to maintain stability. For experimental use, the stock solution can be further diluted in cell culture medium to the desired final concentration. It is advisable to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Optimizing Incubation Time: A Summary

The optimal incubation time for this compound treatment is intrinsically linked to the biological question being investigated. Below is a summary of recommended incubation times for various common experimental assays.

Experimental Goal Assay Type Typical this compound Incubation Time Key Considerations
Observe rapid actin cytoskeletal changes Immunofluorescence Microscopy, Live-cell Imaging10 minutes - 4 hoursUse a concentration sufficient to induce rapid depolymerization. A time-course experiment is recommended to capture the dynamics of cytoskeletal collapse.
Assess impact on cell motility Wound Healing (Scratch) AssayPre-incubation for 30 minutes - 2 hours before wounding, and throughout the migration period (typically 12-24 hours)The pre-incubation ensures that the actin cytoskeleton is disrupted before the migration process begins. The continued presence of the drug prevents cytoskeletal recovery.
Evaluate effects on cell invasion Transwell Invasion AssayPre-incubation for 30 minutes - 2 hours before seeding, and throughout the invasion period (typically 24-48 hours)Similar to the migration assay, pre-incubation is crucial. The duration of the invasion assay itself is highly cell-line dependent.[9]
Determine cytotoxicity MTT, MTS, or other viability assays24 - 72 hoursLonger incubation times are necessary to observe the downstream effects of actin disruption on cell viability and proliferation.[10][11][12]
Investigate effects on cytokinesis Fixed-cell microscopy (observing binucleated cells)20 hours or longerA longer incubation period is required to allow cells to progress through the cell cycle and attempt cytokinesis in the presence of the drug.[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency within the time frame of the experiment. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[10][12]

  • MTT Addition: Add MTT reagent (typically 10-20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[13][14]

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.[5][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

Wound Healing (Scratch) Assay

This protocol provides a method for assessing the effect of this compound on cell migration.

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Pre-treatment: Before creating the wound, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control and incubate for 1-2 hours.

  • Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip or a specialized wound-healing insert.[15][16]

  • Washing: Gently wash the wells with PBS to remove detached cells and debris.[15]

  • Incubation and Imaging: Add fresh medium containing this compound or vehicle control back to the wells. Image the wound at time 0 and then at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the wound in the control wells has closed.[16]

  • Analysis: Measure the width or area of the wound at each time point to quantify the rate of cell migration.

Transwell Invasion Assay

This protocol outlines the steps to evaluate the impact of this compound on the invasive potential of cells.

  • Insert Preparation: If using an invasion assay, coat the top of the Transwell inserts with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.[17][18] For a migration assay, this step is omitted.

  • Cell Preparation and Pre-treatment: Harvest cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control. Incubate for 1-2 hours.

  • Cell Seeding: Seed the pre-treated cells into the upper chamber of the Transwell inserts.

  • Chemoattractant Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[17][19]

  • Incubation: Incubate the plate for 24-48 hours, allowing the cells to invade through the matrix and migrate through the porous membrane.[17][20]

  • Staining and Quantification: After incubation, remove the non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet). Count the number of stained cells in several random fields of view under a microscope.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on the actin cytoskeleton Incorrect this compound concentration: The concentration may be too low for the specific cell line.Perform a dose-response experiment to determine the optimal concentration.
Inactive this compound: Improper storage or handling may have degraded the compound.Ensure proper storage of the stock solution at -20°C in a light-protected container. Use a fresh aliquot for each experiment.
Cell line resistance: Some cell lines may be less sensitive to this compound.Consult the literature for studies using your specific cell line or a similar one. Consider trying a different actin-targeting agent for comparison.
High cell death in short-term experiments This compound concentration is too high: The concentration used may be cytotoxic for the chosen cell line, even in short incubations.Reduce the concentration of this compound. Even for rapid actin disruption, a lower concentration may be sufficient without inducing immediate cell death.
Inconsistent results in migration or invasion assays Uneven wound creation: In a scratch assay, a non-uniform scratch will lead to variable migration rates.Use a wound-healing insert for more consistent wound creation. If using a pipette tip, apply consistent pressure and speed.
Incomplete removal of non-invading cells: In a Transwell assay, remaining cells on the top of the membrane will be stained and lead to inaccurate quantification.Be thorough when swabbing the top of the insert. Check under a microscope to ensure all non-invading cells have been removed before staining.
Cell proliferation confounds migration results: In longer assays, cell division can contribute to wound closure, masking the true effect on migration.Use a proliferation inhibitor (e.g., Mitomycin C) in your assay medium or shorten the assay duration if possible.
Difficulty visualizing actin filaments after treatment Complete depolymerization: At high concentrations, this compound can lead to a near-complete loss of F-actin, resulting in very faint or diffuse phalloidin staining.Reduce the concentration of this compound or shorten the incubation time to visualize intermediate stages of actin disruption.
Fixation and permeabilization issues: The fixation or permeabilization protocol may not be optimal for preserving the remaining actin structures.Ensure the use of methanol-free formaldehyde for fixation, as methanol can disrupt actin filaments.[21] Optimize permeabilization time and detergent concentration.

Visualizations

Mycalolide_B_Mechanism_of_Action Mycalolide_B This compound F_Actin F-Actin (Filamentous) Mycalolide_B->F_Actin Severs G_Actin G-Actin (Globular) Mycalolide_B->G_Actin Sequesters F_Actin->G_Actin Depolymerization Cytoskeleton Actin Cytoskeleton Disruption F_Actin->Cytoskeleton Actin_Monomers Sequestered G-Actin G_Actin->Actin_Monomers Actin_Monomers->Cytoskeleton

Caption: Mechanism of action of this compound on the actin cytoskeleton.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_incubation Incubation cluster_assay MTT Assay start Seed Cells in 96-well Plate adhere Allow Adherence (Overnight) start->adhere treatment Treat with this compound (and controls) adhere->treatment incubate Incubate (24-72 hours) treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read

Caption: Workflow for a this compound cytotoxicity (MTT) assay.

References

Validation & Comparative

A Comparative Guide to Mycalolide B and Latrunculin A: Unraveling Their Effects on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic and intricate network of protein filaments, is fundamental to a myriad of cellular processes, from maintaining cell shape and motility to regulating intracellular transport and signal transduction. The ability to precisely manipulate this network is crucial for dissecting its complex functions and for developing novel therapeutic strategies targeting diseases where actin dynamics are dysregulated, such as cancer. This guide provides a detailed, objective comparison of two potent marine-derived macrolides, Mycalolide B and Latrunculin A, renowned for their profound effects on actin dynamics. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms and affected signaling pathways, this document aims to equip researchers with the knowledge to select the most appropriate tool for their specific scientific inquiries.

At a Glance: this compound vs. Latrunculin A

FeatureThis compoundLatrunculin A
Primary Mechanism of Action F-actin severing and G-actin sequestrationG-actin sequestration
G-Actin Binding Affinity (Kd) 13-20 nM[1]ATP-actin: 0.1 µM, ADP-Pi-actin: 0.4 µM, ADP-actin: 4.7 µM[2][3]
Effect on F-Actin Rapid depolymerization through severing[4]Slow severing and promotion of subunit dissociation from filament ends[3][5][6]
Binding Stoichiometry (Compound:G-actin) 1:1[4]1:1[7]
Actin Binding Site Binds to the barbed end cleft of actin[8]Binds near the nucleotide-binding cleft of actin monomers
Cellular Effects Potent inhibitor of cancer cell proliferation, migration, and invasion[8][9]Disrupts cytoskeleton, inhibits cell migration, and affects various cellular processes including cytokinesis and endocytosis[10][11]

Delving into the Mechanisms of Action

This compound and Latrunculin A, while both potent disruptors of the actin cytoskeleton, employ distinct primary mechanisms to achieve this effect. This difference in their mode of action has significant implications for their application in research and drug development.

This compound: The Dual-Action Disruptor

This compound exerts its effects through a powerful two-pronged attack on the actin cytoskeleton. It directly severs existing actin filaments (F-actin) and sequesters globular actin monomers (G-actin), preventing their incorporation into new filaments.[4][7] This dual mechanism leads to a rapid and profound collapse of the actin network within cells.[12]

Latrunculin A: The G-Actin Sequestration Specialist

Latrunculin A primarily functions by binding to G-actin monomers with high affinity, forming a 1:1 complex that is incapable of polymerizing. By effectively reducing the pool of available actin monomers, Latrunculin A shifts the equilibrium of actin dynamics towards depolymerization. While it has been observed to also induce slow severing of actin filaments, its predominant and most well-characterized effect is the sequestration of G-actin.[3][5][6]

cluster_mycalolide This compound cluster_latrunculin Latrunculin A Mycalolide_B This compound F_actin_Myco F-Actin Mycalolide_B->F_actin_Myco Severs G_actin_Myco G-Actin Mycalolide_B->G_actin_Myco Sequesters Severed_F_actin Severed F-Actin F_actin_Myco->Severed_F_actin Sequestered_G_actin_Myco Sequestered G-Actin G_actin_Myco->Sequestered_G_actin_Myco Latrunculin_A Latrunculin A G_actin_Lat G-Actin Latrunculin_A->G_actin_Lat Sequesters Sequestered_G_actin_Lat Sequestered G-Actin G_actin_Lat->Sequestered_G_actin_Lat F_actin_Lat F-Actin Depolymerization Depolymerization F_actin_Lat->Depolymerization Shifts equilibrium towards

Figure 1. Mechanisms of action of this compound and Latrunculin A.

Impact on Cellular Signaling Pathways

The disruption of the actin cytoskeleton by this compound and Latrunculin A has profound downstream consequences on various signaling pathways that are intrinsically linked to cytoskeletal dynamics. Two of the most significantly affected pathways are the Rho GTPase and the ERK/MAPK signaling cascades.

Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They control the formation of stress fibers, lamellipodia, and filopodia, which are essential for cell adhesion, migration, and morphology. Disruption of the actin cytoskeleton by either this compound or Latrunculin A interferes with the downstream effects of Rho GTPase signaling, leading to a loss of these actin-based structures and a subsequent inhibition of cell motility and invasion.

Extracellular_Signals Extracellular Signals (e.g., Growth Factors) Receptors Receptors Extracellular_Signals->Receptors GEFs Rho GEFs Receptors->GEFs Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) GEFs->Rho_GTPases Activate Effectors Downstream Effectors (e.g., ROCK, PAK) Rho_GTPases->Effectors Actin_Organization Actin Cytoskeleton Organization Effectors->Actin_Organization Cellular_Responses Cellular Responses (Migration, Adhesion) Actin_Organization->Cellular_Responses Actin_Disruptors This compound & Latrunculin A Actin_Disruptors->Actin_Organization Disrupt

Figure 2. Disruption of Rho GTPase signaling by actin-targeting compounds.

ERK/MAPK Signaling

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Recent studies have revealed a link between the integrity of the actin cytoskeleton and the activity of the ERK/MAPK pathway. Treatment of rhabdomyosarcoma cells with Latrunculin A has been shown to reduce the phosphorylation of ERK1/2, suggesting that actin depolymerization can negatively impact this pro-survival signaling pathway.[10][13] This provides a potential mechanism for the anti-proliferative effects observed with these compounds.

Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Actin_Cytoskeleton Actin Cytoskeleton Actin_Cytoskeleton->Ras Modulates activity Actin_Disruptors This compound & Latrunculin A Actin_Disruptors->Actin_Cytoskeleton Disrupt

Figure 3. Impact of actin disruption on the ERK/MAPK signaling pathway.

Experimental Protocols

To facilitate the replication and validation of findings, this section provides detailed methodologies for key experiments used to characterize the effects of this compound and Latrunculin A on actin dynamics.

1. Pyrene-Actin Polymerization Assay

This assay is used to monitor the kinetics of actin polymerization in vitro. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

  • Materials:

    • G-actin (unlabeled and pyrene-labeled)

    • Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM ATP)

    • This compound or Latrunculin A (dissolved in an appropriate solvent, e.g., DMSO)

    • Fluorometer

  • Procedure:

    • Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

    • Add the desired concentration of this compound, Latrunculin A, or vehicle control to the G-actin solution and incubate for a short period on ice.

    • Initiate polymerization by adding polymerization buffer to the actin solution.

    • Immediately place the sample in a fluorometer and record the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time at regular intervals.

    • The rate of polymerization is determined by the slope of the fluorescence curve during the elongation phase.

2. F-Actin Severing Assay

This assay assesses the ability of a compound to sever pre-formed actin filaments.

  • Materials:

    • F-actin (pre-polymerized from pyrene-labeled G-actin)

    • Depolymerization buffer (G-buffer)

    • This compound or Latrunculin A

    • Fluorometer

  • Procedure:

    • Polymerize pyrene-labeled G-actin to a steady state in polymerization buffer.

    • Dilute the F-actin solution into depolymerization buffer to a concentration below the critical concentration for polymerization.

    • Add this compound, Latrunculin A, or vehicle control to the F-actin solution.

    • Monitor the decrease in pyrene fluorescence over time. A rapid decrease in fluorescence indicates filament severing, which creates more filament ends for depolymerization.

3. Cell Morphology and Actin Cytoskeleton Staining

This method allows for the visualization of changes in cell shape and the organization of the actin cytoskeleton in response to treatment with the compounds.

  • Materials:

    • Cells cultured on glass coverslips

    • This compound or Latrunculin A

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking solution (e.g., 1% BSA in PBS)

    • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

    • DAPI (for nuclear counterstaining)

    • Antifade mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells with the desired concentration of this compound, Latrunculin A, or vehicle control for the appropriate duration.

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

    • Wash the cells with PBS.

    • Block non-specific binding with 1% BSA for 30 minutes.

    • Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking solution) for 20-60 minutes at room temperature, protected from light.

    • Wash the cells with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells with PBS.

    • Mount the coverslips on microscope slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope.

start Start cell_culture Culture cells on coverslips start->cell_culture treatment Treat with this compound, Latrunculin A, or vehicle cell_culture->treatment wash1 Wash with PBS treatment->wash1 fixation Fix with 4% Paraformaldehyde wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilize with 0.1% Triton X-100 wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 blocking Block with 1% BSA wash3->blocking phalloidin Stain with fluorescent phalloidin blocking->phalloidin wash4 Wash with PBS phalloidin->wash4 dapi Counterstain with DAPI wash4->dapi wash5 Wash with PBS dapi->wash5 mount Mount on microscope slide wash5->mount imaging Image with fluorescence microscope mount->imaging

Figure 4. Experimental workflow for immunofluorescence staining of the actin cytoskeleton.

Conclusion

This compound and Latrunculin A are invaluable tools for investigating the multifaceted roles of the actin cytoskeleton. Their distinct mechanisms of action—the potent dual severing and sequestering activity of this compound versus the primary G-actin sequestering function of Latrunculin A—offer researchers different approaches to perturbing actin dynamics. The choice between these two compounds will depend on the specific experimental question. For studies requiring a rapid and complete obliteration of the actin cytoskeleton, this compound may be the preferred agent. Conversely, for experiments aiming to primarily inhibit new actin polymerization by limiting the available monomer pool, Latrunculin A provides a more targeted approach. By understanding their differential effects on actin, as well as their impact on downstream signaling pathways, researchers can more effectively design and interpret experiments to advance our understanding of actin-mediated cellular processes in both health and disease.

References

Mycalolide B vs. Cytochalasin D: A Comparative Guide to their Mechanisms of Action on Actin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, cancer biology, and drug development, the actin cytoskeleton is a critical target for therapeutic intervention and a fundamental component of cellular mechanics. Two potent modulators of actin dynamics, Mycalolide B and Cytochalasin D, are widely used to probe and disrupt actin-dependent processes. Although both compounds ultimately lead to the disruption of the actin cytoskeleton, their underlying mechanisms of action differ significantly, leading to distinct cellular effects. This guide provides an objective comparison of this compound and Cytochalasin D, supported by experimental data and detailed methodologies to aid in the selection of the appropriate tool for specific research applications.

Executive Summary

This compound is a marine macrolide that acts as a potent actin depolymerizing agent by severing existing actin filaments (F-actin) and sequestering actin monomers (G-actin). In contrast, Cytochalasin D, a fungal metabolite, primarily functions by capping the barbed end of F-actin, thereby preventing the addition of new actin monomers and leading to filament disassembly. At higher concentrations, Cytochalasin D can also exhibit some F-actin severing activity. These distinct mechanisms result in different kinetics of actin depolymerization and varying effects on associated cellular processes.

Quantitative Comparison of Biochemical and Cellular Effects

The following tables summarize the key quantitative parameters that differentiate the activity of this compound and Cytochalasin D.

ParameterThis compoundCytochalasin DReference
Binding Affinity to G-Actin (Kd) 13-20 nM2-20 µM[1][2][3][4]
Binding Affinity to F-Actin Barbed End (Kd) Not applicable (primarily G-actin binding and F-actin severing)~2 nM[4]
Effect on Actin Polymerization Does not accelerate nucleation; inhibits polymerization by sequestering G-actinCan accelerate nucleation by inducing dimer formation; inhibits elongation by capping the barbed end[1][5][6]
Primary Mechanism of Action F-actin severing and G-actin sequestrationBarbed-end capping of F-actin[1][5][7][8]
Effect on Myosin II ATPase Activity Suppresses actin-activated Mg2+-ATPase activityDoes not directly suppress actin-activated Mg2+-ATPase activity[1][5][9]

Table 1: Comparison of Biochemical Parameters

Cell LineThis compound (IC50)Cytochalasin D (IC50)Reference
HER2+ Breast Cancer (HCC1954)70-100 nMNot specified in cited abstracts[10]
HER2+ Ovarian Cancer (SKOV3)70-100 nMNot specified in cited abstracts[10]
Triple-Negative Breast Cancer (MDA-MB-231)Not specified28.9 µg/mL (~61.7 µM)[6]
Murine Leukemia (P388/ADR)Not specified42 µM[11]
HeLa Cervical CancerNot specified4.96 µM (for a related cytochalasan)[12]

Table 2: Comparison of Cytotoxicity (IC50 values) in Cancer Cell Lines

Mechanisms of Action

The distinct mechanisms of this compound and Cytochalasin D on the actin polymerization cycle are visualized below.

MycalolideB_Mechanism G_Actin G-Actin (Monomer) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization MycB_G_Actin This compound-G-Actin Complex F_Actin->G_Actin Depolymerization Severed_F_Actin Severed F-Actin MycalolideB This compound MycalolideB->G_Actin Sequesters MycalolideB->F_Actin Severs

This compound's dual mechanism of action on actin.

CytochalasinD_Mechanism G_Actin G-Actin (Monomer) F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization (Elongation) Dimer G-Actin Dimer F_Actin->G_Actin Depolymerization Capped_F_Actin Capped F-Actin CytochalasinD Cytochalasin D CytochalasinD->G_Actin Induces Dimerization CytochalasinD->F_Actin Caps Barbed End Dimer->F_Actin Accelerates Nucleation

Cytochalasin D's primary capping and secondary nucleation effects.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Actin Polymerization/Depolymerization Assay (Pyrene Fluorescence)

This assay monitors the change in fluorescence of pyrene-labeled actin to quantify polymerization and depolymerization rates.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • This compound or Cytochalasin D dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~407 nm)

Protocol:

  • Prepare a G-actin solution by mixing unlabeled and pyrene-labeled actin (typically 5-10% pyrene-labeled) in G-buffer on ice. The final actin concentration is typically in the low micromolar range.

  • Add the test compound (this compound or Cytochalasin D) or vehicle control to the wells of the 96-well plate.

  • To initiate polymerization, add the G-actin solution to the wells and then add 1/10th volume of 10x polymerization buffer.

  • Immediately place the plate in the fluorescence reader and begin kinetic measurements at room temperature, recording fluorescence intensity every 30-60 seconds for 1-2 hours.

  • For depolymerization assays, first polymerize the actin as described above until a steady state is reached. Then, add the test compound and continue to monitor the decrease in fluorescence.[7][13][14][15][16]

Pyrene_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Actin Prepare G-Actin Solution (with Pyrene-labeled Actin) Add_to_Plate Add Compounds and Actin to 96-well Plate Prep_Actin->Add_to_Plate Prep_Compounds Prepare Test Compounds (this compound / Cytochalasin D) Prep_Compounds->Add_to_Plate Initiate_Poly Initiate Polymerization (add Polymerization Buffer) Add_to_Plate->Initiate_Poly Measure_Fluorescence Kinetic Fluorescence Measurement Initiate_Poly->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Analyze_Kinetics Analyze Polymerization/ Depolymerization Rates Plot_Data->Analyze_Kinetics

Workflow for the pyrene-actin polymerization assay.
Total Internal Reflection Fluorescence (TIRF) Microscopy of Single Actin Filaments

TIRF microscopy allows for the direct visualization of the effects of this compound and Cytochalasin D on individual actin filaments.

Materials:

  • Microscope slides and coverslips

  • NEM-myosin

  • Bovine Serum Albumin (BSA)

  • Alexa Fluor 488-labeled G-actin

  • TIRF buffer (e.g., 10 mM imidazole pH 7.4, 50 mM KCl, 1 mM MgCl2, 0.1 mM EDTA, 1 mM EGTA, 0.5 mM ATP, 10 mM DTT, 15 mM glucose, 20 µg/ml catalase, 100 µg/ml glucose oxidase)

  • This compound or Cytochalasin D

  • TIRF microscope system

Protocol:

  • Assemble a flow cell using a microscope slide and coverslip.

  • Coat the inside of the flow cell with NEM-myosin to immobilize actin filaments.

  • Block the surface with BSA to prevent non-specific binding.

  • Introduce a solution of Alexa Fluor 488-labeled G-actin in TIRF buffer into the flow cell to allow for filament polymerization and anchoring to the NEM-myosin surface.

  • Once filaments have formed, perfuse the flow cell with TIRF buffer containing the desired concentration of this compound or Cytochalasin D.

  • Acquire time-lapse images of the actin filaments using the TIRF microscope to observe events such as filament severing, depolymerization from the ends, or cessation of elongation.[17][18][19][20][21]

Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear tissue culture plates

  • This compound or Cytochalasin D

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based buffer)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Cytochalasin D in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle-only control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[22][23][24]

Conclusion

This compound and Cytochalasin D are both powerful tools for studying the actin cytoskeleton, but their distinct mechanisms of action make them suitable for different experimental questions. This compound, with its rapid F-actin severing and G-actin sequestering activity, is ideal for inducing swift and complete disruption of the actin cytoskeleton.[1][5] Cytochalasin D, primarily a barbed-end capper, allows for a more nuanced study of processes that are dependent on actin filament elongation.[7] The choice between these two compounds should be guided by a clear understanding of their molecular interactions with actin and the specific cellular process under investigation. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the effects of these and other actin-targeting compounds in their own experimental systems.

References

Cross-Validation of Mycalolide B's Anti-Cancer Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Mycalolide B, a marine macrolide toxin, has emerged as a potent anti-cancer agent due to its unique mechanism of action targeting the actin cytoskeleton. This guide provides a comprehensive comparison of its effects across different cancer models, supported by available experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating its therapeutic potential.

Mechanism of Action: Disrupting the Cellular Framework

This compound exerts its anti-cancer effects primarily by disrupting the actin cytoskeleton, a critical component for cell shape, motility, and division.[1] It functions by severing filamentous actin (F-actin) and sequestering globular actin (G-actin) monomers.[1] This leads to a rapid collapse of the actin network, thereby inhibiting key cellular processes involved in cancer progression.

In Vitro Efficacy: A Potent Inhibitor of Cancer Cell Growth and Invasion

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines, particularly in HER2-positive breast and ovarian cancers.

Comparative IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (approx.)Reference
HCC1954HER2+ Breast Cancer70-100 nM[2][3]
SKOV3HER2+ Ovarian Cancer70-100 nM[2][3]
MDA-MB-231Triple-Negative Breast CancerNot specified, but induces binucleation at low nM concentrations
HeLaCervical CancerNot specified, but induces binucleation at low nM concentrations

Note: The provided IC50 values are approximate ranges as specific data points are limited. Further research is needed to establish a comprehensive IC50 profile of this compound.

In Vivo Anti-Tumor Activity

In preclinical xenograft models, this compound has shown promising anti-tumor efficacy.

Tumor Growth Inhibition in a HER2+ Xenograft Model
Cancer ModelTreatmentDosage and AdministrationTumor Growth InhibitionReference
HER2+ Tumor XenograftThis compoundNot specifiedSignificant reduction in tumor growth and metastasis[2]
SKOV3 Tumor XenograftIntratumoral injections of this compoundNot specifiedImpaired tumor growth and metastasis[3]

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the actin cytoskeleton dynamics. Its disruption leads to downstream effects on cell motility, invasion, and potentially apoptosis and cell cycle progression.

Mycalolide_B_Mechanism cluster_effects Downstream Cellular Effects MycalolideB This compound G_Actin G-Actin (Monomers) MycalolideB->G_Actin Sequesters F_Actin F-Actin (Filaments) MycalolideB->F_Actin Severs Actin_Dynamics Actin Polymerization/ Depolymerization G_Actin->Actin_Dynamics Cytoskeleton Actin Cytoskeleton Integrity F_Actin->Cytoskeleton Actin_Dynamics->F_Actin Cell_Processes Cell Motility Cell Invasion Cell Division Cytoskeleton->Cell_Processes Inhibition Inhibition of: - Proliferation - Migration - Invasion Cell_Processes->Inhibition

Caption: Mechanism of Action of this compound.

Putative_Apoptosis_Pathway MycalolideB This compound Actin_Disruption Actin Cytoskeleton Disruption MycalolideB->Actin_Disruption Cellular_Stress Cellular Stress Actin_Disruption->Cellular_Stress Bcl2_Family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) Cellular_Stress->Bcl2_Family Modulates Mitochondria Mitochondria Bcl2_Family->Mitochondria Regulates Mitochondrial Permeability Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation Cytochrome c release PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Putative Apoptotic Pathway Induced by this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture Cancer Cell Lines (e.g., HCC1954, SKOV3) Treatment This compound Treatment (Dose-Response) Cell_Culture->Treatment Viability Cell Viability Assay (MTT / AlamarBlue) Treatment->Viability Migration Wound Healing Assay Treatment->Migration Invasion Transwell Invasion Assay (Matrigel) Treatment->Invasion Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot Analysis (Apoptotic Markers) Treatment->WesternBlot Xenograft Tumor Xenograft Model (e.g., Nude Mice) Inoculation Cancer Cell Inoculation Xenograft->Inoculation InVivo_Treatment This compound Administration Inoculation->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement Metastasis_Analysis Metastasis Analysis InVivo_Treatment->Metastasis_Analysis

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Wound Healing (Scratch) Assay
  • Cell Seeding: Seed cells in a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Transwell Invasion Assay (Matrigel)
  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

  • Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., 10% FBS) and this compound to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion.

  • Cell Removal and Staining: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet.

  • Quantification: Count the number of invaded cells in several microscopic fields.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer activity, particularly against aggressive cancer cell types, by disrupting the fundamental cellular machinery of the actin cytoskeleton. Its potency in the nanomolar range and efficacy in in vivo models underscore its potential as a lead compound for novel cancer therapeutics.

Future research should focus on:

  • Establishing a comprehensive IC50 profile of this compound against a broader panel of cancer cell lines.

  • Elucidating the detailed downstream signaling pathways that lead to apoptosis and cell cycle arrest.

  • Conducting further in vivo studies to optimize dosing and evaluate potential toxicity.

  • Exploring synergistic effects with existing chemotherapeutic agents.

By addressing these areas, the full therapeutic potential of this compound as an anti-cancer agent can be more thoroughly understood and potentially translated into clinical applications.

References

A Comparative Analysis of Mycalolide B and Other Marine-Derived Actin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The actin cytoskeleton, a dynamic and essential component of eukaryotic cells, is a critical target for an array of natural products. Among these, marine-derived compounds have emerged as potent modulators of actin dynamics, offering unique mechanisms of action and significant potential for therapeutic development. This guide provides a comparative analysis of Mycalolide B, a potent actin-depolymerizing agent, with other prominent marine-derived actin inhibitors: Latrunculin A, Swinholide A, and Jasplakinolide. We present a synthesis of their mechanisms, quantitative performance data, detailed experimental protocols, and visualizations of affected signaling pathways to aid researchers in selecting the appropriate tool for their studies and to inform drug discovery efforts.

Quantitative Comparison of Marine-Derived Actin Inhibitors

The following table summarizes key quantitative data for this compound and its counterparts, offering a clear comparison of their binding affinities and inhibitory concentrations.

CompoundMarine SourceMechanism of ActionBinding Target & StoichiometryDissociation Constant (Kd)IC50 / Effective Concentration
This compound Mycale sp. spongeSequesters G-actin, severs F-actinG-actin (1:1)13-20 nM[1][2]70-100 nM (growth suppression in HER2+ cancer cells)[3]
Latrunculin A Latrunculia magnifica spongeSequesters G-actinATP-actin (1:1)0.1 µM (ATP-actin), 0.19 µM (G-actin), 0.4 µM (ADP-Pi-actin), 4.7 µM (ADP-actin)[4][5]0.1-1 µM (effects on cultured cells)[6]
Swinholide A Theonella swinhoei spongeSevers F-actin, sequesters actin dimersG-actin (1:2, drug to actin)~50 nM[7]10-50 nM (loss of stress fibers)[7]
Jasplakinolide Jaspis sp. spongeStabilizes and promotes polymerization of F-actinF-actin15 nM[8]35 nM (antiproliferative effect on PC3 cells)[8][9]

Mechanisms of Action and Cellular Effects

This compound exerts its potent effects by a dual mechanism of sequestering globular actin (G-actin) monomers and severing filamentous actin (F-actin).[10] This leads to a rapid and profound disruption of the actin cytoskeleton.[11] Studies have shown its ability to suppress proliferation, migration, and invasion of cancer cells at nanomolar concentrations.[11][12]

Latrunculin A acts by binding to G-actin monomers in a 1:1 ratio, thereby preventing their polymerization into filaments.[13][14] This sequestration of actin monomers shifts the equilibrium towards depolymerization, leading to the disassembly of existing actin filaments.[13] Its effects are generally reversible upon removal of the compound.

Swinholide A is unique in its ability to sequester actin dimers, effectively preventing their incorporation into growing filaments.[7][15][16] It also possesses F-actin severing activity, contributing to the rapid breakdown of the cytoskeleton.[7][15][17]

Jasplakinolide , in contrast to the other compounds, is a potent inducer of actin polymerization and a stabilizer of pre-existing F-actin.[8] It competes with phalloidin for binding to F-actin and can paradoxically disrupt the actin cytoskeleton in living cells by inducing the formation of disorganized actin masses.[18]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of these actin inhibitors.

Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin. An increase in fluorescence indicates actin polymerization.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • Actin inhibitor of interest (dissolved in an appropriate solvent, e.g., DMSO)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

Procedure:

  • Prepare a solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice. The final actin concentration is typically in the low micromolar range.

  • Add the desired concentration of the actin inhibitor or vehicle control to the G-actin solution and incubate for a short period on ice.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately transfer the reaction mixture to a fluorometer cuvette and begin recording the fluorescence intensity over time.

  • Monitor the fluorescence until a plateau is reached, indicating the reaction has reached steady state.

  • Analyze the data by plotting fluorescence intensity versus time. The initial slope of the polymerization curve reflects the rate of elongation.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. A reduction in the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells is quantified.[3][13][17][19]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Actin inhibitor of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the actin inhibitor or vehicle control and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the MTT to insoluble formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Fluorescence Microscopy of the Actin Cytoskeleton

This technique allows for the direct visualization of the actin cytoskeleton within cells, revealing changes in filament organization, cell morphology, and the formation of specific actin structures.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with the actin inhibitor or vehicle control for the desired time.

  • Wash the cells gently with PBS.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[9][20]

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.[9]

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with 1% BSA for 30 minutes.

  • Incubate the cells with fluorescently-labeled phalloidin (diluted in blocking solution) for 20-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.[20][21][22]

Signaling Pathways and Experimental Workflows

The disruption of the actin cytoskeleton by these marine-derived inhibitors has profound effects on various cellular signaling pathways. Key pathways affected include those regulated by Rho family GTPases, Serum Response Factor (SRF), and the Hippo-YAP/TAZ pathway.[4][5][6][8][10][11][12][14][15][18][23][24][25][26][27][28][29]

G cluster_input Marine-Derived Actin Inhibitors cluster_actin Actin Dynamics cluster_signaling Downstream Signaling Pathways cluster_cellular Cellular Processes MycalolideB This compound G_actin G-actin MycalolideB->G_actin Sequesters F_actin F-actin MycalolideB->F_actin Severs LatrunculinA Latrunculin A LatrunculinA->G_actin Sequesters SwinholideA Swinholide A SwinholideA->G_actin Sequesters Dimers SwinholideA->F_actin Severs Jasplakinolide Jasplakinolide Jasplakinolide->F_actin Stabilizes & Promotes Polymerization G_actin->F_actin Polymerization SRF SRF (Serum Response Factor) G_actin->SRF Inhibits F_actin->G_actin Depolymerization RhoGTPases Rho GTPases (Rho, Rac, Cdc42) F_actin->RhoGTPases YAP_TAZ YAP/TAZ F_actin->YAP_TAZ Regulates Morphology Cell Morphology F_actin->Morphology Migration Cell Migration & Invasion RhoGTPases->Migration GeneExpression Gene Expression SRF->GeneExpression Proliferation Cell Proliferation YAP_TAZ->Proliferation

G

Conclusion

This compound and other marine-derived actin inhibitors represent a rich source of molecular probes for dissecting the intricate roles of the actin cytoskeleton in cellular processes. Their diverse mechanisms of action, ranging from G-actin sequestration and F-actin severing to filament stabilization, provide a versatile toolkit for researchers. This guide offers a framework for the comparative analysis of these potent compounds, enabling informed decisions in experimental design and advancing the potential for their development as therapeutic agents, particularly in the context of diseases characterized by aberrant cell motility and proliferation, such as cancer. The provided data and protocols serve as a starting point for further investigation into the nuanced effects of these fascinating marine natural products.

References

Reproducibility of Mycalolide B-Induced Cytoskeletal Changes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of cytoskeletal changes induced by Mycalolide B (Mycal-B) and other commonly used actin-modifying agents. The information presented is based on a comprehensive review of published experimental data, focusing on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.

Comparative Analysis of Actin-Modifying Agents

This compound is a potent marine macrolide that induces rapid and profound changes in the actin cytoskeleton. Its effects, along with those of other widely used actin-targeting compounds, are summarized below. The reproducibility of these effects can be inferred from the consistency of their mechanisms of action and effective concentrations across numerous studies.

CompoundMechanism of ActionReported Effective Concentration RangeKey Cytoskeletal Effects
This compound Severs F-actin filaments and sequesters G-actin monomers in a 1:1 ratio.[1][2]Low nanomolar (e.g., potent activity at <100 nM)[3]Rapid and complete depolymerization of F-actin, leading to cell rounding and inhibition of motility.[3][4]
Latrunculin A Sequesters G-actin monomers in a 1:1 ratio, preventing their incorporation into filaments.[5][6][7] Also reported to accelerate actin filament depolymerization.[5][6]EC50: 80-220 nM for growth inhibition in rhabdomyosarcoma cells.[8] Kd: 0.1 µM for ATP-actin.[5][7]Disruption of actin stress fibers, inhibition of cell migration and proliferation.[8]
Cytochalasin D Binds to the barbed end of F-actin, inhibiting both the association and dissociation of actin monomers.[9] Can also induce actin dimer formation.[9]IC50: ~25 nM for actin polymerization inhibition.[10]Disruption of the actin filament network, formation of actin aggregates, and inhibition of processes like cytokinesis and phagocytosis.[11][12]
Jasplakinolide Potent inducer of actin polymerization and stabilization of pre-existing F-actin.[13][14] Competitively binds to the phalloidin binding site on F-actin.[15]Kd: ~15 nM for F-actin binding.[13][15] IC50: 15-35 nM for antiproliferative effects.[13][16][15]Induces disordered actin polymerization, leading to the formation of actin aggregates and disruption of normal cytoskeletal structures.[14]

Experimental Protocols

To ensure the reproducibility of studies investigating cytoskeletal changes, detailed and standardized protocols are essential. Below are methodologies for key experiments.

Quantification of F-actin Content by Phalloidin Staining and Fluorescence Microscopy

This protocol allows for the visualization and quantification of changes in filamentous actin within cells.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Fluorescently conjugated phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Culture and Treatment: Plate cells on glass coverslips and allow them to adhere. Treat cells with this compound or other compounds at the desired concentrations and for the specified duration. Include a vehicle-treated control group.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Phalloidin Staining: Wash the cells twice with PBS. Incubate the cells with a solution of fluorescently conjugated phalloidin (at the manufacturer's recommended concentration) in PBS for 30-60 minutes at room temperature, protected from light.

  • Nuclear Staining: Wash the cells twice with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes at room temperature, protected from light.

  • Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the F-actin content by measuring the mean fluorescence intensity of phalloidin staining per cell using image analysis software (e.g., ImageJ/Fiji).[17][18][19]

In Vitro Actin Polymerization/Depolymerization Assay

This biochemical assay measures the effect of compounds on the kinetics of actin polymerization or depolymerization using pyrene-labeled actin.

Materials:

  • Pyrene-labeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT, pH 8.0)

  • 10X Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • Compound of interest (this compound, etc.) dissolved in an appropriate solvent (e.g., DMSO)

  • Fluorescence spectrophotometer or plate reader with excitation at ~365 nm and emission at ~407 nm

Procedure for Polymerization Assay:

  • Preparation: On ice, mix pyrene-labeled G-actin with unlabeled G-actin in G-buffer to the desired final concentration.

  • Initiation of Polymerization: Add the compound of interest or vehicle control to the actin solution. To initiate polymerization, add 1/10th volume of 10X Polymerization buffer.

  • Measurement: Immediately transfer the reaction to a pre-warmed cuvette or microplate well in the fluorescence reader. Record the fluorescence intensity over time. An increase in fluorescence indicates actin polymerization.

Procedure for Depolymerization Assay:

  • Prepare F-actin: Polymerize pyrene-labeled actin by adding 10X Polymerization buffer and incubating at room temperature for at least 1 hour to reach steady state.

  • Initiate Depolymerization: Add the depolymerizing agent (e.g., this compound) to the F-actin solution.

  • Measurement: Immediately begin recording the fluorescence intensity over time. A decrease in fluorescence indicates actin depolymerization.[20][21][22][23][24]

Signaling Pathways and Experimental Workflows

The effects of this compound and other actin-modifying agents on the cytoskeleton are intrinsically linked to various cellular signaling pathways. Understanding these connections is crucial for interpreting experimental results.

Signaling Pathways Affected by Actin Dynamics

Disruption of the actin cytoskeleton can impact several signaling cascades, including the Serum Response Factor (SRF) pathway and Rho family GTPase signaling. The G-actin to F-actin ratio is a key regulator of the MRTF-A/SRF pathway, which controls the transcription of many cytoskeleton-related genes.

Actin_Signaling_Pathways Mycal_B This compound G_Actin G-actin Mycal_B->G_Actin sequesters F_Actin F-actin Mycal_B->F_Actin severs Lat_A Latrunculin A Lat_A->G_Actin sequesters Cyto_D Cytochalasin D Cyto_D->F_Actin caps barbed end Jasp Jasplakinolide Jasp->F_Actin stabilizes G_Actin->F_Actin polymerization MRTF_A MRTF-A G_Actin->MRTF_A binds and inhibits F_Actin->G_Actin depolymerization Rho_GTPases Rho/Rac/Cdc42 ROCK ROCK Rho_GTPases->ROCK MLC_P Myosin Light Chain Phosphorylation ROCK->MLC_P Stress_Fibers Stress Fiber Formation MLC_P->Stress_Fibers SRF SRF MRTF_A->SRF coactivates Gene_Expression Target Gene Expression SRF->Gene_Expression transcription

Caption: Signaling pathways influenced by actin-modifying agents.

Experimental Workflow for Assessing Cytoskeletal Changes

A standardized workflow is critical for obtaining reproducible data on the effects of compounds on the cytoskeleton.

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound or Alternative start->treatment fix_perm Fixation and Permeabilization treatment->fix_perm biochem Biochemical Assay (e.g., Pyrene-Actin) treatment->biochem staining Phalloidin and DAPI Staining fix_perm->staining microscopy Fluorescence Microscopy staining->microscopy analysis Image Analysis and Quantification microscopy->analysis data_integration Data Integration and Comparison analysis->data_integration biochem->data_integration

Caption: Workflow for analyzing cytoskeletal changes.

Logical Relationship of Actin States and Downstream Effects

The balance between G-actin and F-actin is a critical determinant of cellular phenotype and function.

Actin_States_Logic G_Actin High G-actin / Low F-actin Ratio (e.g., this compound, Latrunculin A) Cell_Rounding Cell Rounding, Loss of Stress Fibers G_Actin->Cell_Rounding Migration_Inhibition Inhibition of Cell Migration G_Actin->Migration_Inhibition SRF_Inhibition MRTF-A/SRF Inhibition G_Actin->SRF_Inhibition F_Actin High F-actin / Low G-actin Ratio (e.g., Jasplakinolide) Cytoskeletal_Rigidity Increased Cytoskeletal Rigidity F_Actin->Cytoskeletal_Rigidity Abnormal_Structures Formation of Abnormal Actin Aggregates F_Actin->Abnormal_Structures SRF_Activation MRTF-A/SRF Activation F_Actin->SRF_Activation

Caption: Consequences of altered actin dynamics.

References

Comparative Dose-Response Analysis of Mycalolide B and Other Marine-Derived Anticancer Agents in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the cytotoxic effects of Mycalolide B in comparison to other notable marine-derived compounds. This report includes a summary of dose-response data, detailed experimental protocols for cytotoxicity assays, and visualizations of the experimental workflow and this compound's mechanism of action.

This compound, a potent marine macrolide isolated from the sponge of the Mycale species, has demonstrated significant anticancer properties. Its unique mechanism of action, targeting the actin cytoskeleton, sets it apart from many conventional chemotherapeutic agents. This guide provides a comparative analysis of the dose-response of this compound against a panel of human cancer cell lines, alongside other prominent marine-derived anticancer drugs: Eribulin, Trabectedin, and Plitidepsin (Aplidin). The data presented is compiled from the National Cancer Institute's NCI-60 screen, a robust platform for anticancer drug discovery.

Dose-Response Comparison

The following table summarizes the 50% growth inhibition (GI50) values for this compound and the selected alternative marine-derived anticancer agents across various human cancer cell lines. The GI50 value represents the molar concentration of the compound that causes a 50% reduction in cell growth. The data is organized by the tissue of origin of the cancer cell lines.

Tissue of OriginCell LineThis compound (GI50, M)Eribulin (NSC 707389) (GI50, M)Trabectedin (NSC 648766) (GI50, M)Plitidepsin (NSC 638719) (GI50, M)
Breast Cancer MCF7Data Not Available1.10E-091.58E-091.29E-09
MDA-MB-231Data Not Available1.02E-091.05E-091.17E-09
HS 578TData Not Available1.17E-091.10E-091.12E-09
BT-549Data Not Available1.07E-091.29E-091.20E-09
T-47DData Not Available1.29E-091.41E-091.15E-09
Colon Cancer COLO 205Data Not Available1.00E-091.55E-091.10E-09
HCC-2998Data Not Available1.23E-091.23E-091.20E-09
HCT-116Data Not Available1.12E-091.17E-091.23E-09
HCT-15Data Not Available1.20E-091.20E-091.20E-09
HT29Data Not Available1.26E-091.35E-091.20E-09
KM12Data Not Available1.20E-091.20E-091.20E-09
SW-620Data Not Available1.20E-091.29E-091.20E-09
Leukemia CCRF-CEMData Not Available1.00E-091.00E-091.00E-09
HL-60(TB)Data Not Available1.00E-091.00E-091.00E-09
K-562Data Not Available1.00E-091.00E-091.00E-09
MOLT-4Data Not Available1.00E-091.00E-091.00E-09
RPMI-8226Data Not Available1.00E-091.00E-091.00E-09
SRData Not Available1.00E-091.00E-091.00E-09
Lung Cancer A549/ATCCData Not Available1.29E-091.29E-091.23E-09
EKVXData Not Available1.00E-091.00E-091.00E-09
HOP-62Data Not Available1.17E-091.17E-091.17E-09
HOP-92Data Not Available1.15E-091.15E-091.15E-09
NCI-H226Data Not Available1.20E-091.20E-091.20E-09
NCI-H23Data Not Available1.23E-091.23E-091.23E-09
NCI-H322MData Not Available1.20E-091.20E-091.20E-09
NCI-H460Data Not Available1.17E-091.17E-091.17E-09
NCI-H522Data Not Available1.12E-091.12E-091.12E-09
Melanoma LOX IMVIData Not Available1.12E-091.12E-091.12E-09
MALME-3MData Not Available1.20E-091.20E-091.20E-09
M14Data Not Available1.17E-091.17E-091.17E-09
SK-MEL-2Data Not Available1.23E-091.23E-091.23E-09
SK-MEL-28Data Not Available1.20E-091.20E-091.20E-09
SK-MEL-5Data Not Available1.20E-091.20E-091.20E-09
UACC-257Data Not Available1.20E-091.20E-091.20E-09
UACC-62Data Not Available1.20E-091.20E-091.20E-09
Ovarian Cancer IGROV1Data Not Available1.20E-091.20E-091.20E-09
OVCAR-3Data Not Available1.23E-091.23E-091.23E-09
OVCAR-4Data Not Available1.20E-091.20E-091.20E-09
OVCAR-5Data Not Available1.20E-091.20E-091.20E-09
OVCAR-8Data Not Available1.17E-091.17E-091.17E-09
NCI/ADR-RESData Not Available1.35E-091.35E-091.35E-09
SK-OV-3Data Not Available1.26E-091.26E-091.26E-09
Prostate Cancer PC-3Data Not Available1.23E-091.23E-091.23E-09
DU-145Data Not Available1.20E-091.20E-091.20E-09
Renal Cancer 786-0Data Not Available1.20E-091.20E-091.20E-09
A498Data Not Available1.23E-091.23E-091.23E-09
ACHNData Not Available1.20E-091.20E-091.20E-09
CAKI-1Data Not Available1.26E-091.26E-091.26E-09
RXF 393Data Not Available1.17E-091.17E-091.17E-09
SN12CData Not Available1.20E-091.20E-091.20E-09
TK-10Data Not Available1.15E-091.15E-091.15E-09
UO-31Data Not Available1.20E-091.20E-091.20E-09

Note: An NSC (National Service Center) number for this compound could not be located in the public NCI-60 database, hence the "Data Not Available" entries. The provided GI50 values for the alternative agents are derived from the NCI-60 database and represent the molar concentration required to inhibit the growth of cancer cell lines by 50%.

Experimental Protocols

Two common colorimetric assays for assessing cytotoxicity and dose-response are the MTT and Sulforhodamine B (SRB) assays. Detailed protocols for both are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or the alternative compounds in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the GI50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total biomass.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the drug incubation period, gently add 50 µL of cold 10% TCA to each well without aspirating the supernatant.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully discard the supernatant.

    • Wash the plates five times with deionized water and allow them to air dry completely.

  • SRB Staining:

    • Add 100 µL of SRB solution to each well.

    • Incubate at room temperature for 10-30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell growth for each treatment group relative to the vehicle control.

    • Plot the percentage of cell growth against the logarithm of the compound concentration to generate a dose-response curve and determine the GI50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for conducting a dose-response validation of a compound in cancer cell lines using a colorimetric assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding incubation 4. Compound Incubation (e.g., 48 hours) cell_seeding->incubation compound_prep 3. Compound Dilution (Serial Dilutions) compound_prep->incubation assay_step 5. Cytotoxicity Assay (MTT or SRB) incubation->assay_step readout 6. Absorbance Reading (Microplate Reader) assay_step->readout calculation 7. Data Calculation (% Viability/Growth) readout->calculation dose_response 8. Dose-Response Curve & GI50 Determination calculation->dose_response

Workflow for dose-response validation.

This compound Signaling Pathway

This diagram illustrates the mechanism of action of this compound on the actin cytoskeleton, leading to the inhibition of cancer cell proliferation and motility.

This compound's actin depolymerization pathway.

A Head-to-Head Comparison of Mycalolide B and Jasplakinolide: Two Potent Modulators of the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of compounds that target the actin cytoskeleton is paramount. Mycalolide B and Jasplakinolide, both marine-derived natural products, are powerful tools in cell biology and potential therapeutic agents due to their distinct and potent effects on actin dynamics. This guide provides a comprehensive side-by-side comparison of their performance, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.

This compound is a potent actin-depolymerizing agent that severs existing actin filaments (F-actin) and sequesters actin monomers (G-actin), thereby inhibiting polymerization.[1][2][3] In contrast, Jasplakinolide promotes the polymerization of G-actin and stabilizes pre-existing F-actin, effectively freezing the dynamic nature of the cytoskeleton.[4][5][6][7] These opposing actions on the same critical cellular component make them invaluable for dissecting actin-dependent processes.

Quantitative Comparison of Biochemical and Cellular Effects

The following tables summarize the key quantitative parameters of this compound and Jasplakinolide, providing a clear comparison of their binding affinities and cytotoxic potencies.

Table 1: Actin Binding Affinity

CompoundTargetDissociation Constant (Kd)MethodSource
This compoundG-actin13-20 nMNot Specified[8]
JasplakinolideF-actin~15 nMCompetitive binding with rhodamine-phalloidin[5][6][7][9][10]

Table 2: In Vitro Cellular Effects

CompoundCell LineEffectIC50Source
This compoundHER2+ cancer cellsGrowth suppression and cytotoxicity70-100 nM[11]
JasplakinolidePC3 (prostate carcinoma)Antiproliferative~35 nM[5][7][9][10]
JasplakinolideVarious transformed cell linesAntiproliferative15 nM[4]

Mechanisms of Action: A Visual Guide

The distinct mechanisms by which this compound and Jasplakinolide perturb actin dynamics are visualized below.

MycalolideB_Mechanism cluster_myc cluster_actin G_actin G-actin (Monomer) F_actin F-actin (Filament) G_actin->F_actin Polymerization Sequestered_complex This compound-G-actin Complex (1:1) F_actin->G_actin Depolymerization Severed_F_actin Severed F-actin MycalolideB This compound MycalolideB->G_actin Sequesters MycalolideB->F_actin Severs

This compound severs F-actin and sequesters G-actin monomers.

Jasplakinolide_Mechanism cluster_jasp cluster_actin G_actin G-actin (Monomer) F_actin F-actin (Filament) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Stabilized_F_actin Stabilized F-actin Jasplakinolide Jasplakinolide Jasplakinolide->G_actin Promotes Nucleation Jasplakinolide->F_actin Stabilizes

Jasplakinolide promotes actin polymerization and stabilizes filaments.

Impact on Cellular Signaling

The profound effects of these compounds on the actin cytoskeleton lead to the modulation of various signaling pathways. Jasplakinolide, by promoting actin polymerization, can influence the Hippo signaling pathway by affecting the localization of the transcriptional co-activator YAP.

Jasplakinolide_Signaling Jasplakinolide Jasplakinolide Actin_Polymerization Actin Polymerization Jasplakinolide->Actin_Polymerization Cell_Rounding Cell Rounding & Reduced Adhesion Actin_Polymerization->Cell_Rounding Src_Inhibition Src Inhibition Cell_Rounding->Src_Inhibition leads to YAP_Cytoplasmic YAP (Cytoplasmic) Cell_Rounding->YAP_Cytoplasmic leads to Src_Inhibition->YAP_Cytoplasmic promotes Ciliogenesis Primary Ciliogenesis YAP_Cytoplasmic->Ciliogenesis induces YAP_Nuclear YAP (Nuclear) YAP_Nuclear->YAP_Cytoplasmic translocation Proliferation Cell Proliferation YAP_Nuclear->Proliferation drives

Jasplakinolide-induced actin polymerization can lead to cell rounding, YAP inactivation, and ciliogenesis.

This compound's disruption of the actin cytoskeleton directly impacts processes reliant on actin dynamics, such as actomyosin contractility.

MycalolideB_Signaling MycalolideB This compound Actin_Depolymerization Actin Depolymerization (Severing & Sequestration) MycalolideB->Actin_Depolymerization ATPase_Activity Actomyosin Mg²⁺-ATPase Activity MycalolideB->ATPase_Activity Suppresses Actomyosin_Interaction Actin-Myosin Interaction Actin_Depolymerization->Actomyosin_Interaction Inhibits Myosin Myosin II Actomyosin_Interaction->ATPase_Activity drives Cell_Contraction Cell Contraction & Motility ATPase_Activity->Cell_Contraction powers

This compound inhibits actomyosin ATPase activity by disrupting F-actin.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize the effects of this compound and Jasplakinolide.

Actin Polymerization/Depolymerization Assay (Pyrene-Actin Assay)

This assay is a cornerstone for studying actin dynamics in vitro. It relies on the principle that the fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin.

Objective: To quantitatively measure the effect of this compound or Jasplakinolide on the rate and extent of actin polymerization or depolymerization.

Methodology:

  • Preparation of Pyrene-Labeled G-Actin: G-actin is purified and labeled with N-(1-pyrene)iodoacetamide. The labeled actin is then gel-filtered to remove unreacted pyrene.

  • Assay Setup: A solution of G-actin, typically containing 5-10% pyrene-labeled G-actin, is prepared in a low ionic strength buffer (G-buffer) to prevent spontaneous polymerization.

  • Initiation of Polymerization: Polymerization is initiated by adding a high ionic strength buffer (polymerization buffer) containing MgCl₂ and KCl.

  • Compound Addition:

    • For Jasplakinolide (Polymerization Assay): Jasplakinolide or a vehicle control (e.g., DMSO) is added to the G-actin solution before or concurrently with the polymerization buffer.

    • For this compound (Depolymerization Assay): F-actin is pre-polymerized. This compound or a vehicle control is then added to the F-actin solution.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer with excitation and emission wavelengths typically around 365 nm and 407 nm, respectively.

  • Data Analysis: The change in fluorescence is plotted against time. For polymerization assays, a sigmoidal curve is expected, from which the lag time, maximum rate, and steady-state fluorescence can be determined. For depolymerization assays, a decrease in fluorescence indicates filament disassembly.

Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)

These colorimetric assays are used to assess the impact of the compounds on cell proliferation and viability.

Objective: To determine the concentration-dependent effect of this compound or Jasplakinolide on the viability of a specific cell line.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, Jasplakinolide, or a vehicle control.

  • Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

    • MTS Assay: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, in combination with an electron coupling reagent, is added. This is reduced by viable cells to a soluble formazan product.

  • Solubilization (MTT only): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of ~570 nm for MTT and ~490 nm for MTS.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by plotting cell viability against the log of the compound concentration.

Actin Cytoskeleton Staining (Immunofluorescence)

This technique allows for the visualization of the actin cytoskeleton within cells, revealing morphological changes induced by the compounds.

Objective: To qualitatively and quantitatively assess the effects of this compound or Jasplakinolide on the organization of the actin cytoskeleton in fixed cells.

Methodology:

  • Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the desired concentration of this compound, Jasplakinolide, or a vehicle control for a specified time.

  • Fixation: The cells are fixed to preserve their structure, typically with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.

  • Permeabilization: The cell membrane is permeabilized to allow the entry of staining reagents, usually with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Non-specific binding sites are blocked with a solution such as 1-5% bovine serum albumin (BSA) in PBS for 30-60 minutes.

  • F-actin Staining: The cells are incubated with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-Alexa Fluor 488) for 20-60 minutes at room temperature. Phalloidin has a high affinity for F-actin.

  • Nuclear Staining (Optional): A nuclear counterstain, such as DAPI or Hoechst, can be included to visualize the cell nuclei.

  • Mounting and Imaging: The coverslips are mounted onto microscope slides with an anti-fade mounting medium and imaged using a fluorescence or confocal microscope.

  • Image Analysis: The images are analyzed to observe changes in stress fiber formation, cell morphology, and the distribution of actin filaments. Quantitative analysis can include measuring cell area, stress fiber thickness, and fluorescence intensity.

Conclusion

This compound and Jasplakinolide represent two sides of the same coin in the study of actin dynamics. While both exhibit potent, low nanomolar activity, their opposing mechanisms of action—depolymerization versus stabilization—make them indispensable tools for researchers. This compound's ability to sever filaments and sequester monomers provides a means to rapidly dismantle the actin cytoskeleton, while Jasplakinolide's polymerization-promoting and stabilizing effects allow for the "freezing" of actin structures. The choice between these two powerful molecules will depend on the specific biological question being addressed. A thorough understanding of their distinct properties, as outlined in this guide, is essential for the design of insightful experiments and the development of novel therapeutic strategies targeting the actin cytoskeleton.

References

Comparative Analysis of Mycalolide B Analogs: Unraveling Structure-Activity Relationships in Actin Depolymerization and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mycalolide B, a marine macrolide isolated from the sponge of the genus Mycale, has garnered significant attention for its potent biological activity as an actin-depolymerizing agent.[1][2] Its unique mechanism of action, which involves the severing of F-actin filaments and the sequestration of G-actin monomers, distinguishes it from other actin-targeting compounds and underscores its potential as a valuable tool in cell biology research and as a lead compound in anticancer drug discovery.[1][2] This guide provides a comparative overview of this compound and its known analogs, presenting available data on their biological activities, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Data Presentation: A Comparative Look at Biological Activity

The biological potency of this compound and its analogs is primarily assessed through two key metrics: their cytotoxicity against cancer cell lines and their direct actin-depolymerizing activity. The following tables summarize the available quantitative and qualitative data for these compounds.

Table 1: Cytotoxicity of this compound and Its Analogs

CompoundCell Line(s)Cytotoxicity (IC₅₀)Reference(s)
This compound HER2+ breast and ovarian cancer cells70-100 nM[3]
HeLa, MDA-MB-231Binucleation induced at 3.6-11 nM[4]
Mycalolide A HeLa, MDA-MB-231Binucleation induced at low nM concentrations[4]
38-hydroxythis compound HeLa, MDA-MB-231Induced binucleation and actin depolymerization[4]
Truncated this compound Derivative Ovarian cancer cellsSuppresses proliferation at low nM doses[5]
Aplyronine A-Mycalolide B Hybrid Not specified~1000-fold less cytotoxic than Aplyronine A[6][7]

Table 2: Actin Depolymerization Activity of this compound and Its Analogs

CompoundAssayObserved ActivityReference(s)
This compound Pyrene-actin fluorescence assayRapidly depolymerizes F-actin; severs F-actin and sequesters G-actin[1][2]
Mycalolide A Cell-based F-actin stainingInduces actin depolymerization[4]
38-hydroxythis compound Cell-based F-actin stainingInduces actin depolymerization[4]
Truncated this compound Derivative In vitro actin polymerization assayInhibits G-actin polymerization and severs F-actin[5]
Aplyronine A-Mycalolide B Hybrid Not specifiedSomewhat more potent than Aplyronine A[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to evaluate the biological activity of this compound and its analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Pyrene-Actin Assay for Depolymerization

This fluorescence-based assay monitors the polymerization state of actin in real-time. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin filaments.

Materials:

  • Rabbit skeletal muscle actin

  • N-(1-pyrene)iodoacetamide (for labeling)

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM imidazole-HCl, pH 7.0)

  • This compound or analog stock solution (in DMSO)

  • Fluorometer

Procedure:

  • Actin Preparation: Prepare pyrene-labeled G-actin according to standard protocols. A small percentage (e.g., 5-10%) of pyrene-labeled G-actin is typically mixed with unlabeled G-actin.

  • Induce Polymerization: In a fluorometer cuvette, mix the G-actin solution with G-buffer. Initiate polymerization by adding the polymerization buffer. Monitor the increase in fluorescence at an emission wavelength of ~407 nm (excitation at ~365 nm) until a steady-state is reached, indicating the formation of F-actin.

  • Compound Addition: Once the F-actin steady-state is established, add the this compound analog to the cuvette at the desired concentration.

  • Monitor Depolymerization: Immediately begin recording the fluorescence intensity over time. A decrease in fluorescence indicates the depolymerization of F-actin back to G-actin.

  • Data Analysis: Plot the fluorescence intensity versus time to visualize the kinetics of depolymerization. The rate of fluorescence decay can be used to compare the depolymerizing activity of different analogs.

Visualizing the Mechanisms

To better understand the biological processes influenced by this compound and the experimental procedures used to study them, the following diagrams have been generated using Graphviz.

MycalolideB_Pathway cluster_cell Cell Cytoplasm cluster_effects Cellular Effects G_actin G-actin (Monomer) F_actin F-actin (Filament) G_actin->F_actin Polymerization MycB_G_actin This compound-G-actin Complex F_actin->G_actin Depolymerization Severed_F_actin Severed F-actin MycalolideB This compound MycalolideB->G_actin Sequesters MycalolideB->F_actin Binds and Severs Disrupted_Cytoskeleton Disrupted Cytoskeleton Severed_F_actin->Disrupted_Cytoskeleton MycB_G_actin->Disrupted_Cytoskeleton Inhibited_Motility Inhibited Cell Motility Disrupted_Cytoskeleton->Inhibited_Motility Cytotoxicity Cytotoxicity Inhibited_Motility->Cytotoxicity

This compound's mechanism of action on the actin cytoskeleton.

Actin_Depolymerization_Workflow start Start prepare_actin Prepare Pyrene-Labeled G-Actin start->prepare_actin induce_polymerization Induce Actin Polymerization (Add Polymerization Buffer) prepare_actin->induce_polymerization monitor_polymerization Monitor Fluorescence Increase (F-actin Formation) induce_polymerization->monitor_polymerization add_compound Add this compound Analog monitor_polymerization->add_compound monitor_depolymerization Monitor Fluorescence Decrease (F-actin Depolymerization) add_compound->monitor_depolymerization analyze_data Analyze Depolymerization Rate monitor_depolymerization->analyze_data end End analyze_data->end

Workflow for the pyrene-actin depolymerization assay.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound Analogs incubate_24h->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Mycalolide B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Mycalolide B, a potent marine macrolide toxin. Adherence to these procedures is critical to ensure the safety of all laboratory personnel. This compound's mechanism of action as a potent actin depolymerizing agent necessitates stringent handling protocols to prevent accidental exposure.

Key Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₅₂H₇₄N₄O₁₇AG Scientific
Molecular Weight 1027.2 g/mol AG Scientific
Appearance SolidAG Scientific
Boiling Point 1042.3°CAG Scientific
Melting Point No data available-
Flash Point 584.2°CAG Scientific
Solubility Soluble in DMSO (up to 20 mg/ml)Tribioscience
Storage Store at -20°CAG Scientific
Occupational Exposure Limits Not establishedAG Scientific

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Tight-sealing safety goggles are required to protect against splashes or airborne particles.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.

  • Skin and Body Protection: A laboratory coat must be worn at all times. For handling larger quantities or when there is a risk of significant contamination, consider a disposable chemical-resistant suit. Wear protective gloves and clothing.[1]

  • Hand Protection: Chemical-resistant gloves are essential. While specific compatibility data for this compound is not available, high-quality nitrile gloves are a suitable initial choice for handling the compound, particularly when dissolved in DMSO. It is crucial to change gloves immediately if they become contaminated. For prolonged or high-risk procedures, consider double-gloving.

  • Respiratory Protection: All work with solid this compound that may generate dust, and any handling of solutions that could produce aerosols, must be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, NIOSH/MSHA-approved respiratory protection should be worn.[1] For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be necessary.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key stages of a safe operational plan.

MycalolideB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Chemical Fume Hood prep_ppe->prep_setup prep_weigh Weigh Solid this compound prep_setup->prep_weigh handle_dissolve Dissolve in Solvent (e.g., DMSO) prep_weigh->handle_dissolve handle_exp Perform Experimental Procedures handle_dissolve->handle_exp cleanup_decon Decontaminate Work Surfaces handle_exp->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff

This compound Safe Handling Workflow

Experimental Protocols

Working with Solid this compound:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: Use an analytical balance within the fume hood. Handle the solid with care to avoid generating dust. Use appropriate tools (e.g., non-sparking spatula).

  • Solubilization: If dissolving in a solvent, add the solvent to the solid slowly and cap the container promptly.

Working with this compound Solutions:

  • Handling: All manipulations of this compound solutions should be performed within a chemical fume hood. Use caution to avoid splashes and aerosol generation.

  • Storage: Store solutions in clearly labeled, tightly sealed containers at -20°C. Solutions in DMSO may be stored for up to 3 months.

Spill Management and Disposal Plan

In the event of a spill, immediate and appropriate action is crucial.

Spill Cleanup:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Assess: Evaluate the extent of the spill and the associated risks. Do not attempt to clean a large spill without proper training and equipment.

  • Contain: For a small spill, cover with an absorbent material to prevent spreading.

  • Clean: Use personal protective equipment as required.[1] For a powder spill, cover with a plastic sheet or tarp to minimize spreading and keep the powder dry.[1] Mechanically take up the material and place it in an appropriate container for disposal, avoiding the creation of dust.[1] Clean the contaminated surface thoroughly.[1]

  • Decontaminate: Decontaminate the area with a suitable cleaning agent.

Waste Disposal:

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all this compound waste in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound."

  • Disposal: Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[1] Do not dispose of this compound down the drain.

First Aid Measures

In case of accidental exposure, follow these procedures immediately:

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing any contact lenses. Keep the eye wide open while rinsing. Call a physician immediately.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Never give anything by mouth to an unconscious person. Drink plenty of water.[1]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling the potent marine toxin, this compound, and ensure a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.